Product packaging for 5,6-Dimethoxyisobenzofuran-1(3H)-one(Cat. No.:CAS No. 531-88-4)

5,6-Dimethoxyisobenzofuran-1(3H)-one

Cat. No.: B046730
CAS No.: 531-88-4
M. Wt: 194.18 g/mol
InChI Key: UKFAWRZYFYOXEG-UHFFFAOYSA-N
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Description

5,6-Dimethoxyisobenzofuran-1(3H)-one is a versatile and highly valuable lactone building block in organic and medicinal chemistry research. Its core structure, featuring a fused benzofuranone system with two methoxy substituents, makes it a privileged scaffold for the synthesis of complex natural products and pharmacologically active compounds. This compound is particularly recognized as a key precursor in the construction of aristolactam and aporphine alkaloid frameworks, which are of significant interest due to their diverse biological activities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O4 B046730 5,6-Dimethoxyisobenzofuran-1(3H)-one CAS No. 531-88-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6-dimethoxy-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-12-8-3-6-5-14-10(11)7(6)4-9(8)13-2/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKFAWRZYFYOXEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)COC2=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20282301
Record name 5,6-DIMETHOXY-3H-ISOBENZOFURAN-1-ONE
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Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

531-88-4, 759409-69-3
Record name m-Meconin
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Record name 5,6-DIMETHOXY-3H-ISOBENZOFURAN-1-ONE
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Foundational & Exploratory

A Technical Guide to the Basic Properties of 5,6-Dimethoxyisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This document provides a comprehensive technical overview of 5,6-Dimethoxyisobenzofuran-1(3H)-one, a naturally occurring polycyclic aromatic compound belonging to the isobenzofuranone (or phthalide) family.[1] Found in fungal species, this molecule has attracted significant interest from the scientific community due to its versatile chemical nature and promising biological activities.[1] This guide consolidates key information on its chemical and physical properties, spectroscopic data, synthesis protocols, and known biological functions, including its anticancer and enzyme-inhibiting capabilities. Detailed experimental procedures, data tables, and workflow diagrams are presented to support researchers, scientists, and drug development professionals in their work with this compound.

Chemical and Physical Properties

This compound is characterized by a fused benzene and furanone ring system, with two methoxy groups attached at the C-5 and C-6 positions of the aromatic ring.[1] This structure makes it a valuable building block in organic synthesis.[1]

Table 1: Chemical Identifiers and Properties

Identifier Value Reference
CAS Number 531-88-4 [2]
Molecular Formula C₁₀H₁₀O₄ [1][2]
Molecular Weight 194.18 g/mol [1][2]
IUPAC Name 5,6-dimethoxy-2-benzofuran-1(3H)-one [2][3]
Synonyms 5,6-Dimethoxyphthalide, Macconine, m-Meconin []

| InChI Key | UKFAWRZYFYOXEG-UHFFFAOYSA-N |[2][3] |

Table 2: Physical Properties

Property Value Reference
Physical Form Solid, Pale Yellow Solid [3][]
Melting Point 155-157°C []
Boiling Point 403.0 ± 45.0°C (Predicted) []
Solubility Soluble in Chloroform, Ethyl Acetate []

| Storage | Store at 2-8°C in an inert atmosphere |[3][] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound. While comprehensive spectral data is best obtained experimentally, typical and reported data are summarized below.

Table 3: Spectroscopic Data Summary

Technique Description
¹H NMR Expected signals would include singlets for the two methoxy groups (around 3.9 ppm), a singlet for the methylene protons of the furanone ring (around 5.2 ppm), and singlets for the two aromatic protons.
¹³C NMR Key signals are expected for the carbonyl carbon (lactone), aromatic carbons, methoxy carbons, and the methylene carbon of the furanone ring.
Mass Spectrometry (MS) The precursor ion [M+H]⁺ is observed at m/z 195.06518.[2] Other adducts such as [M+Na]⁺ are also detectable.[5]

| Infrared (IR) | A strong absorption band characteristic of the lactone carbonyl (C=O) group is expected around 1740-1760 cm⁻¹. Additional bands would correspond to C-O and aromatic C-H stretching. |

Synthesis and Reactivity

Synthesis Protocols

The most common laboratory synthesis involves the acid-catalyzed cyclization of a phthalic anhydride precursor. This method is efficient and yields the desired product in high purity after recrystallization.

Experimental Protocol: Cyclization of 4,5-Dimethoxyphthalic Anhydride

  • Reagents:

    • 4,5-Dimethoxyphthalic anhydride

    • Acetic anhydride (solvent)

    • Concentrated Sulfuric Acid (H₂SO₄, catalyst, 1–2 mol%)

  • Procedure:

    • 4,5-dimethoxyphthalic anhydride is suspended in acetic anhydride in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

    • A catalytic amount of concentrated sulfuric acid (1–2 mol%) is carefully added to the mixture.

    • The reaction mixture is heated to 80–100°C and stirred for 4–6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the mixture is cooled to room temperature, and the crude product is precipitated by the addition of water or ethanol.

    • The crude product is collected by vacuum filtration and washed with cold water.

    • Purification is achieved by recrystallization from ethanol, yielding colorless crystals of this compound.

  • Expected Yield: 68–72%

G Reactants 4,5-Dimethoxyphthalic Anhydride + Acetic Anhydride Reaction Add cat. H₂SO₄ Heat (80-100°C, 4-6h) Reactants->Reaction Precipitation Cool & Precipitate (add H₂O or EtOH) Reaction->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Purification Recrystallization (from Ethanol) Filtration->Purification Product Pure 5,6-Dimethoxyisobenzofuran- 1(3H)-one Crystals Purification->Product

Figure 1: Workflow for the synthesis of this compound.
Chemical Reactivity

The isobenzofuranone core is amenable to various chemical transformations, making it a versatile intermediate for the synthesis of more complex molecules.[1]

Table 4: Summary of Chemical Reactions

Reaction Type Common Reagents Major Products Formed Reference
Oxidation Potassium permanganate Quinones [1]
Reduction Sodium borohydride Dihydro derivatives [1]

| Substitution | Bromine, Chlorine | Halogenated compounds |[1] |

G Core 5,6-Dimethoxyisobenzofuran- 1(3H)-one Quinone Quinone Derivatives Core->Quinone Oxidation (KMnO₄) Dihydro Dihydro Derivatives Core->Dihydro Reduction (NaBH₄) Halogenated Halogenated Derivatives Core->Halogenated Electrophilic Substitution (Br₂, Cl₂)

Figure 2: Key chemical reactions of the isobenzofuranone core.

Biological Activity and Mechanism of Action

This compound is under investigation for several potential therapeutic applications, primarily due to its effects on cell signaling pathways related to cell growth and apoptosis.[1]

Anticancer Properties

The compound has been shown to induce apoptosis (programmed cell death) in cancer cells.[1] This pro-apoptotic activity is a key area of interest for oncology research. The mechanism involves the activation of specific signaling pathways that lead to controlled cell death.[1] While the exact pathway for this specific compound is still under detailed investigation, the general mechanism of apoptosis induction is a promising therapeutic strategy. Related isobenzofuranone derivatives have also demonstrated the ability to increase cell death and potentiate the effects of established chemotherapy agents like cyclophosphamide and cisplatin.[6][7]

G Compound 5,6-Dimethoxyisobenzofuran- 1(3H)-one Pathway Modulation of Pro-Apoptotic Pathways Compound->Pathway Interacts with Caspase Activation of Initiator & Effector Caspases Pathway->Caspase Leads to Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis Executes

Figure 3: Logical pathway for compound-induced apoptosis in cancer cells.
Enzyme Inhibition

Research has identified this compound as a tyrosinase inhibitor.[1] Tyrosinase is a key copper-containing enzyme responsible for melanin biosynthesis.[8][9][10] By inhibiting this enzyme, the compound has potential applications in treating hyperpigmentation disorders and as a skin-whitening agent in cosmetics.[10] The inhibitory mechanism of related isobenzofuranones involves interaction with the copper atoms in the active site of the enzyme.[9]

Antimicrobial Activity

Preliminary studies have suggested that the compound exhibits antimicrobial properties against various pathogens, though this area requires further research to determine the spectrum of activity and mechanism of action.[1]

Safety and Handling

As with any laboratory chemical, proper safety precautions should be taken when handling this compound.

Table 5: GHS Hazard Information

Category Information Reference
Pictogram GHS07 (Exclamation Mark) [3]
Signal Word Warning [2][3]
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. [2][3]

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[2][3] |

Conclusion

This compound is a multifaceted compound with a well-defined chemical profile and significant potential for further research and development. Its accessible synthesis, versatile reactivity, and notable biological activities—particularly in anticancer and enzyme inhibition contexts—make it a compound of high interest for medicinal chemistry, pharmacology, and materials science. This guide serves as a foundational resource for professionals engaged in exploring the properties and applications of this promising isobenzofuranone derivative.

References

Unveiling 5,6-Dimethoxyisobenzofuran-1(3H)-one: A Technical Guide to its Natural Occurrence and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural occurrence, physicochemical properties, and biological activities of the isobenzofuranone derivative, 5,6-Dimethoxyisobenzofuran-1(3H)-one. This document provides a consolidated resource for researchers and professionals in drug development, summarizing key data and outlining relevant experimental methodologies.

Natural Occurrence

This compound is a naturally occurring polycyclic aromatic compound. It has been identified as a constituent of the fungal species Pleurotus eryngii, commonly known as the king oyster mushroom[1]. While the family of isobenzofuranones, also known as phthalides, are found in various fungi and plants, the specific isolation of the 5,6-dimethoxy substituted variant has been reported from this edible mushroom[2][3][4]. Fungi, in general, are a rich source of structurally diverse secondary metabolites, including a variety of phthalides with a range of biological activities[2][3][5][6]. The biosynthesis of phthalides in fungi is understood to occur via the polyketide pathway[2].

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its identification, characterization, and application in experimental settings.

PropertyValueReference
Molecular Formula C₁₀H₁₀O₄[7]
Molecular Weight 194.18 g/mol [7]
IUPAC Name 5,6-dimethoxy-2-benzofuran-1(3H)-one[7]
CAS Number 531-88-4[1]
Appearance Solid
XLogP3 1.3[7]
Hydrogen Bond Donor Count 0[7]
Hydrogen Bond Acceptor Count 4[7]
Rotatable Bond Count 2[7]

Experimental Protocols

experimental_workflow General Experimental Workflow for Isolation start Fruiting Bodies of Pleurotus eryngii extraction Extraction with Organic Solvent (e.g., Methanol, Ethyl Acetate) start->extraction filtration Filtration and Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract chromatography Column Chromatography (e.g., Silica Gel) crude_extract->chromatography fractionation Fraction Collection chromatography->fractionation bioassay Bioassay-Guided Fractionation (Optional) fractionation->bioassay purification Further Purification (e.g., HPLC) fractionation->purification bioassay->purification isolated_compound Isolated this compound purification->isolated_compound characterization Structural Elucidation (NMR, MS) isolated_compound->characterization

A generalized workflow for the isolation of natural products from fungal sources.

Biological Activity and Signaling Pathways

This compound has garnered attention for its potential biological activities, particularly its pro-apoptotic effects in cancer cells[1]. Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. The induction of apoptosis is a key mechanism for many anti-cancer therapies. It has been reported that this compound can induce apoptosis by activating specific signaling pathways[1].

While the precise signaling cascade initiated by this compound is not yet fully elucidated, a general overview of the intrinsic and extrinsic apoptosis pathways is provided below. Natural compounds often trigger the intrinsic (mitochondrial) pathway by inducing cellular stress.

apoptosis_pathway General Apoptosis Signaling Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Caspase-8 Caspase-8 Death Receptor->Caspase-8 Executioner Caspases Executioner Caspases Caspase-8->Executioner Caspases Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Caspase-9->Executioner Caspases Executioner Caspases (e.g., Caspase-3) Executioner Caspases (e.g., Caspase-3) Apoptosis Apoptosis Executioner Caspases->Apoptosis

Overview of the major signaling pathways leading to apoptosis.

Putative Biosynthetic Pathway

Phthalides, including this compound, are biosynthesized in fungi through the polyketide pathway[2]. This pathway involves the sequential condensation of acetyl-CoA and malonyl-CoA units to form a polyketide chain, which then undergoes cyclization and subsequent modifications to yield the final phthalide structure.

The following diagram illustrates a putative biosynthetic pathway for a generic phthalide core structure, which would be further modified by methylation to produce this compound.

biosynthetic_pathway Putative Biosynthetic Pathway of a Phthalide Core Acetyl-CoA Acetyl-CoA Polyketide Synthase Polyketide Synthase Acetyl-CoA->Polyketide Synthase Malonyl-CoA Malonyl-CoA Malonyl-CoA->Polyketide Synthase Polyketide Chain Polyketide Chain Polyketide Synthase->Polyketide Chain Cyclization/Aromatization Cyclization/Aromatization Polyketide Chain->Cyclization/Aromatization Phthalide Core Phthalide Core Cyclization/Aromatization->Phthalide Core Methylation Methylation Phthalide Core->Methylation This compound This compound Methylation->this compound

A simplified representation of the polyketide pathway leading to a phthalide structure.

Conclusion

This compound is a naturally occurring fungal metabolite with potential therapeutic applications, particularly in the realm of oncology due to its pro-apoptotic properties. Further research is warranted to fully elucidate its mechanism of action, establish a detailed protocol for its isolation with quantitative yields, and explore its full pharmacological potential. This guide serves as a foundational resource to stimulate and support these future research endeavors.

References

An In-depth Technical Guide to 5,6-Dimethoxyisobenzofuran-1(3H)-one (CAS 531-88-4)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5,6-Dimethoxyisobenzofuran-1(3H)-one (CAS number 531-88-4), a naturally occurring and synthetically accessible isobenzofuranone derivative. This document collates critical data on its chemical and physical properties, detailed experimental protocols for its synthesis and biological evaluation, and an exploration of its known biological activities and potential therapeutic applications. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

This compound, also known as m-Meconin, is a polycyclic aromatic compound belonging to the isobenzofuranone family.[1] It is characterized by a fused benzene and furanone ring system with two methoxy groups at the 5- and 6-positions.[1] This compound has been isolated from natural sources, including fungal species such as Pleurotus eryngii, and has garnered significant interest due to its diverse biological activities.[1] Its potential as a tyrosinase inhibitor, antimicrobial agent, and an inducer of apoptosis in cancer cells makes it a promising scaffold for the development of new therapeutic agents.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference(s)
CAS Number 531-88-4[2]
Molecular Formula C₁₀H₁₀O₄[2]
Molecular Weight 194.18 g/mol [2]
IUPAC Name 5,6-dimethoxy-2-benzofuran-1(3H)-one[2]
Synonyms m-Meconin, 5,6-Dimethoxyphthalide, Macconine[]
Appearance Pale yellow solid[]
Melting Point 155-157 °C[]
Boiling Point 403.0 ± 45.0 °C (Predicted)[]
Density 1.260 ± 0.06 g/cm³ (Predicted)[]
Solubility Soluble in Chloroform, Ethyl Acetate[]
InChI Key UKFAWRZYFYOXEG-UHFFFAOYSA-N[]

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The following tables summarize the available spectral data.

Mass Spectrometry

The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.

m/zRelative IntensityAssignmentReference(s)
194Base Peak[M]⁺[2]
165High[M - CHO]⁺[2]
95Moderate[C₆H₃O]⁺[2]
Infrared (IR) Spectroscopy
Functional GroupCharacteristic Absorption (cm⁻¹)Reference(s)
C=O (Lactone)~1760 (strong)[4]
C-O-C (Ether)~1270 and ~1040 (strong)[5]
Aromatic C=C~1600 and ~1480 (medium)[5]
Aromatic C-H~3050 (weak)[4]
Aliphatic C-H~2950 (weak)[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data for this compound are crucial for its structural confirmation. While a complete, officially published spectrum is not available, data for a closely related isomer, 5-methoxyisobenzofuran-1(3H)-one, provides valuable insight into the expected chemical shifts.[5]

¹H NMR (300 MHz, CDCl₃) of 5-Methoxyisobenzofuran-1(3H)-one: [5]

  • δ 7.80 (d, 1H, J = 8.4 Hz)

  • δ 7.02 (dd, 1H, J = 8.4, 0.6 Hz)

  • δ 6.91 (d, 1H, J = 0.6 Hz)

  • δ 5.25 (s, 2H)

  • δ 3.89 (s, 3H)

¹³C NMR (75 MHz, CDCl₃) of 5-Methoxyisobenzofuran-1(3H)-one: [5]

  • δ 171.1, 164.9, 149.6, 127.4, 118.2, 116.7, 106.2, 69.3, 56.1

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the cyclization of 4,5-dimethoxyphthalic anhydride.[1]

Materials:

  • 4,5-Dimethoxyphthalic anhydride

  • Acetic anhydride

  • Concentrated sulfuric acid

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4,5-dimethoxyphthalic anhydride and acetic anhydride.

  • Add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the crude product.

  • Filter the precipitate and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain pure this compound as colorless crystals.[1]

G 4,5-Dimethoxyphthalic Anhydride 4,5-Dimethoxyphthalic Anhydride Intramolecular Esterification Intramolecular Esterification 4,5-Dimethoxyphthalic Anhydride->Intramolecular Esterification Acetic Anhydride, H₂SO₄ (cat.), 80-100°C This compound This compound Intramolecular Esterification->this compound Lactone Ring Formation G cluster_cell Cancer Cell This compound This compound Cellular_Stress Cellular_Stress This compound->Cellular_Stress Bcl2_Family Bcl-2 Family (e.g., Bax, Bak) Cellular_Stress->Bcl2_Family Activates Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Promotes Permeabilization Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c Releases Apoptosome Apoptosome Cytochrome_c->Apoptosome Forms Caspase_9 Caspase_9 Apoptosome->Caspase_9 Activates Caspase_3 Caspase_3 Caspase_9->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis Executes

References

Elucidation of the Molecular Architecture: A Technical Guide to 5,6-Dimethoxyisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure elucidation of 5,6-Dimethoxyisobenzofuran-1(3H)-one, a naturally occurring isobenzofuranone derivative. Found in species such as the fungus Pleurotus eryngii, this compound has garnered scientific interest for its potential biological activities.[1] This document details the spectroscopic data, experimental protocols for synthesis and characterization, and an exploration of its potential biological significance.

Molecular Structure and Properties

This compound possesses a bicyclic structure featuring a furanone ring fused to a benzene ring, with two methoxy groups attached at the 5th and 6th positions.[1]

PropertyValueSource
Molecular Formula C₁₀H₁₀O₄PubChem
Molecular Weight 194.18 g/mol --INVALID-LINK--
CAS Number 531-88-4--INVALID-LINK--
IUPAC Name 5,6-dimethoxy-2-benzofuran-1(3H)-one--INVALID-LINK--
Physical State SolidAmbeed
Melting Point 142–144°C (from ethanol)--INVALID-LINK--

Spectroscopic Characterization

The structural confirmation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR (Proton NMR) Data (Computed)

The following table summarizes the computed ¹H NMR data. Experimental data may vary slightly.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.15s1HH-7
7.05s1HH-4
5.25s2HH-3 (CH₂)
3.90s3HOCH₃ at C-6
3.85s3HOCH₃ at C-5

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Chemical Shift (δ) ppmCarbon Assignment
170.5C-1 (C=O)
152.0C-6
148.0C-5
128.0C-7a
120.0C-3a
110.0C-7
108.0C-4
68.0C-3 (CH₂)
56.5OCH₃ at C-6
56.0OCH₃ at C-5
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

Wavenumber (cm⁻¹)IntensityAssignment
~1736StrongC=O stretch (γ-lactone)[1]
~1600, ~1480Medium-StrongC=C stretching (aromatic ring)
~1270, ~1030StrongC-O stretching (ether and ester)
~2950, ~2850MediumC-H stretching (aliphatic and aromatic)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its structure.

High-Resolution Mass Spectrometry (HRMS)

  • [M+H]⁺: Calculated for C₁₀H₁₁O₄⁺: 195.0652, Found: 195.0651853.[2]

  • [M+Na]⁺: Calculated for C₁₀H₁₀O₄Na⁺: 217.0471, Found: 217.0469.[2]

Key Fragmentation Peaks (LC-MS) [2]

  • m/z 180.0418: [M-CH₃]⁺

  • m/z 151.0677: [M-CO-CH₃]⁺

  • m/z 139.0757: [M-C₂H₂O₂]⁺

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the cyclization of 4,5-dimethoxyphthalic anhydride.[1]

Materials:

  • 4,5-Dimethoxyphthalic anhydride

  • Acetic anhydride

  • Concentrated Sulfuric acid (catalytic amount)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, suspend 4,5-dimethoxyphthalic anhydride in acetic anhydride.

  • Add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture at 80-100°C for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water to precipitate the crude product.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from ethanol to yield colorless crystals of this compound.[1]

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction & Purification cluster_product Product 4,5-Dimethoxyphthalic_anhydride 4,5-Dimethoxyphthalic Anhydride Reaction Heating (80-100°C, 4-6h) 4,5-Dimethoxyphthalic_anhydride->Reaction Acetic_anhydride Acetic Anhydride Acetic_anhydride->Reaction H2SO4 H₂SO₄ (cat.) H2SO4->Reaction Workup Precipitation in Ice-Water Reaction->Workup Purification Recrystallization (Ethanol) Workup->Purification Product 5,6-Dimethoxyisobenzofuran -1(3H)-one Purification->Product

Figure 1. Synthetic workflow for this compound.

Biological Activity and Potential Signaling Pathways

Isobenzofuranone derivatives have been reported to exhibit a range of biological activities, including the induction of apoptosis (programmed cell death) in cancer cells.[1] While the specific signaling pathways for this compound are not yet fully elucidated, the general mechanism of apoptosis can be considered. Apoptosis is primarily regulated by two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic process.

Apoptosis_Signaling cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Ligand Death Ligand Death_Receptor Death Receptor Death_Ligand->Death_Receptor Binding Caspase8 Caspase-8 Activation Death_Receptor->Caspase8 Mitochondrion Mitochondrion Caspase8->Mitochondrion Crosstalk (via Bid) Caspase3 Caspase-3 Activation Caspase8->Caspase3 Cellular_Stress Cellular Stress (e.g., DNA damage) Cellular_Stress->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Execution

Figure 2. Generalized apoptotic signaling pathways.

Further research is required to determine the precise molecular targets and the specific signaling cascade initiated by this compound to induce apoptosis.

Structure Elucidation Workflow

The process of elucidating the structure of a novel or synthesized compound follows a logical workflow, integrating various analytical techniques.

Elucidation_Workflow Synthesis_Isolation Synthesis or Isolation Purification Purification (e.g., Recrystallization, Chromatography) Synthesis_Isolation->Purification MS Mass Spectrometry (Molecular Weight, Formula) Purification->MS IR FT-IR Spectroscopy (Functional Groups) Purification->IR NMR NMR Spectroscopy (¹H, ¹³C) (Connectivity) Purification->NMR Structure_Confirmation Structure Confirmation MS->Structure_Confirmation IR->Structure_Confirmation NMR->Structure_Confirmation

Figure 3. General workflow for structure elucidation.

Conclusion

This technical guide has provided a comprehensive overview of the structure elucidation of this compound. The combination of detailed spectroscopic data from NMR, FT-IR, and mass spectrometry, alongside a reliable synthetic protocol, confirms the molecular architecture of this compound. While its biological activities are an area of ongoing research, the potential for this and similar isobenzofuranone scaffolds in drug discovery warrants further investigation into their mechanisms of action and therapeutic applications.

References

The Biological Activity of 5,6-Dimethoxyisobenzofuran-1(3H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dimethoxyisobenzofuran-1(3H)-one, a member of the isobenzofuranone family, is a naturally occurring compound found in species such as the fungus Pleurotus eryngii.[1] Its unique fused benzene and furanone ring structure has drawn attention for its diverse biological activities. This technical guide provides a comprehensive overview of the known biological effects of this compound and its related compounds, with a focus on its potential as a therapeutic agent. The information presented herein is intended to support researchers and professionals in the fields of drug discovery and development.

Biological Activities

This compound has been investigated for a range of biological activities, demonstrating potential in several therapeutic areas. Preliminary studies suggest its involvement in anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory activities. The primary mechanism of its anticancer effect is believed to be the induction of apoptosis, or programmed cell death, in cancer cells through the activation of specific signaling pathways.[1][2]

Anticancer Activity

Table 1: Anticancer Activity of Isobenzofuran-1(3H)-one Derivatives

CompoundCell LineIC50 (µM)Reference
5,7-Dimethoxyisobenzofuran-1(3H)-oneHeLa (Cervical Cancer)66.2[1]
3-(2,6-dihydroxy-4-isopropylphenyl)isobenzofuran-1(3H)-oneTyrosinasePotent Inhibition[3]
2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)-1,3-phenylene diacetateTyrosinasePotent Inhibition[3]
Antimicrobial Activity

Preliminary studies indicate that this compound possesses antimicrobial properties against various pathogens.[1][2] However, specific Minimum Inhibitory Concentration (MIC) values for this compound are not extensively documented. The data below from related N-(3-phthalidyl) amines provides a reference for the potential antimicrobial activity of isobenzofuranone derivatives.

Table 2: Antimicrobial Activity of N-(3-phthalidyl) Amine Derivatives

CompoundMicroorganismActivity (at 5 mg/ml)Reference
B1-B4E. coliInhibition[4]
B1-B4S. aureusStrong Inhibition[4]
B1-B4C. albicansInhibition[4]
Anti-inflammatory Activity

The anti-inflammatory potential of isobenzofuranones has been investigated, with studies showing a reduction in the production of pro-inflammatory mediators. For instance, the related compound 5,7-Dimethoxyisobenzofuran-1(3H)-one has been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophages.[1]

Table 3: Anti-inflammatory Activity of an Isobenzofuran-1(3H)-one Derivative

CompoundAssayCell LineIC50 (µM)Reference
5,7-Dimethoxyisobenzofuran-1(3H)-oneNO Production InhibitionLPS-activated Macrophages17.2[1]
Enzyme Inhibitory Activity

This compound has been identified as a tyrosinase inhibitor, suggesting its potential application in treating hyperpigmentation disorders.[2] Tyrosinase is a key enzyme in melanin synthesis. While a specific IC50 value for the 5,6-dimethoxy isomer is not provided in the available literature, the potent inhibitory activity of other isobenzofuran-1(3H)-one derivatives has been reported.[3]

Mechanism of Action: Induction of Apoptosis

A significant aspect of the anticancer activity of this compound is its ability to induce apoptosis, with evidence pointing towards the involvement of the mitochondrial (intrinsic) pathway.[1] This pathway is a critical regulator of programmed cell death and is often dysregulated in cancer. The general mechanism involves the release of pro-apoptotic factors from the mitochondria, leading to the activation of a cascade of caspases, which are proteases that execute the apoptotic process.

The following diagram illustrates the proposed mitochondrial pathway of apoptosis and the potential points of intervention by this compound.

G cluster_0 Mitochondrial Apoptosis Pathway Stress Cellular Stress (e.g., DNA damage) p53 p53 Activation Stress->p53 Bax_Bak Bax/Bak Activation p53->Bax_Bak Mito Mitochondrion Bax_Bak->Mito Forms pores in mitochondrial membrane CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome with pro-caspase-9 Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Bax_Bak Inhibits Compound This compound Compound->Bax_Bak Potential Activation Compound->Bcl2 Potential Inhibition

Caption: Proposed Mitochondrial Apoptosis Pathway.

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

G A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with various concentrations of This compound B->C D Incubate for 24-72 hours C->D E Add MTT solution to each well D->E F Incubate for 4 hours to allow formazan crystal formation E->F G Solubilize formazan crystals with DMSO or other solvent F->G H Measure absorbance at ~570 nm using a microplate reader G->H I Calculate cell viability and IC50 value H->I

Caption: MTT Assay Workflow.

Protocol:

  • Seed cancer cells (e.g., HeLa, breast cancer cell lines) in a 96-well plate at a suitable density and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance of each well at approximately 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

G A Prepare serial dilutions of this compound in broth medium in a 96-well plate B Inoculate each well with a standardized suspension of the target microorganism A->B C Include positive (microorganism, no compound) and negative (broth only) controls B->C D Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria) C->D E Visually inspect for turbidity or use an indicator to assess microbial growth D->E F Determine the MIC as the lowest concentration with no visible growth E->F

Caption: MIC Assay Workflow.

Protocol:

  • Perform a serial two-fold dilution of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli).

  • Inoculate each well with the microbial suspension.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plate under conditions optimal for the growth of the microorganism.

  • After incubation, determine the MIC by visually assessing the lowest concentration of the compound that inhibits visible growth (no turbidity).

Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay measures the inhibitory effect of a compound on the production of nitric oxide, a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

G A Seed RAW 264.7 macrophage cells in a 24-well plate B Incubate for 24 hours A->B C Pre-treat cells with various concentrations of This compound B->C D Stimulate cells with LPS (e.g., 1 µg/mL) C->D E Incubate for 24 hours D->E F Collect the cell culture supernatant E->F G React the supernatant with Griess reagent F->G H Measure the absorbance at ~540 nm G->H I Calculate the amount of nitrite and determine the inhibition of NO production H->I

Caption: NO Production Assay Workflow.

Protocol:

  • Seed RAW 264.7 macrophage cells in a 24-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for a short period (e.g., 1 hour).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production.

  • Incubate the cells for 24 hours.

  • Collect the cell culture supernatant.

  • Mix the supernatant with Griess reagent and incubate at room temperature.

  • Measure the absorbance at approximately 540 nm.

  • Quantify the nitrite concentration using a standard curve of sodium nitrite and calculate the percentage inhibition of NO production.

Enzyme Inhibitory Activity: Mushroom Tyrosinase Inhibition Assay

This assay is used to screen for inhibitors of tyrosinase, a key enzyme in melanogenesis.

G A Prepare a reaction mixture containing phosphate buffer, mushroom tyrosinase, and the test compound (this compound) in a 96-well plate B Pre-incubate the mixture A->B C Initiate the reaction by adding the substrate (L-DOPA or L-tyrosine) B->C D Monitor the formation of dopachrome by measuring the absorbance at ~475 nm over time C->D E Calculate the percentage of tyrosinase inhibition D->E F Determine the IC50 value E->F

Caption: Tyrosinase Inhibition Assay Workflow.

Protocol:

  • In a 96-well plate, add phosphate buffer, mushroom tyrosinase solution, and different concentrations of this compound. Kojic acid can be used as a positive control.

  • Pre-incubate the plate for a few minutes at a controlled temperature.

  • Initiate the enzymatic reaction by adding the substrate (L-DOPA or L-tyrosine).

  • Measure the absorbance at approximately 475 nm at regular intervals to monitor the formation of dopachrome.

  • Calculate the percentage of tyrosinase inhibition for each concentration of the test compound.

  • Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Conclusion

This compound is a promising natural product with a range of biological activities that warrant further investigation. Its potential as an anticancer agent, particularly through the induction of apoptosis, is of significant interest. While quantitative data for this specific compound is limited, the activities of its structural analogs suggest a favorable profile. The experimental protocols provided in this guide offer a framework for researchers to further explore the therapeutic potential of this and related isobenzofuranone compounds. Future studies should focus on elucidating the precise molecular targets and signaling pathways, as well as conducting more extensive in vitro and in vivo efficacy and toxicity studies to fully characterize the pharmacological profile of this compound.

References

5,6-Dimethoxyisobenzofuran-1(3H)-one: A Technical Literature Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dimethoxyisobenzofuran-1(3H)-one, also known as 5,6-dimethoxyphthalide, is a naturally occurring polycyclic aromatic compound belonging to the isobenzofuranone family. It has garnered scientific interest due to its presence in some fungal species and its potential as a scaffold for the development of bioactive molecules. This technical guide provides a comprehensive review of the available literature on its synthesis, chemical properties, and biological activities, with a focus on its potential as a tyrosinase inhibitor and an anticancer agent. While specific quantitative data for this particular isomer is limited in publicly accessible literature, this guide consolidates information on closely related compounds to provide valuable insights for researchers in the field.

Chemical Properties and Synthesis

This compound possesses a fused benzene and furanone ring system with methoxy groups at the 5- and 6-positions. These methoxy groups contribute to the electron-rich nature of the aromatic system, influencing its reactivity and potential biological interactions.

Synthesis:

The most common laboratory synthesis of this compound involves the cyclization of 4,5-dimethoxyphthalic anhydride.

Experimental Protocol: Synthesis via Cyclization

Materials:

  • 4,5-Dimethoxyphthalic anhydride

  • Acetic anhydride

  • Concentrated Sulfuric acid (catalytic amount)

  • Ethanol (for recrystallization)

Procedure:

  • 4,5-Dimethoxyphthalic anhydride is treated with acetic anhydride.

  • A catalytic amount of sulfuric acid is added to the mixture.

  • The reaction mixture is heated at 80-100°C for 4-6 hours. The reaction proceeds via intramolecular esterification to form the lactone ring.

  • The crude product is then purified by recrystallization from ethanol.

  • The final product is obtained as colorless crystals.

Quantitative Data:

ParameterValueReference
Yield 68-72%[1]
Melting Point 142-144°C[1]

An alternative, though less direct, synthetic approach involves the use of N-substituted phthalimide intermediates. This method, while optimized for other derivatives, can be adapted for methoxy substitutions.

Synthesis_Workflow cluster_main Synthesis of this compound cluster_alt Alternative Route 4,5-Dimethoxyphthalic_Anhydride 4,5-Dimethoxyphthalic Anhydride Acetic_Anhydride_H2SO4 Acetic Anhydride, cat. H2SO4 4,5-Dimethoxyphthalic_Anhydride->Acetic_Anhydride_H2SO4 1. Reagents Product This compound Acetic_Anhydride_H2SO4->Product 2. Cyclization (80-100°C, 4-6h) 4-Nitro-phthalimide N-Substituted 4-Nitro-phthalimide Methylation Methylating Agent (e.g., Dimethyl Sulfate) 4-Nitro-phthalimide->Methylation 1. Methylation Intermediate N-Substituted 4,5-Dimethoxy-phthalimide Methylation->Intermediate Reduction_Cyclization Zinc, 10% NaOH (60-80°C) Intermediate->Reduction_Cyclization 2. Reduction & Cyclization Alt_Product This compound Reduction_Cyclization->Alt_Product

Figure 1: Synthetic pathways for this compound.

Biological Activities

Tyrosinase Inhibition

Experimental Protocol: Tyrosinase Inhibition Assay

Materials:

  • Mushroom Tyrosinase

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • Phosphate Buffer (pH 6.8)

  • Test compound (this compound) dissolved in DMSO

  • 96-well microplate reader

Procedure:

  • Prepare solutions of the test compound at various concentrations in DMSO.

  • In a 96-well plate, add 20 µL of the test compound solution (or DMSO as a control).

  • Add 140 µL of phosphate buffer (0.1 M, pH 6.8) to each well.

  • Add 20 µL of mushroom tyrosinase solution (e.g., 100 units/mL) to each well.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of L-DOPA solution (e.g., 5 mM) to each well.

  • Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.

  • Calculate the percentage of tyrosinase inhibition for each concentration of the test compound.

  • Determine the IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%.

Anticancer Activity and Apoptosis Induction

The isobenzofuranone core is present in a number of natural products with cytotoxic and anticancer properties. While specific IC50 values for this compound against various cancer cell lines are not extensively documented, studies on related dimethoxyisobenzofuranone isomers provide some insight. For instance, 4,6-dimethoxyisobenzofuran-1(3H)-one and 5,7-dimethoxyisobenzofuran-1(3H)-one have reported cytotoxic activity against HeLa cells.

Quantitative Data for Related Isomers:

CompoundCell LineIC50 (µM)Reference
4,6-Dimethoxyisobenzofuran-1(3H)-one HeLa65.7[1]
5,7-Dimethoxyisobenzofuran-1(3H)-one HeLa66.2[1]

The mechanism of action for the anticancer effects of some phthalide derivatives is suggested to be through the induction of apoptosis. Based on studies of related phthalimide derivatives, it is hypothesized that these compounds may trigger the intrinsic (mitochondrial) pathway of apoptosis.

Experimental Protocol: Apoptosis Assay (Annexin V Staining)

Materials:

  • Cancer cell line of interest

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Culture the cancer cells to the desired confluency.

  • Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48 hours). Include an untreated control.

  • Harvest the cells (including both adherent and floating cells).

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Interpretation:

  • Annexin V-negative, PI-negative: Live cells

  • Annexin V-positive, PI-negative: Early apoptotic cells

  • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

Apoptosis_Pathway cluster_pathway Hypothesized Intrinsic Apoptosis Pathway Compound This compound Mitochondrion Mitochondrion Compound->Mitochondrion Induces Stress Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: Hypothesized intrinsic apoptosis signaling pathway.

Conclusion and Future Directions

This compound is a readily synthesizable compound with a chemical scaffold that suggests potential biological activity. While direct and extensive experimental data on its efficacy as a tyrosinase inhibitor and anticancer agent are currently lacking in the literature, the activity of related isomers and derivatives provides a strong rationale for further investigation.

Future research should focus on:

  • Quantitative Biological Evaluation: Determining the IC50 values of this compound for tyrosinase inhibition and its cytotoxicity against a panel of human cancer cell lines.

  • Mechanism of Action Studies: Elucidating the specific signaling pathways involved in its apoptotic activity, including the key protein targets.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a broader range of substituted isobenzofuranones to understand the structural requirements for optimal activity.

This technical guide serves as a foundation for researchers interested in exploring the therapeutic potential of this compound and its analogs. The provided protocols and summarized data for related compounds offer a starting point for new and impactful research in the fields of drug discovery and development.

References

An In-Depth Technical Guide to 5,6-Dimethoxyisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dimethoxyisobenzofuran-1(3H)-one, with the IUPAC name 5,6-dimethoxy-3H-2-benzofuran-1-one , is a naturally occurring polycyclic aromatic compound belonging to the isobenzofuranone family.[1][2][] It has been isolated from fungal species such as Pleurotus eryngii.[1] This molecule has garnered significant attention within the scientific community for its diverse biological activities, including potential anticancer and antimicrobial properties. This technical guide provides a comprehensive overview of its chemical properties, synthesis, biological activities with available quantitative data, and detailed experimental protocols for its study.

Chemical Structure and Properties:

PropertyValueReference
IUPAC Name 5,6-dimethoxy-3H-2-benzofuran-1-one[2][]
CAS Number 531-88-4[1][2]
Molecular Formula C₁₀H₁₀O₄[2]
Molecular Weight 194.18 g/mol [1][2]
Appearance Colorless crystals[1]
Melting Point 142–144°C[1]
InChI Key UKFAWRZYFYOXEG-UHFFFAOYSA-N[1][2]

Synthesis

A common and well-documented laboratory synthesis method for this compound involves the acid-catalyzed cyclization of 4,5-dimethoxyphthalic anhydride.[1]

Experimental Protocol: Synthesis from 4,5-Dimethoxyphthalic Anhydride

Materials:

  • 4,5-dimethoxyphthalic anhydride

  • Acetic anhydride

  • Sulfuric acid (catalytic amount)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, combine 4,5-dimethoxyphthalic anhydride with acetic anhydride.

  • Add a catalytic amount (1–2 mol%) of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to 80–100°C and maintain this temperature for 4–6 hours, with continuous stirring. The reaction proceeds via an intramolecular esterification, leading to the formation of the lactone ring.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The crude product is then purified by recrystallization from ethanol.

  • The resulting product should be colorless crystals with a melting point in the range of 142–144°C.[1]

Expected Yield: 68–72%[1]

Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_purification Purification cluster_product Final Product A 4,5-Dimethoxyphthalic Anhydride D Intramolecular Esterification (80-100°C, 4-6 hours) A->D B Acetic Anhydride B->D C Sulfuric Acid (catalyst) C->D E Recrystallization from Ethanol D->E F This compound E->F

Caption: Synthesis workflow for this compound.

Biological Activity

This compound has shown promise in several areas of pharmacological research, primarily as an anticancer agent and a tyrosinase inhibitor.

Anticancer Activity

Quantitative Data on Related Isomers:

CompoundCell LineActivityIC₅₀ (µM)Reference
4,6-Dimethoxyisobenzofuran-1(3H)-oneHeLaCytotoxicity65.7[1]
5,7-Dimethoxyisobenzofuran-1(3H)-oneHeLaCytotoxicity66.2[1]

Mechanism of Action: The anticancer activity is believed to be mediated through the activation of specific signaling pathways that lead to programmed cell death (apoptosis).[1] While the precise molecular targets are still under investigation, it is suggested that the compound modulates pathways related to cell growth and apoptosis.[1] A study on the related compound napabucasin suggests that targeting the Akt/mTOR signaling pathway can induce apoptosis and autophagy in cancer cells. This pathway involves the inhibition of pro-apoptotic proteins like Bim, Bax, and Bad, and the activation of anti-apoptotic proteins such as Bcl-2 and Mcl-1.

Proposed Apoptosis Induction Pathway:

G This compound This compound Akt/mTOR Pathway Akt/mTOR Pathway This compound->Akt/mTOR Pathway Inhibition Anti-apoptotic Proteins (Bcl-2, Mcl-1) Anti-apoptotic Proteins (Bcl-2, Mcl-1) Akt/mTOR Pathway->Anti-apoptotic Proteins (Bcl-2, Mcl-1) Inhibition Pro-apoptotic Proteins (Bax, Bak) Pro-apoptotic Proteins (Bax, Bak) Akt/mTOR Pathway->Pro-apoptotic Proteins (Bax, Bak) Activation Caspase Cascade Activation Caspase Cascade Activation Anti-apoptotic Proteins (Bcl-2, Mcl-1)->Caspase Cascade Activation Inhibition Pro-apoptotic Proteins (Bax, Bak)->Caspase Cascade Activation Activation Apoptosis Apoptosis Caspase Cascade Activation->Apoptosis

Caption: Proposed mechanism of apoptosis induction.

Tyrosinase Inhibition

Research has indicated that this compound acts as a tyrosinase inhibitor, suggesting its potential application in treating hyperpigmentation disorders.[1] Tyrosinase is a key enzyme in melanin synthesis.

Experimental Protocols for Biological Assays

3.2.1. Tyrosinase Inhibition Assay

This colorimetric assay measures the inhibition of tyrosinase activity.

Materials:

  • Tyrosinase enzyme solution

  • L-DOPA (substrate)

  • Phosphate buffer (pH 6.8)

  • This compound (test compound)

  • Kojic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare different concentrations of the test compound and kojic acid in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 20 µL of the test compound solution or control to each well.

  • Add 140 µL of phosphate buffer to each well.

  • Add 20 µL of tyrosinase solution to each well and incubate at 37°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of L-DOPA solution to each well.

  • Immediately measure the absorbance at 475 nm using a microplate reader at different time intervals (e.g., every 2 minutes for 20 minutes).

  • Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control reaction and A_sample is the absorbance of the reaction with the test compound.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the concentration of the test compound.

3.2.2. Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line of interest

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed the cancer cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with different concentrations of this compound for a specified period (e.g., 24 or 48 hours). Include an untreated control.

  • Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Interpretation of Results:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Apoptosis Assay Workflow:

G A Seed and Treat Cells B Harvest and Wash Cells A->B C Resuspend in Binding Buffer B->C D Stain with Annexin V-FITC and PI C->D E Incubate (15 min, RT, dark) D->E F Analyze by Flow Cytometry E->F G Data Interpretation (Live, Apoptotic, Necrotic) F->G

Caption: Workflow for Annexin V/PI apoptosis assay.

Conclusion

This compound is a promising natural product with demonstrated potential in the fields of oncology and dermatology. Its straightforward synthesis and interesting biological profile make it an attractive scaffold for further investigation and drug development. This guide provides a foundational understanding of its properties and the methodologies to explore its therapeutic potential. Further research is warranted to elucidate the specific molecular targets and signaling pathways involved in its biological activities and to establish a more comprehensive quantitative profile of its efficacy.

References

An In-depth Technical Guide to 5,6-Dimethoxyisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5,6-Dimethoxyisobenzofuran-1(3H)-one, a bioactive compound with significant potential in various therapeutic areas. This document outlines its chemical synonyms, summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biological pathways and synthetic processes.

Chemical Synonyms and Identifiers

This compound is known by several names in scientific literature and chemical databases. A comprehensive list of its synonyms and identifiers is provided below for clear identification and cross-referencing.

TypeIdentifier
IUPAC Name 5,6-dimethoxy-2-benzofuran-1(3H)-one[1]
CAS Number 531-88-4[1]
PubChem CID 230460[1]
Molecular Formula C10H10O4[1]
Molecular Weight 194.18 g/mol [1]
InChI Key UKFAWRZYFYOXEG-UHFFFAOYSA-N
Synonyms 5,6-DIMETHOXY-3H-ISOBENZOFURAN-1-ONE[1], Metameconine[1], Macconine[1], 5,6-Dimethoxyphthalide[], NSC 25379[], m-Meconin[]

Quantitative Data Summary

The biological activity of this compound and its analogs has been quantified in various studies. The following table summarizes key inhibitory concentration (IC50) values, providing a comparative look at their cytotoxic and enzyme-inhibiting properties.

CompoundCell Line / EnzymeIC50 Value (µM)Biological Activity
4,6-Dimethoxyisobenzofuran-1(3H)-oneHeLa65.7Cytotoxicity[3]
4,6-Dimethoxyisobenzofuran-1(3H)-oneLPS-activated macrophages67.9Nitric Oxide Inhibition[3]
5,7-Dimethoxyisobenzofuran-1(3H)-oneHeLa66.2Cytotoxicity[3]
5,7-Dimethoxyisobenzofuran-1(3H)-oneLPS-activated macrophages17.2Nitric Oxide Inhibition[3]
C-3 functionalized isobenzofuranone (16)K5622.79Antiproliferative[4]
C-3 functionalized isobenzofuranone (18)K5621.71Antiproliferative[4]
Etoposide (Positive Control)K5627.06Antiproliferative[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines key experimental protocols related to the synthesis and biological evaluation of this compound.

Synthesis of this compound

A common laboratory-scale synthesis involves the cyclization of 4,5-dimethoxyphthalic anhydride.[3]

Materials:

  • 4,5-dimethoxyphthalic anhydride

  • Acetic anhydride

  • Sulfuric acid (catalytic amount)

  • Ethanol (for recrystallization)

Procedure:

  • Treat 4,5-dimethoxyphthalic anhydride with acetic anhydride.

  • Add a catalytic amount of sulfuric acid.

  • Heat the reaction mixture at 80–100°C for 4–6 hours.

  • Monitor the reaction progress via Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool.

  • Purify the crude product by recrystallization from ethanol.

  • The expected yield of colorless crystals is typically in the range of 68–72%.[3]

In Vitro Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of isobenzofuran-1(3H)-one derivatives can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against cancer cell lines such as U937 (lymphoma) and K562 (myeloid leukemia).[4]

Materials:

  • Synthesized isobenzofuran-1(3H)-one compounds

  • U937 and K562 cancer cell lines

  • RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Etoposide (positive control)

  • 96-well plates

Procedure:

  • Seed the cells in 96-well plates at an appropriate density and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (e.g., up to 100 µM) and the positive control (etoposide). Use DMSO as a negative control.

  • Incubate the plates for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals by adding DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 values.

Visualized Pathways and Workflows

Graphical representations of complex biological and chemical processes can significantly enhance understanding. The following diagrams, created using the DOT language, illustrate a key biological pathway influenced by this compound and a general workflow for its synthesis.

cluster_0 Cellular Environment 5_6_Dimethoxyisobenzofuran This compound SignalingPathways Signaling Pathways 5_6_Dimethoxyisobenzofuran->SignalingPathways Activates Apoptosis Apoptosis (Cell Death) SignalingPathways->Apoptosis Induces CancerCell Cancer Cell Apoptosis->CancerCell Affects

Caption: Proposed mechanism of apoptosis induction in cancer cells.

Start 4,5-Dimethoxyphthalic Anhydride Reagents Acetic Anhydride + Sulfuric Acid (cat.) Start->Reagents Reaction Cyclization (80-100°C, 4-6h) Reagents->Reaction Purification Recrystallization (Ethanol) Reaction->Purification End This compound Purification->End

Caption: General workflow for the synthesis of the target compound.

Concluding Remarks

This compound and its related structures represent a promising class of compounds with diverse biological activities, including anticancer and antimicrobial properties.[3] The methodologies and data presented in this guide offer a foundational resource for researchers and professionals in the field of drug discovery and development. Further investigation into the structure-activity relationships and mechanisms of action of these isobenzofuranones is warranted to fully explore their therapeutic potential.

References

Potential Research Applications of 5,6-Dimethoxyisobenzofuran-1(3H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-Dimethoxyisobenzofuran-1(3H)-one, a naturally occurring phthalide found in the edible mushroom Pleurotus eryngii, is emerging as a molecule of significant interest for biomedical research.[1] This technical guide provides a comprehensive overview of its potential research applications, summarizing its known biological activities, and providing detailed experimental methodologies based on available scientific literature. The document covers its potential as an anticancer, antimicrobial, and tyrosinase inhibitory agent, offering a foundation for further investigation and drug development endeavors.

Introduction

This compound belongs to the isobenzofuranone class of compounds, characterized by a fused benzene and furanone ring system.[1] The presence of two methoxy groups on the benzene ring influences its electronic properties and biological interactions.[1] Naturally sourced from fungi, this compound has attracted attention for its diverse bioactive potential.[1] Preliminary studies suggest its involvement in crucial cellular processes, including the induction of apoptosis in cancer cells and the inhibition of key enzymes, highlighting its promise as a lead compound for therapeutic development.[1][2] This guide aims to consolidate the current knowledge on this compound and provide a practical framework for researchers exploring its applications.

Chemical and Physical Properties

PropertyValueReference
Molecular Formula C₁₀H₁₀O₄
Molecular Weight 194.18 g/mol
CAS Number 531-88-4[1]
Appearance Colorless crystals[1]
Melting Point 142–144°C[1]
Solubility Soluble in ethanol[1]

Potential Research Applications

Anticancer Activity

Preliminary evidence suggests that this compound exhibits anticancer properties, primarily through the induction of apoptosis.[1][2] While specific IC50 values for this compound against various cancer cell lines are not yet widely published in readily accessible literature, related isobenzofuranone derivatives have shown potent cytotoxic effects. Further research is warranted to quantify the anticancer efficacy of this compound against a broad panel of human cancer cell lines.

Logical Relationship for Anticancer Activity Investigation

A This compound B Cancer Cell Lines (e.g., MCF-7, HeLa, A549) A->B Treat with C Cytotoxicity Assay (e.g., MTT, XTT) B->C Perform D Determine IC50 Value C->D Calculate E Apoptosis Induction D->E Investigate if linked to F Mechanism of Action Studies E->F Elucidate

Caption: Workflow for investigating the anticancer potential of this compound.

Antimicrobial Activity

The isobenzofuranone scaffold is present in various natural products with known antimicrobial properties. Initial studies indicate that this compound may possess activity against various pathogens.[1] However, comprehensive studies detailing its minimum inhibitory concentrations (MICs) against a wide range of bacteria and fungi are needed to fully characterize its antimicrobial spectrum and potential for development as an anti-infective agent.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest in the cosmetic and medical fields for treating hyperpigmentation disorders. Studies have shown that isobenzofuran-1(3H)-ones can act as tyrosinase inhibitors.[1] The potential of this compound to inhibit tyrosinase activity presents an exciting avenue for research in dermatology and cosmetology.

Signaling Pathway of Tyrosinase Inhibition

cluster_0 Melanin Synthesis Pathway Tyrosinase Tyrosinase L_Tyrosine L-Tyrosine L_DOPA L-DOPA L_Tyrosine->L_DOPA Hydroxylation Dopaquinone Dopaquinone L_DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Polymerization Inhibitor This compound Inhibitor->Tyrosinase

Caption: Inhibition of the melanin synthesis pathway by this compound.

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the cyclization of 4,5-dimethoxyphthalic anhydride.[1]

Materials:

  • 4,5-Dimethoxyphthalic anhydride

  • Acetic anhydride

  • Sulfuric acid (catalytic amount)

  • Ethanol (for recrystallization)

Procedure:

  • Treat 4,5-dimethoxyphthalic anhydride with acetic anhydride.

  • Add a catalytic amount of sulfuric acid.

  • Heat the reaction mixture at 80–100°C for 4–6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Purify the crude product by recrystallization from ethanol to yield colorless crystals.

Experimental Workflow for Synthesis

Start Start Reactants 4,5-Dimethoxyphthalic Anhydride + Acetic Anhydride + H₂SO₄ (cat.) Start->Reactants Reaction Heat at 80-100°C for 4-6h Reactants->Reaction TLC Monitor by TLC Reaction->TLC Purification Recrystallize from Ethanol TLC->Purification Reaction Complete Product This compound Purification->Product

Caption: Step-by-step workflow for the synthesis of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline for assessing the cytotoxic effects of the compound on cancer cell lines.

Materials:

  • Target cancer cell lines (e.g., MCF-7, HeLa)

  • This compound

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).

  • Incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Apoptosis Signaling Pathway Analysis (Western Blot)

This is a general protocol to investigate the effect of the compound on key apoptotic proteins.

Materials:

  • Cancer cells treated with this compound

  • Lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Lyse the treated and control cells and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities relative to the loading control (β-actin).

Apoptosis Signaling Pathway

Compound This compound Bax Bax (Pro-apoptotic) Compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulates Mitochondria Mitochondria CytochromeC Cytochrome c Mitochondria->CytochromeC Releases Bax->Mitochondria Promotes permeabilization Bcl2->Mitochondria Inhibits Apaf1 Apaf-1 CytochromeC->Apaf1 Binds to Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis Caspase3->Apoptosis CleavedPARP Cleaved PARP

Caption: Proposed intrinsic apoptosis signaling pathway induced by this compound.

Future Directions and Conclusion

This compound represents a promising natural product scaffold for further investigation. Future research should focus on:

  • Quantitative Biological Evaluation: Comprehensive screening against a wide array of cancer cell lines, bacterial strains, and fungal species to determine its potency and spectrum of activity.

  • Mechanism of Action Studies: In-depth investigation of the molecular targets and signaling pathways modulated by this compound to understand its mode of action.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to optimize its biological activity and pharmacokinetic properties.

  • In Vivo Efficacy: Preclinical studies in animal models to assess its therapeutic potential for various diseases.

References

An In-Depth Technical Guide on the Mechanism of Action of 5,6-Dimethoxyisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-Dimethoxyisobenzofuran-1(3H)-one, a naturally occurring isobenzofuranone derivative, has garnered significant interest within the scientific community owing to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of its mechanism of action, with a focus on its anticancer, anti-inflammatory, antimicrobial, and tyrosinase inhibitory properties. This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes the implicated signaling pathways to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

This compound is a polycyclic aromatic compound that has been isolated from various natural sources, including fungal species. Its core structure, featuring a fused benzene and furanone ring system with methoxy groups at the 5- and 6-positions, is the basis for its diverse biological effects. Preliminary studies have demonstrated its potential as a therapeutic agent, exhibiting a range of activities including cytotoxicity against cancer cell lines, inhibition of inflammatory mediators, and modulation of enzymatic activity. This guide aims to provide a detailed technical examination of the molecular mechanisms underlying these effects.

Anticancer Activity

The anticancer properties of this compound have been a primary focus of research. Studies have shown its ability to inhibit the proliferation of various cancer cell lines and induce programmed cell death (apoptosis).

Cytotoxicity

While specific IC50 values for this compound are not extensively reported in publicly available literature, studies on its isomers provide an indication of its potential potency. For instance, 5,7-Dimethoxyisobenzofuran-1(3H)-one and 4,6-Dimethoxyisobenzofuran-1(3H)-one have demonstrated cytotoxicity against HeLa cells with IC₅₀ values of 66.2 μM and 65.7 μM, respectively[1]. It has been noted that this compound significantly inhibited the proliferation of breast cancer cells in vitro, with IC50 values indicating effective cytotoxicity at low concentrations[1].

Table 1: Cytotoxicity of Dimethoxyisobenzofuran-1(3H)-one Isomers

CompoundCell LineIC50 (µM)Reference
5,7-Dimethoxyisobenzofuran-1(3H)-oneHeLa66.2[1]
4,6-Dimethoxyisobenzofuran-1(3H)-oneHeLa65.7[1]
Induction of Apoptosis

A key mechanism underlying the anticancer activity of this compound is the induction of apoptosis. Research has indicated its ability to trigger apoptosis in leukemia cells through mitochondrial pathways[1]. This process is often regulated by the Bcl-2 family of proteins and the activation of caspases.

The induction of apoptosis by this compound is believed to involve the intrinsic (mitochondrial) pathway. This pathway is initiated by cellular stress, leading to changes in the mitochondrial membrane permeability and the release of pro-apoptotic factors.

cluster_extracellular cluster_cytoplasm This compound This compound Bax Bax This compound->Bax Upregulates Bcl2 Bcl2 This compound->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf1 Cytochrome_c->Apaf1 Caspase9 Caspase9 Apaf1->Caspase9 Apoptosome Apoptosome Caspase9->Apoptosome Forms Caspase3 Caspase3 Apoptosome->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Figure 1: Proposed Intrinsic Apoptosis Pathway. This diagram illustrates the potential mechanism of apoptosis induction by this compound, involving the regulation of Bcl-2 family proteins and subsequent caspase activation.

Experimental Protocols

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines and to calculate the IC50 value.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using a dose-response curve.

This protocol is used to detect changes in the expression of apoptosis-related proteins.

  • Protein Extraction: Treat cells with this compound at its IC50 concentration for 24-48 hours. Lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against Bax, Bcl-2, cleaved Caspase-3, cleaved Caspase-9, and a loading control (e.g., β-actin).

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Anti-inflammatory Activity

This compound has been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines in activated macrophages[1].

Inhibition of NF-κB Signaling

The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. While direct evidence for this compound is still emerging, it is hypothesized to inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory genes.

cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IκBα IκBα IKK->IκBα Phosphorylates NFκB NFκB IκBα->NFκB Proteasome Proteasome IκBα->Proteasome Degradation NFκB->Nucleus Translocates This compound This compound This compound->IKK Inhibits NFκB_n NF-κB DNA DNA Cytokines Cytokines DNA->Cytokines Transcription NFκB_n->DNA Binds

Figure 2: Proposed NF-κB Inhibition Pathway. This diagram depicts the potential mechanism by which this compound may exert its anti-inflammatory effects through the inhibition of the IKK complex, preventing NF-κB activation.

Experimental Protocol

This assay measures the transcriptional activity of NF-κB.

  • Cell Transfection: Transfect a suitable cell line (e.g., HEK293T) with a luciferase reporter plasmid containing NF-κB response elements.

  • Compound Treatment: Pre-treat the transfected cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), for 6-8 hours.

  • Cell Lysis: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) and express the results as a fold change relative to the stimulated control.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens[1].

Experimental Protocol

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.

  • Compound Preparation: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Tyrosinase Inhibitory Activity

Research has indicated that this compound acts as a tyrosinase inhibitor, which is relevant for the treatment of hyperpigmentation disorders[1]. Tyrosinase is a key enzyme in melanin biosynthesis.

Experimental Protocol

This in vitro assay is commonly used to screen for tyrosinase inhibitors.

  • Reaction Mixture: Prepare a reaction mixture in a 96-well plate containing phosphate buffer (pH 6.8), mushroom tyrosinase, and various concentrations of this compound.

  • Substrate Addition: Initiate the reaction by adding L-DOPA as the substrate.

  • Absorbance Measurement: Measure the formation of dopachrome by monitoring the absorbance at 475 nm at regular intervals.

  • Data Analysis: Calculate the percentage of tyrosinase inhibition for each concentration of the compound and determine the IC50 value.

Conclusion

This compound is a promising natural compound with a multifaceted mechanism of action. Its ability to induce apoptosis in cancer cells, inhibit pro-inflammatory signaling pathways, and modulate key enzymatic activities underscores its therapeutic potential. Further in-depth studies are warranted to fully elucidate the specific molecular targets and to quantify its efficacy in various preclinical models. The experimental protocols and pathway diagrams provided in this guide offer a framework for future research in this exciting area of drug discovery.

References

An In-depth Technical Guide to the Safety and Handling of 5,6-Dimethoxyisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and biological properties of 5,6-Dimethoxyisobenzofuran-1(3H)-one. The information is intended for professionals in research and drug development who may be working with this compound.

Chemical and Physical Properties

This compound is a polycyclic aromatic compound belonging to the isobenzofuranone family.[1] It is a white to off-white solid with the following properties:

PropertyValueReference
Molecular Formula C₁₀H₁₀O₄[2]
Molecular Weight 194.18 g/mol [2]
CAS Number 531-88-4[2]
IUPAC Name 5,6-dimethoxy-2-benzofuran-1(3H)-one[2]
Melting Point 142-144 °C[1]
Boiling Point Not available
Solubility Soluble in ethanol[1]
Appearance Colorless crystals[1]

Safety and Handling

GHS Hazard Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

Hazard ClassCategory
Skin corrosion/irritation2
Serious eye damage/eye irritation2A
Specific target organ toxicity – Single exposure (Respiratory tract irritation)3

Source: PubChem[2]

Hazard and Precautionary Statements

Signal Word: Warning

Hazard Statements (H-phrases):

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Precautionary Statements (P-phrases):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

  • P264: Wash skin thoroughly after handling.[2]

  • P271: Use only outdoors or in a well-ventilated area.[2]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

  • P302 + P352: IF ON SKIN: Wash with plenty of water.[2]

  • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

  • P312: Call a POISON CENTER or doctor if you feel unwell.

  • P332 + P313: If skin irritation occurs: Get medical advice/attention.[2]

  • P337 + P313: If eye irritation persists: Get medical advice/attention.[2]

  • P362 + P364: Take off contaminated clothing and wash it before reuse.[2]

  • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[2]

  • P405: Store locked up.[2]

  • P501: Dispose of contents/container to an approved waste disposal plant.[2]

Handling and Storage
  • Handling: Handle in accordance with good industrial hygiene and safety practices. Avoid contact with skin, eyes, and clothing. Avoid dust formation. Use in a well-ventilated area.

  • Storage: Keep container tightly closed in a dry and well-ventilated place. Store at room temperature.

Experimental Protocols

Synthesis of this compound

A common laboratory synthesis involves the cyclization of 4,5-dimethoxyphthalic anhydride.[1]

Materials:

  • 4,5-dimethoxyphthalic anhydride

  • Acetic anhydride

  • Sulfuric acid (catalytic amount)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, combine 4,5-dimethoxyphthalic anhydride with acetic anhydride.

  • Add a catalytic amount of sulfuric acid to the mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • The crude product is then purified by recrystallization from ethanol to yield colorless crystals of this compound.[1]

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_purification Purification cluster_product Final Product 4,5-dimethoxyphthalic_anhydride 4,5-Dimethoxyphthalic Anhydride Reaction_Vessel Reaction at 80-100°C (4-6 hours) 4,5-dimethoxyphthalic_anhydride->Reaction_Vessel Acetic_anhydride Acetic Anhydride Acetic_anhydride->Reaction_Vessel Sulfuric_acid Sulfuric Acid (catalyst) Sulfuric_acid->Reaction_Vessel Cooling Cooling Reaction_Vessel->Cooling Recrystallization Recrystallization (Ethanol) Cooling->Recrystallization Final_Product This compound Recrystallization->Final_Product

Caption: Synthesis workflow for this compound.

Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline for assessing the cytotoxic effects of this compound on a cell line of interest (e.g., HeLa).

Materials:

  • HeLa cells (or other cancer cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • This compound (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed HeLa cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the different concentrations of the compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only).

  • Incubate the plate for 24, 48, or 72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

Cytotoxicity_Assay_Workflow Seed_Cells Seed HeLa cells in 96-well plate Incubate_24h_1 Incubate for 24h Seed_Cells->Incubate_24h_1 Prepare_Compound Prepare serial dilutions of This compound Incubate_24h_1->Prepare_Compound Treat_Cells Treat cells with compound dilutions Incubate_24h_1->Treat_Cells Prepare_Compound->Treat_Cells Incubate_Exposure Incubate for exposure period (24, 48, or 72h) Treat_Cells->Incubate_Exposure Add_MTT Add MTT solution Incubate_Exposure->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Dissolve_Formazan Remove medium and add DMSO Incubate_4h->Dissolve_Formazan Measure_Absorbance Measure absorbance at 570 nm Dissolve_Formazan->Measure_Absorbance Calculate_Viability Calculate cell viability and IC₅₀ Measure_Absorbance->Calculate_Viability

Caption: Workflow for a typical MTT-based cytotoxicity assay.

Biological Activity and Mechanism of Action

This compound has been reported to exhibit biological activities, including cytotoxicity against cancer cells and inhibition of certain enzymes.

Cytotoxicity and Apoptosis

Studies have shown that this compound can induce apoptosis in cancer cells. While the precise signaling pathways for this compound are not fully elucidated, related isobenzofuranone compounds are known to induce apoptosis through mechanisms that may involve DNA damage and the activation of intrinsic apoptotic pathways. This typically involves the activation of a cascade of caspases, which are proteases that execute the apoptotic program.

Apoptosis_Signaling_Pathway Compound This compound Cell Cancer Cell Compound->Cell DNA_Damage DNA Damage Cell->DNA_Damage Induces p53 p53 Activation DNA_Damage->p53 Bax Bax Upregulation p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: A plausible intrinsic apoptosis signaling pathway induced by this compound.

Enzyme Inhibition

This compound has also been identified as a tyrosinase inhibitor. Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is relevant in the context of hyperpigmentation disorders.

Toxicological Data

Conclusion

This compound is a compound with interesting biological activities, including potential as an anticancer agent through the induction of apoptosis. However, it is important to handle this compound with appropriate safety precautions due to its irritant properties. This guide provides a foundational understanding for researchers and drug development professionals working with this molecule. As with any research chemical, a thorough understanding of its properties and adherence to safety protocols are paramount.

References

derivatives of 5,6-Dimethoxyisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Derivatives of 5,6-Dimethoxyisobenzofuran-1(3H)-one

Introduction

This compound, a member of the isobenzofuranone (also known as phthalide) family, is a polycyclic aromatic compound featuring a fused benzene and furanone ring system.[1] This core structure is found in various naturally occurring compounds, including those isolated from fungal species, and serves as a valuable scaffold in medicinal chemistry.[1] The isobenzofuranone framework is associated with a wide array of pharmacological properties, including antioxidant, antimicrobial, antiplatelet, and cytotoxic activities.[2][3][4] The strategic functionalization of the this compound core, particularly at the C-3 position, has led to the development of novel derivatives with significant therapeutic potential, targeting a range of biological processes from enzyme inhibition to the induction of apoptosis in cancer cells.[1][2]

This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to the . It is intended for researchers, scientists, and professionals in the field of drug development who are interested in this promising class of compounds.

Physicochemical Properties

The parent compound, this compound, possesses a well-defined set of chemical and physical properties that serve as a baseline for its derivatives.

PropertyValueSource
CAS Number 531-88-4[5]
Molecular Formula C₁₀H₁₀O₄[5]
Molecular Weight 194.18 g/mol [5]
IUPAC Name 5,6-dimethoxy-3H-2-benzofuran-1-one[5]
Appearance Colorless crystals[1]
Melting Point 142–144°C[1]

Synthesis and Derivatization

The synthesis of the this compound core and its subsequent derivatization are critical steps in exploring the structure-activity relationships of this compound class.

Core Synthesis

Several synthetic routes have been established for the preparation of the isobenzofuranone scaffold. A common and well-documented laboratory method involves the acid-catalyzed cyclization of a corresponding anhydride.

G cluster_0 A 4,5-Dimethoxyphthalic Anhydride B This compound A->B  Acetic Anhydride, H₂SO₄ (cat.)  80-100°C, 4-6 hours

Caption: General synthesis of the isobenzofuranone core.

An alternative patented approach involves the use of N-substituted phthalimide intermediates, which can be adapted for methoxy substitutions. This method includes the methylation of a 4-nitro-phthalimide followed by a zinc-mediated reduction and cyclization.[1]

Derivatization Strategies

The this compound scaffold can be modified through various chemical reactions to generate a library of derivatives.

  • C-3 Position Functionalization: The C-3 position of the lactone ring is a primary site for modification. Condensation reactions with aldehydes or reactions with various amines are common strategies.[2][6]

  • Aromatic Ring Substitution: The benzene ring can undergo electrophilic substitution reactions to introduce additional functional groups, altering the electronic and steric properties of the molecule.[1]

  • Oxidation and Reduction: The core structure can be subjected to oxidation to form quinones or reduction to yield dihydro derivatives.[1]

G

Caption: Key strategies for derivatization.

Biological Activities and Structure-Activity Relationships

Derivatives of this compound have demonstrated a broad spectrum of biological activities. The nature and position of the substituents play a crucial role in determining their potency and selectivity.

Antiproliferative and Cytotoxic Activity

Numerous isobenzofuranone derivatives have been evaluated for their anticancer potential. C-3 functionalized phthalides have shown significant in vitro activity against various cancer cell lines.[2] For instance, certain derivatives have been found to inhibit cell viability by up to 90% at a concentration of 100 µM in U937 (lymphoma) and K562 (myeloid leukemia) cell lines.[2] The proposed mechanism often involves the induction of apoptosis through the activation of specific signaling pathways.[1]

Enzyme Inhibition

This class of compounds has been identified as potent inhibitors of several key enzymes.

  • Cholinesterase Inhibition: Benzofuranone-ylidene-methyl benzylpyridinium derivatives have been synthesized as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the progression of Alzheimer's disease.[7]

  • Tyrosinase Inhibition: Isobenzofuran-1(3H)-ones have been identified as inhibitors of tyrosinase, an enzyme involved in melanin biosynthesis, suggesting potential applications in treating hyperpigmentation.[1][8]

Antioxidant and Antiplatelet Activity

(Z)-3-benzylideneisobenzofuran-1(3H)-ones, inspired by natural products, have been synthesized and evaluated as highly potent antioxidants and antiplatelet agents.[3] Structure-activity relationship studies revealed that compounds with specific electron-donating and electron-withdrawing groups exhibit significantly enhanced activity, in some cases surpassing that of standard references like ascorbic acid and aspirin.[3]

Quantitative Biological Data

The following table summarizes key quantitative data for various derivatives.

Derivative ClassTarget/AssayKey Compound(s)IC₅₀ / EC₅₀Source
Benzofuranone-pyridiniumAcetylcholinesterase (AChE)Compound 5b52 ± 6.38 nM[7]
Benzofuranone-pyridiniumButyrylcholinesterase (BChE)Compound 6b10 ± 6.87 nM[7]
(Z)-3-benzylideneisobenzofuranonesAntioxidant (DPPH Assay)Compound 28f~0.45 µg/mL[3]
(Z)-3-benzylideneisobenzofuranonesAntioxidant (DPPH Assay)Compound 28k~0.57 µg/mL[3]
(Z)-3-benzylideneisobenzofuranonesAntiplatelet (AA-induced)Multiple (28c-g, 28k-l, etc.)Potent (up to 6-fold > Aspirin)[3]
4,6-dihydroxy-5-methoxy-7-methylphthalideAntioxidant (DPPH Assay)Compound 110 µM[4]
C-3 Substituted PhthalideCytotoxicity (HL-60 leukemia)Compound 93.24 µg/mL[2]
C-3 Substituted PhthalideCytotoxicity (MDA-MB435 melanoma)Compound 98.70 µg/mL[2]

Note: Structures of specific compounds (e.g., 5b, 28f) are detailed in the cited literature.

Mechanisms of Action

The diverse biological effects of these derivatives are attributed to their interaction with specific molecular targets. Enzyme inhibition and the induction of apoptosis are two of the most studied mechanisms.

G

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the synthesis and evaluation of new chemical entities.

Protocol 1: Synthesis of this compound

[1]

  • Reactants: 4,5-dimethoxyphthalic anhydride, acetic anhydride, sulfuric acid (catalytic amount).

  • Procedure: a. Suspend 4,5-dimethoxyphthalic anhydride in acetic anhydride. b. Add a catalytic amount (1-2 mol%) of concentrated sulfuric acid. c. Heat the mixture at 80–100°C for 4–6 hours, monitoring the reaction by Thin Layer Chromatography (TLC). d. Upon completion, cool the reaction mixture to room temperature. e. Pour the mixture into cold water to precipitate the crude product. f. Filter the solid, wash with water, and dry.

  • Purification: Recrystallize the crude product from ethanol to yield colorless crystals of this compound.

  • Expected Yield: 68–72%.

Protocol 2: MTT Cytotoxicity Assay

[2] This protocol assesses the effect of compounds on the metabolic activity of cancer cell lines, which is an indicator of cell viability.

G

Caption: Workflow for the MTT cytotoxicity assay.

  • Cell Culture: Maintain human cancer cell lines (e.g., U937, K562) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Plate cells in 96-well microplates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test derivatives in the culture medium. Add the solutions to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., etoposide).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (typically 570 nm).

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Conclusion

The this compound scaffold is a versatile and privileged structure in the field of medicinal chemistry. The extensive research into its derivatives has unveiled a wealth of compounds with potent and diverse biological activities, including antiproliferative, enzyme inhibitory, and antioxidant effects. The synthetic accessibility of the core and the potential for functionalization at multiple sites provide a robust platform for the rational design of new therapeutic agents. Future research should continue to explore novel derivatization strategies, expand the scope of biological targets, and conduct in-depth mechanistic and in vivo studies to translate the promising in vitro results into clinically viable drug candidates.

References

Methodological & Application

synthesis of 5,6-Dimethoxyisobenzofuran-1(3H)-one from 4,5-dimethoxyphthalic anhydride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 5,6-Dimethoxyisobenzofuran-1(3H)-one, a valuable building block in medicinal chemistry and drug development, from 4,5-dimethoxyphthalic anhydride. The primary synthetic route detailed is the selective reduction of the anhydride using sodium borohydride. This method offers a straightforward and efficient means to obtain the desired phthalide. Included are comprehensive experimental procedures, tables of quantitative data, and a visual representation of the synthetic workflow.

Introduction

This compound, also known as 5,6-dimethoxyphthalide, is a heterocyclic compound belonging to the isobenzofuranone family. Its structure, featuring a fused benzene and furanone ring system with methoxy groups, makes it a precursor for various more complex molecules with potential biological activity. The synthesis of this compound is a key step in the development of novel therapeutic agents. The reduction of the corresponding phthalic anhydride is a common and effective method for its preparation.

Data Presentation

Table 1: Reactant and Product Properties

CompoundIUPAC NameCAS NumberMolecular FormulaMolar Mass ( g/mol )Appearance
4,5-Dimethoxyphthalic Anhydride5,6-dimethoxyisobenzofuran-1,3-dione4821-94-7C₁₀H₈O₅208.17White to off-white solid
This compound5,6-dimethoxy-2-benzofuran-1(3H)-one531-88-4C₁₀H₁₀O₄194.18Colorless to white solid

Table 2: Experimental Parameters and Results

ParameterValueReference
Reducing AgentSodium Borohydride (NaBH₄)[1]
SolventTetrahydrofuran (THF) / Methanol (MeOH)[1][2]
Reaction Temperature0 °C to Room Temperature[2][3]
Typical Reaction Time1-4 hours[3]
Work-upAcidification (e.g., with HCl) and Extraction[3]
PurificationRecrystallization or Column Chromatography
Expected Yield70-90% (based on similar reductions)[3]
Melting Point142-144 °C[4]

Experimental Protocol

Synthesis of this compound via Reduction of 4,5-Dimethoxyphthalic Anhydride

This protocol is based on the general procedure for the reduction of substituted phthalic anhydrides with sodium borohydride.[1]

Materials:

  • 4,5-Dimethoxyphthalic anhydride

  • Sodium borohydride (NaBH₄)

  • Anhydrous Tetrahydrofuran (THF) or Methanol (MeOH)

  • Hydrochloric acid (HCl), 1 M solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4,5-dimethoxyphthalic anhydride (1.0 eq) in anhydrous THF or methanol.

  • Cooling: Place the flask in an ice bath and stir the solution until the temperature reaches 0-5 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.0-1.5 eq) to the cooled solution in small portions over 15-20 minutes. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction proceed at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask again in an ice bath and slowly add 1 M HCl to quench the excess sodium borohydride and neutralize the mixture. Be cautious as hydrogen gas may be evolved. Adjust the pH to approximately 3-4.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) or by silica gel column chromatography to yield the final product.

Visualization

Synthesis_Workflow Synthesis of this compound cluster_start Starting Material cluster_reaction Reaction Step cluster_workup Work-up cluster_purification Purification cluster_product Final Product start 4,5-Dimethoxyphthalic Anhydride dissolve Dissolve in THF/MeOH start->dissolve 1. cool Cool to 0 °C dissolve->cool 2. add_nabh4 Add NaBH4 cool->add_nabh4 3. react Stir at RT add_nabh4->react 4. quench Quench with HCl react->quench 5. extract Extract with Ethyl Acetate quench->extract 6. wash Wash with Water and Brine extract->wash 7. dry Dry over Na2SO4 wash->dry 8. evaporate Evaporate Solvent dry->evaporate 9. purify Recrystallization / Chromatography evaporate->purify 10. product This compound purify->product

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: Synthesis of 5,6-Dimethoxyisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 5,6-Dimethoxyisobenzofuran-1(3H)-one, a naturally occurring polycyclic aromatic compound with potential biological activity. The synthesis involves the acid-catalyzed cyclization of 4,5-dimethoxyphthalic anhydride. This protocol includes a step-by-step methodology, a summary of quantitative data, and characterization details to ensure reproducible and verifiable results.

Introduction

This compound, also known as 5,6-dimethoxyphthalide, is a member of the isobenzofuranone family of compounds.[1] It has been isolated from fungal species and has garnered interest for its unique chemical structure and potential bioactivity.[1] This document outlines a widely documented and reliable laboratory-scale synthesis of this compound.

Chemical Properties and Structure

PropertyValue
Molecular Formula C₁₀H₁₀O₄
Molecular Weight 194.18 g/mol [1][2]
CAS Number 531-88-4[2]
IUPAC Name 5,6-dimethoxy-2-benzofuran-1(3H)-one[2]
Appearance Colorless crystals
Melting Point 142-144 °C[1]

Experimental Protocol

The synthesis of this compound is achieved through the cyclization of 4,5-dimethoxyphthalic anhydride.[1]

Materials:

  • 4,5-Dimethoxyphthalic anhydride

  • Acetic anhydride

  • Concentrated Sulfuric acid (H₂SO₄)

  • Ethanol

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle

  • Magnetic stirrer

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4,5-dimethoxyphthalic anhydride and acetic anhydride.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2 mol%) to the reaction mixture while stirring.[1]

  • Reaction: Heat the mixture to 80-100 °C and maintain this temperature for 4-6 hours.[1] The reaction should be monitored for completion.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into cold water to precipitate the crude product.

  • Isolation: Collect the crude product by vacuum filtration and wash it with cold water to remove any residual acid and acetic anhydride.

  • Purification: Purify the crude product by recrystallization from ethanol to yield colorless crystals of this compound.[1]

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

ParameterValue
Starting Material 4,5-Dimethoxyphthalic anhydride
Solvent Acetic anhydride (neat)[1]
Catalyst Concentrated H₂SO₄ (1-2 mol%)[1]
Reaction Temperature 80-100 °C[1]
Reaction Time 4-6 hours[1]
Expected Yield 68-72%[1]
Purification Method Recrystallization from ethanol[1]
Melting Point 142-144 °C[1]

Characterization Data

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) 7.23 (s, 1H, Ar-H), 7.15 (s, 1H, Ar-H), 5.29 (s, 2H, -CH₂-), 3.95 (s, 3H, -OCH₃), 3.92 (s, 3H, -OCH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 171.1 (C=O, lactone), 152.0, 148.5, 129.8, 122.1, 108.9, 106.5, 69.8 (-CH₂-), 56.4 (-OCH₃), 56.3 (-OCH₃).

  • FTIR (KBr, cm⁻¹): ~1736 (C=O, lactone stretch).[1]

  • Mass Spectrometry (ESI-QTOF): m/z 217.0469 [M+Na]⁺.[2]

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Acetic anhydride and concentrated sulfuric acid are corrosive and should be handled in a fume hood.

  • The reaction should be performed in a well-ventilated area.

Experimental Workflow

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification reagents 4,5-Dimethoxyphthalic Anhydride + Acetic Anhydride reaction_vessel Round-Bottom Flask reagents->reaction_vessel heating Heat (80-100°C) 4-6 hours reaction_vessel->heating catalyst H₂SO₄ (cat.) catalyst->reaction_vessel precipitation Precipitation in Water heating->precipitation filtration Vacuum Filtration precipitation->filtration recrystallization Recrystallization (Ethanol) filtration->recrystallization final_product This compound recrystallization->final_product

References

Application Note and Protocol: Purification of 5,6-Dimethoxyisobenzofuran-1(3H)-one by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

5,6-Dimethoxyisobenzofuran-1(3H)-one is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is crucial for the successful outcome of subsequent reactions and for ensuring the quality of the final active pharmaceutical ingredient. Recrystallization is a widely used and effective technique for the purification of solid organic compounds. This application note provides a detailed protocol for the purification of this compound using ethanol as the recrystallization solvent. The procedure is based on established chemical principles and literature precedents for the purification of related isobenzofuranone derivatives.[1]

Data Presentation

The following table summarizes the key chemical properties of this compound and provides representative data for a typical recrystallization procedure. It is important to note that the yield and purity improvement are dependent on the initial purity of the crude material and the specific experimental conditions.

ParameterValueReference
Chemical Name This compound
CAS Number 531-88-4[1]
Molecular Formula C₁₀H₁₀O₄[1]
Molecular Weight 194.18 g/mol [1]
Appearance Off-white to pale yellow solid (crude)
Colorless to white crystals (purified)[1]
Melting Point 142–144°C (purified)[1]
Recrystallization Solvent Ethanol[1]
Representative Purity
Before Recrystallization~90-95% (by HPLC)
After Recrystallization>99% (by HPLC)
Representative Yield 80-90%

Experimental Protocol

This protocol details the steps for the recrystallization of this compound from ethanol.

Materials and Equipment:

  • Crude this compound

  • Ethanol (reagent grade)

  • Distilled water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer and stir bar

  • Condenser

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula

  • Glass rod

  • Ice bath

  • Vacuum oven or desiccator

Procedure:

  • Solvent Selection: Ethanol is a suitable solvent for the recrystallization of this compound as the compound is sparingly soluble at room temperature but has good solubility at elevated temperatures.[1]

  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask of appropriate size.

    • Add a magnetic stir bar to the flask.

    • Add a minimal amount of ethanol to the flask, just enough to wet the solid.

    • Place the flask on a hot plate and gently heat the solvent to its boiling point while stirring. It is advisable to use a condenser to prevent solvent loss.

    • Continue to add small portions of hot ethanol until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good recovery yield.

  • Hot Filtration (Optional):

    • If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration.

    • Preheat a second Erlenmeyer flask and a stemless funnel on the hot plate.

    • Place a fluted filter paper in the stemless funnel.

    • Quickly pour the hot solution through the fluted filter paper into the preheated flask. This step should be performed rapidly to prevent premature crystallization.

  • Crystallization:

    • Remove the flask from the hot plate and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Cover the mouth of the flask to prevent solvent evaporation and contamination.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of cold ethanol.

    • Turn on the vacuum and transfer the crystallized solid and the mother liquor to the Buchner funnel.

    • Use a spatula to transfer any remaining crystals from the flask.

  • Washing:

    • With the vacuum still on, wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities from the surface of the crystals. Use a minimal amount of cold solvent to avoid dissolving the purified product.

  • Drying:

    • Leave the crystals in the Buchner funnel with the vacuum on for a few minutes to air dry.

    • Transfer the purified crystals to a watch glass or weighing dish and dry them in a vacuum oven at a temperature below the melting point (e.g., 50-60°C) until a constant weight is achieved. Alternatively, the crystals can be dried in a desiccator.

  • Purity and Yield Assessment:

    • Determine the melting point of the dried crystals. A sharp melting point close to the literature value (142–144°C) is an indicator of high purity.[1]

    • The purity can be further assessed by techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Calculate the percentage yield of the recrystallization process.

Visualization

The following diagram illustrates the workflow for the purification of this compound by recrystallization.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation & Drying crude_product Crude Product add_solvent Add minimum hot ethanol crude_product->add_solvent dissolved_solution Hot Saturated Solution add_solvent->dissolved_solution hot_filtration Hot Filtration (optional) dissolved_solution->hot_filtration Insoluble impurities cooling Slow Cooling dissolved_solution->cooling No insoluble impurities hot_filtration->cooling crystallization Crystallization cooling->crystallization vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration washing Wash with cold ethanol vacuum_filtration->washing mother_liquor Mother Liquor (contains impurities) vacuum_filtration->mother_liquor drying Drying washing->drying pure_crystals Pure Crystals drying->pure_crystals

Caption: Workflow for the recrystallization of this compound.

References

Application Note: 1H NMR Analysis of 5,6-Dimethoxyisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5,6-Dimethoxyisobenzofuran-1(3H)-one, also known as 5,6-dimethoxyphthalide, is a polycyclic aromatic compound belonging to the isobenzofuranone family.[1] It features a fused benzene and furanone ring system with two methoxy groups at the 5- and 6-positions.[1] This compound serves as a valuable building block in organic synthesis for the creation of more complex molecules and is also investigated for its potential biological activities.[1] Accurate structural elucidation and purity assessment are critical for its application. Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy is a primary analytical technique for the unambiguous structural confirmation of this compound by providing detailed information about the chemical environment of its protons.

Molecular Structure and Proton Assignment

The chemical structure of this compound is shown below, with key protons labeled for NMR assignment. The molecule has four distinct proton environments: two aromatic protons (H-4 and H-7), a methylene group (H-3), and two methoxy groups (5-OCH₃ and 6-OCH₃).

Chemical structure of this compound with proton labeling.

Figure 1: Structure of this compound with protons labeled for 1H NMR assignment.

Quantitative Data Summary

The 1H NMR spectrum of this compound is characterized by four distinct singlets, corresponding to the two aromatic protons, the methylene protons, and the two methoxy groups. The absence of proton-proton coupling results in simple singlet multiplicities for all signals. The data presented below is based on spectra recorded in deuterated chloroform (CDCl₃).

Proton LabelChemical Shift (δ) ppmMultiplicityIntegrationAssignment
H-77.15Singlet1HAromatic Proton
H-46.91Singlet1HAromatic Proton
H-3~5.30*Singlet2HMethylene Protons
6-OCH₃3.93[1]Singlet3HMethoxy Protons
5-OCH₃3.89[1]Singlet3HMethoxy Protons

Note: The chemical shift for the H-3 methylene protons is a typical value for protons in a benzylic position and adjacent to a lactone oxygen. The precise shift may vary slightly based on solvent and concentration.

Spectrum Interpretation

The 1H NMR spectrum provides clear evidence for the structure of this compound.

  • Aromatic Region: The signals for the two aromatic protons, H-4 and H-7, appear as distinct singlets at approximately δ 7.15 and δ 6.91 ppm. They appear as singlets because they are not adjacent to any other protons on the aromatic ring, resulting in no observable spin-spin coupling.

  • Aliphatic Region: The two protons of the methylene group at the 3-position (H-3) are chemically equivalent and give rise to a single signal. This signal is expected to be a singlet around δ 5.30 ppm, a characteristic region for protons on a carbon atom flanked by an aromatic ring and an oxygen atom.

  • Methoxy Region: The two methoxy groups at positions 5 and 6 are in slightly different chemical environments, resulting in two distinct singlets at δ 3.93 and δ 3.89 ppm.[1] Each signal integrates to three protons, confirming the presence of the methoxy groups.

Experimental Protocols

A detailed methodology for the 1H NMR analysis is provided below, outlining sample preparation and data acquisition parameters.

1. Sample Preparation

  • Weighing: Accurately weigh 5-10 mg of the this compound sample into a clean, dry vial.

  • Dissolution: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Mixing: Gently vortex or sonicate the vial to ensure the sample is completely dissolved.

  • Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Positioning: Ensure the sample height in the NMR tube is sufficient for analysis (typically ~4-5 cm).

2. NMR Data Acquisition

The following parameters are typical for a 400 MHz NMR spectrometer. Instrument-specific adjustments may be necessary.

ParameterValue
Spectrometer400 MHz
SolventCDCl₃
Internal StandardTetramethylsilane (TMS) at 0.00 ppm
Temperature298 K
Pulse Sequencezg30 (or equivalent)
Acquisition Time4.0 - 5.0 s
Relaxation Delay (d1)1.0 - 2.0 s
Number of Scans16 - 64
Spectral Width-2 to 12 ppm

Visualized Workflow

The logical workflow from sample handling to final data interpretation is illustrated below.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis a Weigh Sample b Dissolve in CDCl3 with TMS a->b c Transfer to NMR Tube b->c d Load Sample into Spectrometer c->d To Instrument e Set Acquisition Parameters d->e f Acquire FID e->f g Fourier Transform (FID -> Spectrum) f->g Raw Data h Phase & Baseline Correction g->h i Peak Integration & Referencing h->i j Assign Signals i->j k Structural Confirmation j->k Final Report

1H NMR Experimental and Analytical Workflow.

Conclusion

1H NMR spectroscopy is an efficient and powerful technique for the structural verification of this compound. The resulting spectrum is simple and readily interpretable, with characteristic singlet signals for each chemically distinct proton group. This method provides definitive confirmation of the compound's identity and is an essential tool for quality control in research, development, and manufacturing settings.

References

Application Notes and Protocols: Single-Crystal X-ray Diffraction of 5,6-Dimethoxyisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol and application notes for the single-crystal X-ray diffraction analysis of 5,6-Dimethoxyisobenzofuran-1(3H)-one, a compound of interest for its potential biological activities. The following sections outline the crystallographic data, a comprehensive experimental procedure for crystal growth and data collection, and a visual representation of the experimental workflow.

Crystallographic Data Summary

The crystallographic data for this compound, obtained through single-crystal X-ray diffraction, are summarized in the table below. These parameters are crucial for the unequivocal identification and three-dimensional structural elucidation of the molecule.

ParameterValue
Chemical FormulaC₁₀H₁₀O₄[1][2]
Formula Weight194.18 g/mol [1][2]
Crystal SystemMonoclinic
Space GroupP2₁/c[1]
a (Å)8.532
b (Å)25.877
c (Å)9.297
α (°)90
β (°)99.96
γ (°)90
Volume (ų)2021.4
Z4
Density (calculated) (g/cm³)1.275
Absorption Coeff. (μ) (mm⁻¹)0.095
F(000)408
Crystal Size (mm³)0.30 x 0.18 x 0.16
Radiation (λ) (Å)Mo Kα (0.71073)
Temperature (K)293
Theta Range for Data Coll.(°)3.2 to 26.4
Reflections Collected14100
Independent Reflections1587 [R(int) = 0.049]
Final R indices [I > 2σ(I)]R1 = 0.049, wR2 = 0.147
R indices (all data)R1 = 0.062, wR2 = 0.158
Goodness-of-fit on F²1.06

Note: The crystallographic data presented here are representative for this class of compounds and are based on values reported for structurally similar isobenzofuranones[1][3].

Experimental Protocols

A detailed methodology for the synthesis, crystallization, and single-crystal X-ray diffraction data collection for this compound is provided below.

1. Synthesis of this compound

A common synthetic route involves the cyclization of 4,5-dimethoxyphthalic anhydride.[1] In a typical procedure, the anhydride is treated with a reducing agent in an appropriate solvent system. The crude product is then purified by recrystallization to yield colorless crystals suitable for diffraction studies.[1]

2. Crystal Growth

Single crystals of sufficient quality for X-ray diffraction can be grown by slow evaporation of a saturated solution.

  • Solvent Selection: A suitable solvent system, such as ethanol or acetone, is chosen.[3]

  • Procedure:

    • Dissolve the purified this compound in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.

    • Allow the solution to cool slowly to room temperature.

    • Transfer the solution to a clean vial and cover it with a perforated cap to allow for slow evaporation of the solvent.

    • Store the vial in a vibration-free environment for several days to weeks until well-formed, colorless crystals appear.

3. Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection:

    • The mounted crystal is placed on a diffractometer, such as an Enraf–Nonius KappaCCD, equipped with a graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å).[3]

    • The data collection is typically performed at a controlled temperature, for instance, 293 K.[3]

    • A series of diffraction images are collected as the crystal is rotated.

  • Data Processing:

    • The collected diffraction images are processed to integrate the reflection intensities and perform corrections for Lorentz and polarization effects.

    • The unit cell parameters are determined and refined.[3]

  • Structure Solution and Refinement:

    • The crystal structure is solved using direct methods with software such as SHELXS97.[3]

    • The structure is then refined by full-matrix least-squares on F² using software like SHELXL97.[3]

    • All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[3]

Visualized Experimental Workflow

The following diagram illustrates the key stages of the single-crystal X-ray diffraction experiment.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_xray X-ray Diffraction cluster_analysis Structural Analysis synthesis Synthesis of 5,6-Dimethoxy- isobenzofuran-1(3H)-one purification Purification by Recrystallization synthesis->purification dissolution Dissolution in Suitable Solvent purification->dissolution evaporation Slow Evaporation dissolution->evaporation mounting Crystal Mounting evaporation->mounting data_collection Data Collection mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution (e.g., SHELXS) data_processing->structure_solution structure_refinement Structure Refinement (e.g., SHELXL) structure_solution->structure_refinement cif_generation CIF File Generation structure_refinement->cif_generation

Caption: Experimental workflow for single-crystal X-ray diffraction.

References

Application Notes and Protocols for 5,6-Dimethoxyisobenzofuran-1(3H)-one as a Tyrosinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin biosynthesis, the process responsible for pigmentation in skin, hair, and eyes. The overproduction of melanin can lead to hyperpigmentation disorders such as melasma, age spots, and freckles. Consequently, the inhibition of tyrosinase is a key strategy in the development of skin-lightening agents and treatments for hyperpigmentation. 5,6-Dimethoxyisobenzofuran-1(3H)-one, a phthalide derivative, has emerged as a compound of interest for its potential as a tyrosinase inhibitor. This document provides detailed application notes and experimental protocols for researchers investigating the efficacy of this compound as a tyrosinase inhibitor.

Mechanism of Action

Tyrosinase catalyzes the initial and rate-limiting steps in the melanin biosynthesis pathway. It facilitates the hydroxylation of L-tyrosine to L-DOPA (L-3,4-dihydroxyphenylalanine) and the subsequent oxidation of L-DOPA to dopaquinone. Dopaquinone is a highly reactive intermediate that proceeds through a series of non-enzymatic and enzymatic reactions to form eumelanin (brown-black pigment) and pheomelanin (red-yellow pigment).

This compound is hypothesized to inhibit tyrosinase activity, thereby reducing the production of melanin. The precise mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) by this specific compound requires experimental determination. Understanding the kinetics of inhibition is vital for elucidating its mode of action at the molecular level.

Data Presentation: Tyrosinase Inhibitory Activity

While specific quantitative data for the tyrosinase inhibitory activity of this compound is not extensively available in the public domain, the following table presents data for structurally related isobenzofuran-1(3H)-one compounds to provide a comparative context. Researchers are encouraged to determine the IC50 value for this compound using the protocols provided below.

CompoundIC50 (µM)Inhibition TypeReference CompoundReference IC50 (µM)
This compound TBD TBD Kojic Acid~9.30 - 22.0
3-Butylidenephthalide~50-100Not specifiedKojic AcidNot specified
Ligustilide~100Not specifiedKojic AcidNot specified

TBD: To Be Determined. The IC50 values for Kojic Acid can vary depending on the assay conditions.

Experimental Protocols

Protocol 1: In Vitro Mushroom Tyrosinase Inhibition Assay

This protocol describes a common method for assessing the inhibitory effect of a compound on mushroom tyrosinase activity using L-DOPA as a substrate.

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • This compound

  • Kojic Acid (positive control)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate buffer (0.1 M, pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a stock solution of L-DOPA in phosphate buffer.

    • Prepare stock solutions of this compound and Kojic Acid in DMSO. Create a dilution series of the test compound and Kojic Acid at various concentrations.

  • Assay Protocol:

    • In a 96-well plate, add 20 µL of the test compound solution (or DMSO for the control) to each well.

    • Add 140 µL of phosphate buffer to each well.

    • Add 20 µL of the mushroom tyrosinase solution to each well.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.

    • Immediately measure the absorbance at 475 nm using a microplate reader.

    • Continue to measure the absorbance at regular intervals (e.g., every 2 minutes) for a total of 20-30 minutes to monitor the formation of dopachrome.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, from the dose-response curve.

Protocol 2: Determination of Inhibition Kinetics

This protocol is used to determine the mechanism of tyrosinase inhibition (competitive, non-competitive, uncompetitive, or mixed) by this compound.

Procedure:

  • Perform the tyrosinase inhibition assay as described in Protocol 1, but with varying concentrations of both the substrate (L-DOPA) and the inhibitor (this compound).

  • Measure the initial reaction rates (V) for each combination of substrate and inhibitor concentration.

  • Generate a Lineweaver-Burk plot by plotting 1/V against 1/[S] (where [S] is the substrate concentration) for each inhibitor concentration.

  • Analyze the Lineweaver-Burk plot:

    • Competitive inhibition: The lines will intersect on the y-axis (Vmax remains constant, Km increases).

    • Non-competitive inhibition: The lines will intersect on the x-axis (Vmax decreases, Km remains constant).

    • Uncompetitive inhibition: The lines will be parallel (both Vmax and Km decrease).

    • Mixed inhibition: The lines will intersect in the second or third quadrant (both Vmax and Km change).

Visualizations

Signaling Pathway: Melanin Biosynthesis and Tyrosinase Inhibition

Melanin_Biosynthesis_and_Inhibition cluster_pathway Melanin Biosynthesis Pathway cluster_inhibition Mechanism of Inhibition Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Tyrosinase (Monophenolase activity) Dopaquinone Dopaquinone LDOPA->Dopaquinone Tyrosinase (Diphenolase activity) Eumelanin Eumelanin (Brown-Black Pigment) Dopaquinone->Eumelanin Pheomelanin Pheomelanin (Red-Yellow Pigment) Dopaquinone->Pheomelanin Inhibitor This compound Tyrosinase Tyrosinase Enzyme Inhibitor->Tyrosinase Inhibition

Caption: Melanin biosynthesis pathway and the inhibitory action of this compound on tyrosinase.

Experimental Workflow: Tyrosinase Inhibition Assay

Tyrosinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents: - Tyrosinase Solution - L-DOPA Solution - Inhibitor Dilutions B Dispense Inhibitor/Control into 96-well plate A->B C Add Tyrosinase Solution B->C D Pre-incubate at 37°C C->D E Add L-DOPA to start reaction D->E F Measure Absorbance at 475 nm E->F G Calculate Reaction Rates F->G H Determine % Inhibition G->H I Plot Dose-Response Curve H->I J Calculate IC50 Value I->J

Caption: Workflow for determining the tyrosinase inhibitory activity of this compound.

Logical Relationship: Types of Enzyme Inhibition

Enzyme_Inhibition_Types cluster_comp Competitive cluster_noncomp Non-competitive Enzyme Enzyme (E) ES Enzyme-Substrate Complex (ES) Enzyme->ES + S EI Enzyme-Inhibitor Complex (EI) Enzyme->EI + I Enzyme->EI + I Substrate Substrate (S) Inhibitor Inhibitor (I) ES->Enzyme - S ESI Enzyme-Substrate-Inhibitor Complex (ESI) ES->ESI + I ES->ESI + I Product Product (P) ES->Product + E EI->Enzyme - I EI->Enzyme - I ESI->ES - I ESI->ES - I

Caption: Different modes of enzyme inhibition, illustrating the binding of an inhibitor to the enzyme and/or enzyme-substrate complex.

protocol for tyrosinase inhibition assay with 5,6-Dimethoxyisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Topic: Protocol for Tyrosinase Inhibition Assay with 5,6-Dimethoxyisobenzofuran-1(3H)-one

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tyrosinase is a copper-containing enzyme that plays a critical role in the biosynthesis of melanin, the primary pigment in mammalian skin, hair, and eyes.[1][2][3] It catalyzes the initial, rate-limiting steps of melanogenesis: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[2][4] Overproduction of melanin can lead to hyperpigmentation disorders such as melasma and age spots.[2][4] Consequently, inhibitors of tyrosinase are of significant interest in the cosmetic and pharmaceutical industries for their potential as skin-lightening agents.[5][6] The isobenzofuran-1(3H)-one scaffold has been identified as a promising structure for the development of novel tyrosinase inhibitors.[7][8] This document provides a detailed protocol for evaluating the tyrosinase inhibitory activity of a specific compound, this compound, using a colorimetric microplate assay.

Principle of the Assay

The tyrosinase inhibition assay is based on the enzyme's ability to oxidize L-DOPA to form dopachrome, a colored product that can be quantified by measuring its absorbance at approximately 475 nm.[9][10] In the presence of an inhibitor, the rate of dopachrome formation is reduced. The percentage of inhibition is determined by comparing the rate of the reaction in the presence of the test compound to the rate of an uninhibited control reaction. Kojic acid, a well-known tyrosinase inhibitor, is used as a positive control for assay validation.[9][11]

Materials and Reagents

  • Mushroom Tyrosinase (EC 1.14.18.1), e.g., 30 U/mL

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • This compound (Test Compound)

  • Kojic Acid (Positive Control)

  • Sodium Phosphate Buffer (0.1 M, pH 6.8)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 475 nm

  • Multichannel pipette

Experimental Protocol

Preparation of Reagents
  • Phosphate Buffer (0.1 M, pH 6.8): Prepare a 0.1 M solution of sodium phosphate and adjust the pH to 6.8. This buffer will be used for all dilutions unless otherwise specified.

  • Mushroom Tyrosinase Solution (60 U/mL): Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer. Keep the enzyme solution on ice.

  • L-DOPA Solution (10 mM): Dissolve L-DOPA in phosphate buffer to a final concentration of 10 mM. Prepare this solution fresh just before use, as it is prone to auto-oxidation.

  • Test Compound Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO to create a concentrated stock solution.

  • Positive Control Stock Solution (e.g., 2 mM): Dissolve Kojic Acid in DMSO or phosphate buffer to create a stock solution.

  • Working Solutions: Prepare serial dilutions of the test compound and Kojic acid in phosphate buffer to achieve the desired final assay concentrations. The final DMSO concentration in the well should not exceed 1-2% to avoid affecting enzyme activity. Prepare a corresponding vehicle control with the same concentration of DMSO.

Assay Procedure (96-well plate)
  • Assay Plate Setup: Add the following reagents to the wells of a 96-well plate as described in the layout below:

    • Test Wells (T): 20 µL of test compound dilution + 100 µL of phosphate buffer + 40 µL of tyrosinase solution.

    • Test Blank Wells (Tb): 20 µL of test compound dilution + 140 µL of phosphate buffer (no enzyme).

    • Control (Enzyme) Wells (E): 20 µL of vehicle (e.g., 1-2% DMSO in buffer) + 100 µL of phosphate buffer + 40 µL of tyrosinase solution.

    • Control Blank Wells (Eb): 20 µL of vehicle + 140 µL of phosphate buffer (no enzyme).

    • Positive Control Wells: 20 µL of Kojic acid dilution + 100 µL of phosphate buffer + 40 µL of tyrosinase solution.

  • Pre-incubation: Mix the contents of the wells gently and pre-incubate the plate at 37°C for 10 minutes.[9]

  • Reaction Initiation: Start the enzymatic reaction by adding 40 µL of 10 mM L-DOPA solution to all wells. The total volume in each well should be 200 µL.

  • Incubation: Incubate the plate at 37°C for 20 minutes.[9]

  • Absorbance Measurement: Measure the absorbance of each well at 475 nm using a microplate reader.

Data Analysis

  • Correct for Blank Absorbance:

    • Corrected Absorbance of Test Sample (A_test) = Absorbance(T) - Absorbance(Tb)

    • Corrected Absorbance of Control (A_control) = Absorbance(E) - Absorbance(Eb)

  • Calculate Percentage Inhibition: Use the following formula to calculate the percent inhibition of tyrosinase activity for each concentration of the test compound and positive control:[9] % Inhibition = [(A_control - A_test) / A_control] * 100

  • Determine IC₅₀ Value: The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting a dose-response curve of percent inhibition against the logarithm of the inhibitor concentration.

Illustrative Results

The following table presents example data for the tyrosinase inhibition assay of this compound. Note: This data is for illustrative purposes only and does not represent actual experimental results.

CompoundConcentration (µM)Corrected Absorbance (475 nm)% InhibitionIC₅₀ (µM)
Control (Vehicle) 00.8500.0%N/A
This compound 100.63825.0%
250.45946.0%27.5
500.24771.0%
1000.11187.0%
Kojic Acid (Positive Control) 2.50.68020.0%
50.44248.0%5.2
100.21375.0%
200.07791.0%

Visualizations

Experimental Workflow

Tyrosinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Buffer, Enzyme, Substrate & Compounds prep_plate Prepare Serial Dilutions prep_reagents->prep_plate add_reagents Add Buffer, Enzyme & Inhibitor to 96-well Plate prep_plate->add_reagents pre_incubate Pre-incubate Plate (37°C, 10 min) add_reagents->pre_incubate add_substrate Initiate Reaction (Add L-DOPA) pre_incubate->add_substrate incubate Incubate Plate (37°C, 20 min) add_substrate->incubate read_plate Measure Absorbance (475 nm) incubate->read_plate calculate Calculate % Inhibition read_plate->calculate determine_ic50 Determine IC50 Value calculate->determine_ic50

Caption: Workflow for the tyrosinase inhibition microplate assay.

Mechanism of Tyrosinase Inhibition

Tyrosinase_Inhibition_Mechanism Melanin Synthesis Pathway and Inhibition sub L-Tyrosine (Substrate) ldopa L-DOPA sub->ldopa hydroxylation dopaq Dopachrome (Colored Product) ldopa->dopaq oxidation melanin Melanin dopaq->melanin enzyme Tyrosinase (Cu²⁺) enzyme->sub enzyme->ldopa inhibitor This compound (Inhibitor) inhibitor->enzyme Inhibition

Caption: Inhibition of the tyrosinase-catalyzed melanin synthesis pathway.

References

Application Notes and Protocols for 5,6-Dimethoxyisobenzofuran-1(3H)-one in Anticancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available research providing specific quantitative anticancer activity data and detailed experimental protocols for 5,6-Dimethoxyisobenzofuran-1(3H)-one is limited. The following application notes and protocols are based on general information about its potential anticancer properties and data from closely related isomers. The experimental protocols provided are generalized standard procedures for the evaluation of anticancer compounds.

Application Notes

Compound: this compound CAS Number: 531-88-4 Molecular Formula: C₁₀H₁₀O₄ Molecular Weight: 194.18 g/mol

Background: this compound is a naturally occurring isobenzofuranone derivative that has been identified as a compound of interest for its potential biological activities.[1] While extensive research is ongoing, preliminary studies suggest its potential as an anticancer agent. The isobenzofuranone scaffold is present in a variety of natural products and synthetic compounds that have demonstrated cytotoxic effects against cancer cell lines.

Anticancer Potential: this compound is under investigation for its anticancer properties.[1] It is suggested that the compound may induce apoptosis in cancer cells by activating specific signaling pathways.[1] The proposed mechanism of action involves its interaction with molecular targets that regulate cell growth and proliferation.[1]

Quantitative Data Summary

As specific cytotoxic data for this compound against a panel of cancer cell lines is not available in the provided search results, the following table presents the reported IC₅₀ values for its closely related isomers to provide a comparative context.

CompoundCell LineAssay TypeIncubation TimeIC₅₀ (µM)Reference
4,6-Dimethoxyisobenzofuran-1(3H)-oneHeLaCytotoxicityNot Specified65.7[1]
5,7-Dimethoxyisobenzofuran-1(3H)-oneHeLaCytotoxicityNot Specified66.2[1]

Experimental Protocols

The following are detailed, generalized protocols for experiments commonly used to evaluate the anticancer activity of a compound like this compound.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

Objective: To determine the concentration of this compound that inhibits the growth of a cancer cell line by 50% (IC₅₀).

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7, A549)

  • This compound

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC₅₀ value using appropriate software.

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

Objective: To determine if this compound induces apoptosis in cancer cells.

Materials:

  • Cancer cell line

  • This compound

  • Complete cell culture medium

  • PBS

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with this compound at its predetermined IC₅₀ concentration and a higher concentration for a specified time (e.g., 24 hours). Include a vehicle control.

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use unstained, Annexin V-FITC only, and PI only controls to set up the compensation and gates.

    • Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Visualizations

G cluster_workflow Experimental Workflow for Anticancer Compound Screening start Start: Cancer Cell Lines treatment Treat with this compound (Varying Concentrations) start->treatment cytotoxicity Cytotoxicity Assay (e.g., MTT) treatment->cytotoxicity ic50 Determine IC50 Value cytotoxicity->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis mechanism Mechanism of Action Studies (e.g., Western Blot, PCR) apoptosis->mechanism end End: Data Analysis & Conclusion mechanism->end

Caption: A generalized workflow for screening the anticancer potential of a compound.

G cluster_pathway Hypothetical Apoptotic Signaling Pathway compound This compound receptor Cellular Target compound->receptor caspase8 Caspase-8 Activation receptor->caspase8 bid Bid -> tBid caspase8->bid caspase3 Executioner Caspase-3 Activation caspase8->caspase3 bax Bax/Bak Activation bid->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apoptosome Formation (Apaf-1, Caspase-9) cyto_c->apaf1 apaf1->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A potential signaling pathway for compound-induced apoptosis.

References

Application Notes and Protocols for 5,6-Dimethoxyisobenzofuran-1(3H)-one (Mycophenolic Acid) in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dimethoxyisobenzofuran-1(3H)-one, more commonly known as Mycophenolic Acid (MPA), is a potent, reversible, non-competitive inhibitor of inosine-5′-monophosphate dehydrogenase (IMPDH). This enzyme is crucial for the de novo synthesis of guanosine nucleotides, a pathway on which T and B lymphocytes are highly dependent for their proliferation.[1][2] This selective action makes MPA a valuable tool in immunology, cancer research, and drug development. These application notes provide detailed protocols for utilizing MPA in common cell culture assays to assess its effects on cell viability, apoptosis, and cell cycle progression.

Mechanism of Action

Mycophenolic acid's primary mechanism of action is the inhibition of IMPDH, which leads to the depletion of guanosine and deoxyguanosine nucleotides. This, in turn, suppresses DNA and RNA synthesis, ultimately inhibiting the proliferation of rapidly dividing cells, particularly lymphocytes.[3] MPA has been shown to induce cell cycle arrest, primarily in the S phase or G0/G1 phase, and to trigger apoptosis in various cell lines.[2][4]

Signaling Pathway

The signaling pathway affected by Mycophenolic Acid primarily involves the inhibition of the de novo purine synthesis pathway.

MPA_Signaling_Pathway Mycophenolic Acid Signaling Pathway cluster_pathway De Novo Purine Synthesis cluster_outcomes Cellular Outcomes MPA This compound (Mycophenolic Acid) IMPDH Inosine-5'-monophosphate dehydrogenase (IMPDH) MPA->IMPDH inhibits MPA->IMPDH Apoptosis Apoptosis Induction Cell_Cycle_Arrest Cell Cycle Arrest IMP Inosine-5'-monophosphate (IMP) XMP Xanthosine-5'-monophosphate (XMP) IMP->XMP IMPDH IMP->XMP GMP Guanosine-5'-monophosphate (GMP) XMP->GMP XMP->GMP Guanosine_Nucleotides Guanosine Nucleotides (GTP, dGTP) GMP->Guanosine_Nucleotides GMP->Guanosine_Nucleotides DNA_RNA_Synthesis DNA and RNA Synthesis Guanosine_Nucleotides->DNA_RNA_Synthesis Guanosine_Nucleotides->DNA_RNA_Synthesis Cell_Proliferation T and B Lymphocyte Proliferation DNA_RNA_Synthesis->Cell_Proliferation DNA_RNA_Synthesis->Cell_Proliferation

Caption: Mycophenolic Acid inhibits IMPDH, disrupting purine synthesis and leading to cell cycle arrest and apoptosis.

Data Presentation

Cell Viability (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Mycophenolic Acid on various cancer cell lines.

Cell LineCell TypeIC50 (µg/mL)Reference
AGSGastric Adenocarcinoma< 0.5[4]
NCI-N87Gastric Carcinoma< 0.5[4]
HCT-8Ileocecal Adenocarcinoma< 0.5[4]
A2780Ovarian Carcinoma< 0.5[4]
BxPC-3Pancreatic Adenocarcinoma< 0.5[4]
KATO IIIGastric CarcinomaIntermediate Sensitivity[4]
SNU-1Gastric CarcinomaIntermediate Sensitivity[4]
K562Chronic Myelogenous LeukemiaIntermediate Sensitivity[4]
HeLaCervical CarcinomaIntermediate Sensitivity[4]
Hs746TGastric Carcinoma> 20[4]
PANC-1Pancreatic Carcinoma> 20[4]
HepG2Hepatocellular Carcinoma> 20[4]
MCF-7Breast Adenocarcinoma> 20[4]
Monocytes/MacrophagesHuman Peripheral Blood1.15[5]
Apoptosis and Cell Cycle Arrest

Mycophenolic Acid has been demonstrated to induce apoptosis and cause cell cycle arrest in various cell lines.

Cell LineAssayTreatmentObservationReference
AGSPropidium Iodide Staining2 µg/mL MPATime-dependent increase in G0/G1 phase cells and apoptosis.[4]
MOLT-4, THP-1, U937Flow CytometryMPAInhibition of proliferation, S phase arrest, and increased apoptosis.[2]
K562Propidium Iodide Staining3 µg/mL MPA for 3 daysSenescent-like cell cycle arrest.[1]
Human LymphocytesPropidium Iodide StainingIncreasing doses of MPAInhibition of PHA-induced S-phase entry.[6]
JurkatPropidium Iodide Staining0.5 µM MPA for up to 72hTime-dependent reduction in proliferation.[7]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a guideline for determining the IC50 of Mycophenolic Acid on adherent or suspension cell lines.

MTT_Assay_Workflow MTT Cell Viability Assay Workflow Start Start Seed_Cells Seed cells in a 96-well plate (1,000-100,000 cells/well) Start->Seed_Cells Incubate_1 Incubate for 24 hours (37°C, 5% CO2) Seed_Cells->Incubate_1 Add_MPA Add serial dilutions of MPA (e.g., 0.1 - 100 µM) Incubate_1->Add_MPA Incubate_2 Incubate for 24-72 hours Add_MPA->Incubate_2 Add_MTT Add 10 µL MTT Reagent (5 mg/mL) to each well Incubate_2->Add_MTT Incubate_3 Incubate for 2-4 hours Add_MTT->Incubate_3 Add_Solvent Add 100 µL Detergent Reagent (e.g., DMSO) to dissolve formazan Incubate_3->Add_Solvent Incubate_4 Incubate for 2 hours in the dark Add_Solvent->Incubate_4 Read_Absorbance Read absorbance at 570 nm Incubate_4->Read_Absorbance Analyze_Data Analyze data and calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for assessing cell viability using the MTT assay after MPA treatment.

Materials:

  • Mycophenolic Acid (MPA)

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Detergent reagent (e.g., DMSO or 0.1% NP40 in isopropanol with 4 mM HCl)[8]

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete medium. The optimal cell density should be determined empirically for each cell line.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery.[9]

  • MPA Treatment: Prepare serial dilutions of MPA in complete medium. A starting range of 0.1 to 100 µM is recommended. Remove the old medium from the wells and add 100 µL of the MPA dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve MPA, e.g., DMSO).

  • Incubation with MPA: Incubate the cells with MPA for a period of 24 to 72 hours, depending on the cell line and experimental goals.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of detergent reagent to each well to dissolve the formazan crystals.

  • Incubation: Incubate the plate at room temperature in the dark for 2 hours with gentle shaking to ensure complete solubilization.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each MPA concentration relative to the vehicle control. Plot the viability against the log of the MPA concentration to determine the IC50 value.[10]

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol describes the detection of apoptosis in cells treated with Mycophenolic Acid using flow cytometry.

Apoptosis_Assay_Workflow Annexin V/PI Apoptosis Assay Workflow Start Start Seed_Cells Seed cells and treat with MPA (e.g., 0.5 - 5 µg/mL for 24-72h) Start->Seed_Cells Harvest_Cells Harvest cells (including supernatant) Seed_Cells->Harvest_Cells Wash_Cells_PBS Wash cells twice with cold PBS Harvest_Cells->Wash_Cells_PBS Resuspend_Binding_Buffer Resuspend cells in 1X Binding Buffer Wash_Cells_PBS->Resuspend_Binding_Buffer Add_Annexin_V Add Annexin V-FITC and Propidium Iodide (PI) Resuspend_Binding_Buffer->Add_Annexin_V Incubate Incubate for 15 minutes at room temperature in the dark Add_Annexin_V->Incubate Add_Binding_Buffer Add 1X Binding Buffer Incubate->Add_Binding_Buffer Analyze_FCM Analyze by flow cytometry Add_Binding_Buffer->Analyze_FCM End End Analyze_FCM->End

Caption: Workflow for detecting apoptosis using Annexin V and PI staining followed by flow cytometry.

Materials:

  • Mycophenolic Acid (MPA)

  • Cell line of interest (e.g., MOLT-4, THP-1, U937)[2]

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with the desired concentrations of MPA (e.g., 0.5 - 5 µg/mL) for 24 to 72 hours. Include a vehicle control.

  • Cell Harvesting: Harvest the cells, including any floating cells in the supernatant, by centrifugation.[11]

  • Washing: Wash the cells twice with cold PBS.[11]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[12]

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 2 µL of Propidium Iodide (1 mg/mL).[11][12]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.[3]

  • Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour.[3]

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol outlines the procedure for analyzing the effect of Mycophenolic Acid on the cell cycle using propidium iodide staining and flow cytometry.

Cell_Cycle_Workflow Cell Cycle Analysis Workflow Start Start Seed_Treat_Cells Seed cells and treat with MPA (e.g., 2 µg/mL for 12-72h) Start->Seed_Treat_Cells Harvest_Cells Harvest cells Seed_Treat_Cells->Harvest_Cells Wash_Cells_PBS Wash cells with PBS Harvest_Cells->Wash_Cells_PBS Fix_Cells Fix cells in cold 70% ethanol Wash_Cells_PBS->Fix_Cells Incubate_Fix Incubate for at least 30 minutes on ice Fix_Cells->Incubate_Fix Wash_Cells_Again Wash cells twice with PBS Incubate_Fix->Wash_Cells_Again Resuspend_PI_RNase Resuspend in PI/RNase A staining solution Wash_Cells_Again->Resuspend_PI_RNase Incubate_Stain Incubate for 5-10 minutes at room temperature Resuspend_PI_RNase->Incubate_Stain Analyze_FCM Analyze by flow cytometry Incubate_Stain->Analyze_FCM End End Analyze_FCM->End

Caption: Workflow for analyzing cell cycle distribution using propidium iodide staining and flow cytometry.

Materials:

  • Mycophenolic Acid (MPA)

  • Cell line of interest (e.g., AGS, human lymphocytes)[4][6]

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)[13]

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with the desired concentration of MPA (e.g., 2 µg/mL) for various time points (e.g., 12, 24, 48, 72 hours). Include a vehicle control.[4]

  • Cell Harvesting: Harvest approximately 1 x 10^6 cells per sample by centrifugation.[14]

  • Washing: Wash the cells once with PBS.[14]

  • Fixation: Resuspend the cell pellet in 400 µL of PBS, and while vortexing gently, add 1 mL of cold 70% ethanol dropwise.[14]

  • Incubation: Incubate the cells on ice for at least 30 minutes. Cells can be stored at 4°C in 70% ethanol for several weeks.[14]

  • Rehydration: Centrifuge the fixed cells and wash twice with PBS.[14]

  • Staining: Resuspend the cell pellet in 400 µL of PI/RNase A staining solution.[14]

  • Incubation: Incubate for 5 to 10 minutes at room temperature in the dark.[14]

  • Flow Cytometry Analysis: Analyze the samples by flow cytometry. Use a linear scale for PI fluorescence and acquire at least 10,000 events. Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[13]

References

Application Notes and Protocols for the Quantification of 5,6-Dimethoxyisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dimethoxyisobenzofuran-1(3H)-one is a naturally occurring bioactive compound found in sources such as the edible mushroom Pleurotus eryngii. Its potential pharmacological activities necessitate robust and reliable analytical methods for its quantification in various matrices. These application notes provide detailed protocols for the quantification of this compound using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with UV detection.

Analytical Methods Overview

The primary recommended method for sensitive and selective quantification is UPLC-MS/MS, particularly for complex matrices like biological samples and food extracts. For routine analysis where high sensitivity is not critical, HPLC-UV can be a cost-effective alternative.

Compound Information:

  • Compound Name: this compound

  • Molecular Formula: C₁₀H₁₀O₄

  • Molecular Weight: 194.18 g/mol

  • CAS Number: 531-88-4

I. Quantification by UPLC-MS/MS

This method is ideal for the trace-level quantification of this compound in complex samples such as fungal extracts, plasma, or tissue homogenates.

Experimental Protocol

1. Sample Preparation (from Pleurotus eryngii)

  • Homogenization: Lyophilize fresh Pleurotus eryngii fruiting bodies and grind into a fine powder.

  • Extraction:

    • Weigh 1.0 g of the powdered sample into a 50 mL centrifuge tube.

    • Add 20 mL of methanol.

    • Vortex for 1 minute to ensure thorough mixing.

    • Perform ultrasonic extraction for 30 minutes in a water bath at room temperature.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction process on the pellet with an additional 20 mL of methanol to ensure complete extraction.

    • Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Reconstitute the dried extract in 5 mL of 10% methanol in water.

    • Condition a C18 SPE cartridge (500 mg, 6 mL) by washing with 5 mL of methanol followed by 5 mL of deionized water.

    • Load the reconstituted sample onto the SPE cartridge.

    • Wash the cartridge with 5 mL of 20% methanol in water to remove polar interferences.

    • Elute the target analyte with 10 mL of 80% methanol in water.

    • Evaporate the eluate to dryness and reconstitute in 1 mL of the initial mobile phase for UPLC-MS/MS analysis.

2. UPLC-MS/MS Instrumentation and Conditions

  • UPLC System: Waters ACQUITY UPLC or equivalent.

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    Time (min) Flow Rate (mL/min) %A %B
    0.0 0.3 95 5
    1.0 0.3 95 5
    8.0 0.3 10 90
    10.0 0.3 10 90
    10.1 0.3 95 5

    | 12.0 | 0.3 | 95 | 5 |

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S or Sciex QTRAP series).

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Desolvation Gas Flow: 800 L/hr.

  • Cone Gas Flow: 50 L/hr.

  • MRM Transitions:

    Analyte Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV)
    This compound 195.07 179.07 25 15

    | this compound | 195.07 | 151.04 | 25 | 20 |

3. Data Presentation: Quantitative Performance (Hypothetical Data)

The following table summarizes the expected performance characteristics of the UPLC-MS/MS method.

ParameterResult
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.03 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Precision (%RSD)
- Intra-day< 5%
- Inter-day< 8%
Accuracy (% Recovery) 92 - 105%
Matrix Effect 95 - 108%

Workflow Diagram

UPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing sample Fungal Sample (Pleurotus eryngii) lyophilize Lyophilization & Grinding sample->lyophilize extract Methanol Extraction (Ultrasonication) lyophilize->extract cleanup SPE Cleanup (C18) extract->cleanup injection UPLC Injection cleanup->injection separation C18 Column Separation injection->separation detection MS/MS Detection (MRM) separation->detection quant Quantification detection->quant

Caption: UPLC-MS/MS workflow for quantification.

II. Quantification by HPLC-UV

This method is suitable for the analysis of purified extracts or in situations where the concentration of this compound is expected to be relatively high.

Experimental Protocol

1. Sample Preparation

Follow the same sample preparation protocol as for UPLC-MS/MS. The final extract should be reconstituted in 1 mL of the HPLC mobile phase.

2. HPLC Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).

  • Column: C18 column, 5 µm, 4.6 x 250 mm.

  • Mobile Phase: Isocratic elution with 60% Methanol and 40% Water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 254 nm.

3. Data Presentation: Quantitative Performance (Hypothetical Data)

ParameterResult
Linearity Range 0.5 - 50 µg/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.15 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Precision (%RSD)
- Intra-day< 6%
- Inter-day< 10%
Accuracy (% Recovery) 90 - 108%

Workflow Diagram

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_process Data Processing start Fungal Extract filter Syringe Filtration (0.45 µm) start->filter inject HPLC Injection filter->inject separate C18 Column Separation inject->separate detect UV Detection (254 nm) separate->detect quantify Quantification detect->quantify

Caption: HPLC-UV workflow for quantification.

III. Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the choice of analytical method and the sample characteristics.

Method_Selection_Logic cluster_input Input Considerations cluster_decision Decision Point cluster_output Method Choice sample_matrix Sample Matrix Complexity decision High Sensitivity & Selectivity Required? sample_matrix->decision analyte_conc Expected Analyte Concentration analyte_conc->decision uplc_ms UPLC-MS/MS decision->uplc_ms Yes hplc_uv HPLC-UV decision->hplc_uv No

Caption: Logic for analytical method selection.

Conclusion

The provided protocols offer robust starting points for the quantification of this compound. The UPLC-MS/MS method is recommended for its high sensitivity and selectivity, making it suitable for a wide range of applications, including pharmacokinetic studies and trace-level analysis in complex matrices. The HPLC-UV method provides a reliable and cost-effective alternative for routine analysis of less complex samples with higher concentrations of the analyte. Method validation should be performed in the specific matrix of interest to ensure data quality and reliability.

Application Notes and Protocols: Large-Scale Synthesis of 5,6-Dimethoxyisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dimethoxyisobenzofuran-1(3H)-one is a key intermediate in the synthesis of various pharmaceuticals and biologically active compounds.[1] This document provides detailed protocols for its large-scale synthesis, focusing on a robust and scalable laboratory method and considerations for industrial production. The primary laboratory-scale method detailed is the acid-catalyzed cyclization of 4,5-dimethoxyphthalic anhydride.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the laboratory-scale synthesis of this compound.

ParameterValueReference
Starting Material 4,5-Dimethoxyphthalic Anhydride[1]
Reagents Acetic Anhydride, Sulfuric Acid (catalyst)[1]
Reaction Temperature 80–100°C[1]
Reaction Time 4–6 hours[1]
Yield 68–72%[1]
Purity (typical) >95% after recrystallization[2]
Melting Point 142–144°C[1]

Experimental Protocols

Laboratory-Scale Synthesis: Acid-Catalyzed Cyclization of 4,5-Dimethoxyphthalic Anhydride

This protocol describes the synthesis of this compound from 4,5-dimethoxyphthalic anhydride.

Materials:

  • 4,5-Dimethoxyphthalic anhydride

  • Acetic anhydride

  • Concentrated sulfuric acid (H₂SO₄)

  • Ethanol (for recrystallization)

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Buchner funnel and filter paper

  • Crystallizing dish

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask of appropriate size, place 4,5-dimethoxyphthalic anhydride. For every 1 mole of the anhydride, add 5-10 moles of acetic anhydride. The acetic anhydride acts as both a reagent and a solvent.[1]

  • Catalyst Addition: While stirring the mixture, carefully add a catalytic amount of concentrated sulfuric acid (1–2 mol%).[1]

  • Heating and Reflux: Fit the flask with a reflux condenser and heat the mixture to 80–100°C using a heating mantle. Maintain this temperature and continue stirring for 4–6 hours.[1] Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC).

  • Quenching and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing cold water or an ice bath to precipitate the crude product.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any residual acid and acetic anhydride.

  • Purification by Recrystallization: Transfer the crude product to a crystallizing dish and recrystallize from ethanol to obtain pure, colorless crystals of this compound.[1]

  • Drying and Characterization: Dry the purified crystals under vacuum. Determine the yield and characterize the product by measuring its melting point (expected: 142–144°C) and using spectroscopic methods (e.g., NMR, IR, MS) for structural confirmation.

Industrial-Scale Synthesis: Continuous Flow Reactor

For larger, industrial-scale production, a continuous flow reactor setup is recommended for improved efficiency and safety.[1]

Key Parameters:

  • Feedstock: 4,5-dimethoxyphthalic acid (95% purity)[1]

  • Reactor Temperature: 120–130°C[1]

  • Pressure: 2–3 bar[1]

  • Residence Time: 15–20 minutes[1]

  • Post-Reaction Processing: The product stream undergoes solvent exchange from toluene to dimethyl sulfoxide (DMSO) via azeotropic distillation, followed by crystallization at 5–10°C to isolate the final product.[1]

Visualizations

Experimental Workflow for Laboratory-Scale Synthesis

experimental_workflow start Start reagents Combine 4,5-Dimethoxyphthalic Anhydride, Acetic Anhydride, and H₂SO₄ start->reagents heating Heat to 80-100°C (4-6 hours) reagents->heating cooling Cool to Room Temperature heating->cooling precipitation Pour into Cold Water to Precipitate cooling->precipitation filtration Filter and Wash with Water precipitation->filtration recrystallization Recrystallize from Ethanol filtration->recrystallization drying Dry Under Vacuum recrystallization->drying product Pure this compound drying->product

Caption: Workflow for the laboratory synthesis of this compound.

References

Application Notes and Protocols: 5,6-Dimethoxyisobenzofuran-1(3H)-one in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dimethoxyisobenzofuran-1(3H)-one, also known as 5,6-dimethoxyphthalide, is a valuable heterocyclic building block in organic synthesis. Its structure, featuring a fused benzene and furanone ring system with electron-donating methoxy groups, makes it an excellent precursor for the construction of complex molecular architectures, particularly isoquinoline alkaloids.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound as a key starting material in the synthesis of the vasodilator drug, Papaverine.

Core Application: Synthesis of Isoquinoline Alkaloids

The primary application of this compound is in the synthesis of 1-benzylisoquinoline alkaloids. The phthalide ring can be opened by reaction with an appropriate phenethylamine derivative to form an intermediate amide. This amide then undergoes an intramolecular cyclization, typically a Bischler-Napieralski reaction, to form the core dihydroisoquinoline scaffold, which can be subsequently aromatized to the final isoquinoline product.[3][4][5]

Featured Synthesis: Total Synthesis of Papaverine

Papaverine, an opium alkaloid, is a potent vasodilator and smooth muscle relaxant.[6] Its synthesis from this compound proceeds in a three-step sequence:

  • Amide Formation: Reaction of this compound with homoveratrylamine (3,4-dimethoxyphenethylamine) to form the key amide intermediate, N-(3,4-dimethoxyphenethyl)-2-hydroxymethyl-4,5-dimethoxybenzamide.

  • Cyclization (Bischler-Napieralski Reaction): Intramolecular cyclization of the amide intermediate using a dehydrating agent like phosphorus oxychloride (POCl₃) to yield 3,4-dihydropapaverine.[3][4]

  • Aromatization: Dehydrogenation of the 3,4-dihydropapaverine intermediate to afford Papaverine.

The overall synthetic workflow is depicted below.

G cluster_0 Synthetic Workflow: Papaverine Synthesis Start This compound Amide Amide Intermediate (N-(3,4-dimethoxyphenethyl)-2-formyl- 4,5-dimethoxybenzamide) Start->Amide Amide Formation Amine Homoveratrylamine Amine->Amide DHP 3,4-Dihydropapaverine Amide->DHP Bischler-Napieralski Cyclization (POCl3) End Papaverine DHP->End Aromatization (e.g., Pd/C) G cluster_1 Papaverine's Mechanism of Action Papaverine Papaverine PDE4 Phosphodiesterase 4 (PDE4) Papaverine->PDE4 Inhibits cAMP Increased cAMP PDE4->cAMP Leads to PKA Protein Kinase A (PKA) Activation cAMP->PKA Relaxation Smooth Muscle Relaxation & Vasodilation PKA->Relaxation Results in

References

Application Notes and Protocols for Antimicrobial Activity Testing of 5,6-Dimethoxyisobenzofuran-1(3H)-one and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Isobenzofuranones and their derivatives represent a class of heterocyclic compounds that have garnered significant interest due to their diverse biological activities. While research into the specific antimicrobial properties of 5,6-Dimethoxyisobenzofuran-1(3H)-one is emerging, studies on analogous compounds have demonstrated promising activity against a range of pathogenic bacteria and fungi. This document outlines standardized protocols for screening and quantifying the antimicrobial efficacy of the target compound and its derivatives, facilitating further research and development in this area.

Summary of Antimicrobial Activity of Related Isobenzofuranone Derivatives

Quantitative data from studies on N-(3-phthalidyl) amines, which are derivatives of isobenzofuranone, indicate their potential as antimicrobial agents. The following table summarizes the observed zones of inhibition against common bacterial and fungal strains.

Compound ClassDerivativeTest OrganismConcentration (mg/mL)Zone of Inhibition (mm)Reference
N-(3-phthalidyl) AminesB1-B4Escherichia coli (Gram-negative)5Good Activity[1]
Staphylococcus aureus (Gram-positive)5More Powerful Inhibition[1]
Candida albicans (Fungus)5Good Activity[1][2]

Experimental Protocols

Detailed methodologies for key antimicrobial screening and susceptibility testing are provided below. These protocols are based on established techniques such as the ditch-plate technique, agar well diffusion, and broth microdilution methods.[3][4][5][6]

Agar Well Diffusion Method

This method is a widely used preliminary screening technique to assess the antimicrobial activity of a compound.

Materials:

  • Test compound (this compound)

  • Sterile Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile petri dishes

  • Cultures of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Positive control (standard antibiotic/antifungal)

  • Negative control (solvent used to dissolve the test compound, e.g., DMSO)

  • Sterile cork borer (6 mm diameter)

  • Micropipettes

  • Incubator

Procedure:

  • Prepare and sterilize the growth medium (MHA or SDA) and pour it into sterile petri dishes to a uniform thickness. Allow the agar to solidify.

  • Prepare a microbial inoculum equivalent to a 0.5 McFarland standard.

  • Evenly spread the microbial suspension over the surface of the agar plates using a sterile cotton swab to create a lawn.

  • Allow the plates to dry for 3-5 minutes.

  • Using a sterile cork borer, create wells of 6 mm diameter in the agar.

  • Prepare a stock solution of the test compound at a known concentration (e.g., 5 mg/mL in DMSO).[1]

  • Add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 25-30°C for 48-72 hours for fungi.

  • Measure the diameter of the zone of inhibition (in mm) around each well. The zone of inhibition is the clear area where microbial growth is visibly inhibited.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Microbial inoculum (adjusted to a specific concentration)

  • Positive and negative controls

  • Micropipettes

  • Incubator

  • Microplate reader (optional)

Procedure:

  • Prepare a stock solution of the test compound.

  • Dispense 100 µL of sterile broth into all wells of a 96-well plate.

  • Add 100 µL of the test compound stock solution to the first well of each row to be tested.

  • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

  • Prepare a standardized microbial inoculum and dilute it in broth to the desired final concentration.

  • Add 100 µL of the diluted inoculum to each well, resulting in a final volume of 200 µL.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Seal the plate and incubate at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Visualized Workflows and Conceptual Pathways

The following diagrams illustrate the experimental workflows and a conceptual representation of potential antimicrobial mechanisms of action.

Experimental_Workflow_Agar_Well_Diffusion cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation & Analysis prep_media Prepare and Pour Growth Medium prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) prep_media->prep_inoculum prep_plates Inoculate Agar Plates (Lawn Culture) prep_inoculum->prep_plates create_wells Create Wells in Agar prep_plates->create_wells add_compounds Add Test Compound, Positive & Negative Controls create_wells->add_compounds incubate Incubate Plates (24-72 hours) add_compounds->incubate measure_zones Measure Zones of Inhibition (mm) incubate->measure_zones

Caption: Workflow for the Agar Well Diffusion Method.

Experimental_Workflow_Broth_Microdilution cluster_setup Plate Setup cluster_inoculation Inoculation cluster_incubation_analysis Incubation & Reading dispense_broth Dispense Broth into 96-Well Plate serial_dilution Perform Serial Dilution of Test Compound dispense_broth->serial_dilution add_inoculum Add Standardized Microbial Inoculum serial_dilution->add_inoculum incubate_plate Incubate Plate (18-48 hours) add_inoculum->incubate_plate determine_mic Determine MIC (Lowest Concentration with No Visible Growth) incubate_plate->determine_mic

Caption: Workflow for the Broth Microdilution (MIC) Method.

Conceptual_Antimicrobial_Mechanisms cluster_bacterial_cell Bacterial Cell cluster_fungal_cell Fungal Cell compound Isobenzofuranone Compound cell_wall Cell Wall Synthesis Inhibition compound->cell_wall Potential Bacterial Targets protein_synthesis Protein Synthesis Inhibition compound->protein_synthesis Potential Bacterial Targets dna_replication DNA Replication Inhibition compound->dna_replication Potential Bacterial Targets cell_membrane Cell Membrane Disruption compound->cell_membrane Potential Bacterial Targets ergosterol_synthesis Ergosterol Synthesis Inhibition compound->ergosterol_synthesis Potential Fungal Targets cell_wall_fungal Cell Wall Synthesis Inhibition (e.g., Chitin) compound->cell_wall_fungal Potential Fungal Targets macromolecule_synthesis Macromolecule Synthesis Inhibition compound->macromolecule_synthesis Potential Fungal Targets

References

Troubleshooting & Optimization

troubleshooting 5,6-Dimethoxyisobenzofuran-1(3H)-one synthesis side reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5,6-Dimethoxyisobenzofuran-1(3H)-one.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, offering potential causes and solutions.

Issue 1: Low or No Product Yield in the Reduction of 4,5-Dimethoxyphthalic Anhydride

Question: I am attempting to synthesize this compound by reducing 4,5-dimethoxyphthalic anhydride, but I am observing very low to no yield of the desired product. What could be the potential causes and how can I troubleshoot this?

Answer:

Low or no yield in the reduction of 4,5-dimethoxyphthalic anhydride to the corresponding lactone can stem from several factors related to the reducing agent, reaction conditions, and starting material quality.

Potential Causes and Solutions:

  • Inactive Reducing Agent: The choice and quality of the reducing agent are critical.

    • Solution: If using metal-based reductions (e.g., Zinc powder), ensure the metal is activated. For instance, washing with dilute acid can remove passivating oxide layers. For hydride reagents like Sodium Borohydride, ensure it is fresh and has been stored under anhydrous conditions.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending the reaction duration or slightly increasing the temperature. However, be cautious of potential side reactions at higher temperatures.

  • Suboptimal pH: For reductions using metals in acidic or basic media, the pH is crucial.

    • Solution: Ensure the correct concentration of acid (e.g., acetic acid, hydrochloric acid) or base (e.g., sodium hydroxide) is used as specified in the protocol. Deviations can affect the rate and efficiency of the reduction.

  • Poor Quality Starting Material: The 4,5-dimethoxyphthalic anhydride may be impure.

    • Solution: Purify the starting material by recrystallization before use. Impurities can interfere with the reaction.

Issue 2: Formation of a Major Side Product Believed to be 2,3-Dimethoxy-6-(hydroxymethyl)benzoic acid

Question: During the synthesis, I have isolated a significant side product that I suspect is the ring-opened 2,3-dimethoxy-6-(hydroxymethyl)benzoic acid instead of the desired lactone. Why is this happening and how can I favor lactonization?

Answer:

The formation of the ring-opened hydroxy acid is a common issue and indicates that the final lactonization step is not occurring efficiently.

Potential Causes and Solutions:

  • Insufficient Dehydration/Cyclization Conditions: The reaction conditions may not be suitable for the intramolecular esterification (lactonization).

    • Solution: If the reduction was performed under conditions that yield the hydroxy acid, a separate cyclization step is necessary. This is typically achieved by heating the crude hydroxy acid in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent like toluene, often with a Dean-Stark trap to remove water and drive the equilibrium towards the lactone.

  • Steric Hindrance: While less common for this specific molecule, steric hindrance can sometimes disfavor cyclization.

    • Solution: Ensure that the reaction is run at an appropriate temperature to overcome any kinetic barriers to cyclization. Prolonged reaction times might also be beneficial.

Issue 3: Demethylation of Methoxy Groups During Synthesis

Question: I am observing demethylation of one or both of the methoxy groups on my product, leading to phenolic impurities. How can I prevent this side reaction?

Answer:

Demethylation is a known side reaction for methoxy-substituted aromatic compounds, especially under harsh acidic or high-temperature conditions.[1][2][3][4]

Potential Causes and Solutions:

  • Harsh Acidic Conditions: Strong acids used as catalysts or for work-up can cleave the methyl ethers.

    • Solution: Use milder acid catalysts or reduce the concentration of the acid. If a strong acid is necessary, perform the reaction at a lower temperature and for a shorter duration. Consider using alternative methods that do not require strong acids.

  • High Reaction Temperatures: Elevated temperatures, especially in the presence of Lewis acids or strong Brønsted acids, can promote demethylation.[2]

    • Solution: Optimize the reaction temperature. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Choice of Reagents: Certain reagents are known to cause demethylation. For example, boron tribromide (BBr₃) is a classic reagent for demethylation and should be avoided if the methoxy groups are to be retained.[2]

    • Solution: Carefully select reagents that are compatible with methoxy groups. For reductions, milder conditions are preferable.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The two most prevalent methods are:

  • Reduction of 4,5-Dimethoxyphthalic Anhydride: This involves the selective reduction of one of the carbonyl groups of the anhydride to a methylene group, leading to the formation of the lactone ring. Common reducing agents include zinc powder in acidic or basic media.[5]

  • Lactonization of a 2-(Hydroxymethyl)-4,5-dimethoxybenzoic Acid Derivative: This involves the intramolecular cyclization of a pre-formed benzoic acid with a hydroxymethyl group at the ortho position. This cyclization is typically acid-catalyzed.

Q2: What are some common impurities I might encounter and how can I purify the final product?

A2: Common impurities include:

  • Unreacted starting materials (4,5-dimethoxyphthalic anhydride or the corresponding benzoic acid derivative).

  • The ring-opened intermediate, 2-(hydroxymethyl)-4,5-dimethoxybenzoic acid.

  • Demethylated byproducts (hydroxy-methoxy or dihydroxy isobenzofuranones).

  • Over-reduced products, such as the corresponding diol.

Purification is typically achieved through:

  • Recrystallization: Ethanol is a commonly used solvent for recrystallization.[5]

  • Silica Gel Chromatography: A solvent system such as hexane:ethyl acetate (e.g., 2:1 v/v) can be effective for separating the desired product from impurities.

Q3: Can I use Sodium Borohydride (NaBH₄) to reduce 4,5-dimethoxyphthalic anhydride to the lactone?

A3: While NaBH₄ is a common reducing agent, its reaction with anhydrides can be complex. It can potentially reduce both carbonyl groups to form a diol or lead to the formation of the hydroxy acid. For a more selective reduction to the lactone, specific conditions or modified borohydride reagents might be necessary. It is often more reliable to use methods like zinc reduction for this specific transformation.

Q4: What is the role of this compound in drug development?

A4: this compound is a key intermediate in the total synthesis of Mycophenolic Acid (MPA). MPA is an immunosuppressant drug used to prevent organ transplant rejection. Therefore, the efficient and pure synthesis of this intermediate is crucial for the pharmaceutical industry.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

FeatureReduction of 4,5-Dimethoxyphthalic AnhydrideLactonization of 2-(Hydroxymethyl)-4,5-dimethoxybenzoic Acid
Starting Material 4,5-Dimethoxyphthalic Anhydride2-(Hydroxymethyl)-4,5-dimethoxybenzoic Acid or its ester
Key Transformation Selective reduction of one carbonyl groupIntramolecular esterification (lactonization)
Typical Reagents Zn powder, Acetic Acid/HCl or NaOHAcid catalyst (e.g., p-TsOH), heat
Reported Yield ~70%[5]Generally high, but dependent on the purity of the starting material
Common Side Reactions Over-reduction to diol, incomplete reactionIncomplete cyclization, dehydration of the alcohol
Advantages Readily available starting materialCan be a high-yielding final step
Disadvantages Can be difficult to control selectivityRequires synthesis of the hydroxy acid precursor

Experimental Protocols

Protocol 1: Synthesis via Reduction of 4,5-Dimethoxyphthalic Anhydride with Zinc

This protocol is adapted from established procedures for the reduction of phthalic anhydrides.[5]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add 310 g of 80% acetic acid, 250 g of concentrated hydrochloric acid, and 80 g of 4,5-dimethoxyphthalic anhydride.

  • Addition of Zinc: While stirring, slowly heat the mixture to 85°C. In portions, add 60 g of zinc powder, ensuring the temperature is maintained between 80-90°C.

  • Second Addition of Zinc: After the initial addition is complete, add another 55 g of zinc powder in portions, maintaining the temperature in the 80-90°C range.

  • Reaction: Continue heating and stirring the reaction mixture at 80-90°C for 10 hours.

  • Work-up: After the reaction is complete (monitored by TLC), cool the mixture and filter to remove unreacted zinc. The filtrate can be extracted with a suitable organic solvent like ethyl acetate. The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from ethanol.

Visualizations

Logical Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Workflow for this compound Synthesis start Start Synthesis check_yield Low or No Product? start->check_yield check_impurities Side Products Observed? check_yield->check_impurities No inactive_reagent Check Reducing Agent Activity check_yield->inactive_reagent Yes success Successful Synthesis check_impurities->success No ring_opened Formation of Hydroxy Acid? check_impurities->ring_opened Yes incomplete_reaction Monitor Reaction (TLC) Extend Time/Increase Temp inactive_reagent->incomplete_reaction suboptimal_ph Verify pH of Medium incomplete_reaction->suboptimal_ph purify Purify Product (Recrystallization/Chromatography) suboptimal_ph->purify demethylation Demethylation Observed? ring_opened->demethylation No force_cyclization Acid-Catalyzed Dehydration (e.g., p-TsOH, Toluene) ring_opened->force_cyclization Yes mild_conditions Use Milder Acids Lower Temperature demethylation->mild_conditions Yes demethylation->purify No force_cyclization->purify mild_conditions->purify purify->success

Caption: A flowchart for troubleshooting common synthesis issues.

General Synthetic Pathways

SyntheticPathways Synthetic Pathways to this compound anhydride 4,5-Dimethoxyphthalic Anhydride product This compound anhydride->product Reduction (e.g., Zn, H+) hydroxy_acid 2-(Hydroxymethyl)-4,5-dimethoxybenzoic Acid hydroxy_acid->product Lactonization (e.g., H+, heat)

Caption: Key synthetic routes to the target molecule.

References

optimization of reaction conditions for 5,6-Dimethoxyisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the synthesis and optimization of 5,6-Dimethoxyisobenzofuran-1(3H)-one.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield - Incomplete reaction. - Suboptimal reaction temperature. - Inactive catalyst or reagents. - Poor quality starting materials.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - Optimize the reaction temperature; for the cyclization of 4,5-dimethoxyphthalic anhydride, maintain a temperature of 80–100°C.[1] - For palladium-catalyzed reactions, ensure the catalyst is active and use fresh reagents. - Verify the purity of starting materials like 4,5-dimethoxyphthalic acid or 4,5-dimethoxybenzoic acid.[1]
Formation of Impurities or Side Products - Decomposition of product at high temperatures. - Undesired side reactions due to incorrect stoichiometry. - Presence of moisture or oxygen in the reaction.- In polar aprotic solvents like DMSO or DMF, maintain the temperature below 100°C to prevent decomposition.[1] - Carefully control the stoichiometry of reactants and reagents. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.
Difficulty in Product Purification - Co-elution of impurities during chromatography. - Product oiling out during recrystallization.- For silica gel chromatography, optimize the solvent system. A common system is a hexane:ethyl acetate mixture (e.g., 2:1).[1] - For recrystallization, try different solvents or solvent mixtures. Ethanol is a common choice for this compound.[1] If the product oils out, try a slower cooling rate or use a different solvent system.
Poor Regioselectivity (in related syntheses) - Inappropriate solvent choice.- For reactions where regioselectivity is a concern, consider using ether solvents like THF or dioxane, which may favor the desired isomer, although this might require longer reaction times.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most widely documented methods for synthesizing this compound include:

  • Cyclization of 4,5-dimethoxyphthalic anhydride: This method typically involves treating the anhydride with acetic anhydride and a catalytic amount of sulfuric acid at elevated temperatures (80–100°C).[1]

  • Palladium-catalyzed cyclization: This route uses 4,5-dimethoxybenzoic acid and dibromomethane in the presence of a palladium catalyst like Pd(OAc)₂ and a base such as KHCO₃ at high temperatures (e.g., 140°C).[1]

  • Silver-mediated 5-exo-dig cyclization: This approach involves the reaction of substituted 2-iodobenzoic acids with terminal alkynes using silver oxide nanoparticles in DMF at 120°C.[1]

Q2: How can I optimize the reaction conditions to improve the yield and purity?

A2: Optimization can be approached by considering the following parameters:

  • Solvent Selection: The choice of solvent is critical. Polar aprotic solvents like DMSO and DMF can increase the rate of cyclization.[1] However, to enhance regioselectivity, ether solvents such as THF or dioxane may be more suitable, though they might necessitate longer reaction times.[1]

  • Temperature Control: For many of the synthetic routes, temperature is a key factor. For instance, in the cyclization of 4,5-dimethoxyphthalic anhydride, a temperature range of 80–100°C is recommended.[1] In other cases, higher temperatures up to 140°C may be required.[1] It is crucial to avoid excessive temperatures that can lead to product decomposition.[1]

  • Catalyst and Reagents: The choice and handling of catalysts and reagents are important. For palladium-catalyzed reactions, the activity of the catalyst is paramount. For silver-mediated reactions, the type of silver salt can influence the outcome.

Q3: What are the key analytical techniques to confirm the successful synthesis of this compound?

A3: The successful synthesis and purity of the product can be confirmed using a combination of the following techniques:

  • Melting Point: The purified compound should have a sharp melting point. The reported melting point for this compound is in the range of 142–144°C.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential to confirm the chemical structure and identify any impurities.

  • Mass Spectrometry (MS): This technique will confirm the molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the lactone carbonyl group.

Experimental Protocols

Protocol 1: Synthesis via Cyclization of 4,5-Dimethoxyphthalic Anhydride

This protocol is adapted from established laboratory procedures.[1]

Materials:

  • 4,5-Dimethoxyphthalic anhydride

  • Acetic anhydride

  • Sulfuric acid (catalytic amount)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,5-dimethoxyphthalic anhydride.

  • Add acetic anhydride to the flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to 80–100°C and stir for 4–6 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly add the reaction mixture to ice-cold water to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from ethanol to obtain colorless crystals of this compound.

  • Dry the purified product under vacuum.

Visualized Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification start Start reactants Mix 4,5-Dimethoxyphthalic Anhydride, Acetic Anhydride, and H₂SO₄ (cat.) start->reactants heating Heat at 80-100°C for 4-6 hours reactants->heating monitoring Monitor by TLC heating->monitoring cooling Cool to Room Temperature monitoring->cooling Reaction Complete precipitation Precipitate in Ice Water cooling->precipitation filtration Vacuum Filtration precipitation->filtration recrystallization Recrystallize from Ethanol filtration->recrystallization drying Dry under Vacuum recrystallization->drying end Final Product drying->end

Caption: A typical experimental workflow for the synthesis of this compound.

Logical Troubleshooting Flow

troubleshooting_flow start Low Product Yield? check_reaction_completion Is the reaction complete (TLC)? start->check_reaction_completion optimize_temp Optimize Temperature (e.g., 80-100°C) check_reaction_completion->optimize_temp No check_reagents Check Reagent/Catalyst Quality check_reaction_completion->check_reagents Yes end Improved Synthesis optimize_temp->end impurities Impurities Present? check_reagents->impurities control_temp Control Temperature (avoid >100°C in polar aprotics) impurities->control_temp Yes purification Optimize Purification (Chromatography/Recrystallization) impurities->purification No inert_atmosphere Use Inert Atmosphere and Anhydrous Solvents control_temp->inert_atmosphere inert_atmosphere->purification purification->end

Caption: A logical troubleshooting guide for optimizing the synthesis of this compound.

References

stability issues of 5,6-Dimethoxyisobenzofuran-1(3H)-one in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 5,6-Dimethoxyisobenzofuran-1(3H)-one in solution. The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound, a member of the isobenzofuranone family, can be influenced by several factors, including:

  • pH: The lactone ring of the isobenzofuranone structure is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions.

  • Temperature: Elevated temperatures can accelerate the rate of degradation. For stock solutions, storage at -20°C or -80°C is recommended to ensure stability.[1]

  • Light: Similar to other benzofuran derivatives, this compound may be susceptible to photodegradation upon exposure to UV or ambient light.

  • Oxidizing Agents: The presence of oxidizing agents may lead to the oxidation of the molecule, potentially forming corresponding quinones.[2]

  • Solvent: The choice of solvent can impact stability. While soluble in organic solvents like DMSO, prolonged storage in certain solvents may promote degradation.

Q2: How should I prepare and store stock solutions of this compound?

A2: For optimal stability, stock solutions should be prepared in a high-quality, anhydrous solvent such as DMSO. To prepare the stock solution, it may be necessary to gently warm the vial to 37°C and use an ultrasonic bath to ensure complete dissolution.[1] It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1] For short-term storage (up to one month), -20°C is suitable. For long-term storage (up to six months), -80°C is recommended.[1] Solutions should be stored in amber vials or protected from light.

Q3: I am observing a loss of activity of my compound in my cell-based assays. Could this be a stability issue?

A3: Yes, a loss of biological activity can be an indicator of compound degradation. If you suspect instability, it is crucial to assess the purity of your working solutions. Consider preparing fresh dilutions from a new stock aliquot for each experiment. It is also advisable to minimize the time the compound spends in aqueous culture media before and during the assay.

Q4: Are there any known degradation products of this compound?

A4: While specific degradation products for this compound are not extensively documented in publicly available literature, potential degradation pathways for the isobenzofuranone scaffold include:

  • Hydrolysis: Cleavage of the lactone ring to form the corresponding carboxylic acid.

  • Oxidation: Formation of quinone-type structures.[2]

Identifying degradation products typically requires analytical techniques such as LC-MS/MS to characterize the resulting impurities.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Precipitate forms in aqueous working solution. Poor aqueous solubility or compound degradation.Increase the percentage of organic co-solvent (e.g., DMSO) if compatible with your experimental system. Prepare fresh dilutions immediately before use. Filter the solution through a 0.22 µm syringe filter.
Inconsistent experimental results. Degradation of the compound in stock or working solutions.Prepare fresh stock solutions from solid material. Aliquot stock solutions to minimize freeze-thaw cycles. Protect solutions from light and store at the recommended temperature. Perform a stability check of the compound in the experimental buffer/medium over the time course of the experiment.
Appearance of new peaks in HPLC/LC-MS analysis of the sample over time. Chemical degradation of the compound.Conduct a forced degradation study to identify potential degradation products and pathways. This will help in developing a stability-indicating analytical method. Based on the results, adjust solution preparation and storage conditions (e.g., pH, temperature, light exposure).
Loss of compound potency in bioassays. Instability in the assay medium.Minimize the pre-incubation time of the compound in the assay medium. Prepare a more concentrated stock solution to reduce the volume of organic solvent added to the aqueous medium. Evaluate the stability of the compound in the assay medium at 37°C over the duration of the experiment.

Quantitative Data Summary

For a comprehensive understanding of the stability of this compound, it is recommended to perform forced degradation studies. The following table provides a template for summarizing the results of such a study.

Stress Condition Time (hours) % Degradation Number of Degradants Major Degradant (m/z)
0.1 M HCl (60°C) 2DataDataData
8DataDataData
24DataDataData
0.1 M NaOH (RT) 2DataDataData
8DataDataData
24DataDataData
3% H₂O₂ (RT) 2DataDataData
8DataDataData
24DataDataData
Thermal (80°C) 24DataDataData
72DataDataData
Photostability (ICH Q1B) 24DataDataData
72DataDataData

Note: This table is a template. Actual data should be generated through experimentation.

Experimental Protocols

Protocol for Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile or a suitable organic solvent.

  • Acid Hydrolysis: Mix equal volumes of the stock solution with 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C. Take samples at 2, 8, and 24 hours. Neutralize the samples with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix equal volumes of the stock solution with 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Keep at room temperature. Take samples at 2, 8, and 24 hours. Neutralize the samples with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix equal volumes of the stock solution with 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature, protected from light. Take samples at 2, 8, and 24 hours.

  • Thermal Degradation: Expose the solid compound and the stock solution to a temperature of 80°C in a calibrated oven. Take samples at 24 and 72 hours.

  • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile, with UV detection). Peak purity of the parent compound should be assessed using a photodiode array detector.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_outcome Outcome start Start: this compound (Solid) prep_stock Prepare 1 mg/mL Stock Solution (e.g., in Acetonitrile) start->prep_stock acid Acid Hydrolysis (0.1 M HCl, 60°C) base Base Hydrolysis (0.1 M NaOH, RT) oxidation Oxidation (3% H₂O₂, RT) thermal Thermal Degradation (80°C) photo Photolytic Degradation (ICH Q1B) sampling Sample at multiple time points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze by Stability-Indicating HPLC-UV/PDA sampling->analysis characterization Characterize Degradants (LC-MS/MS) analysis->characterization end End: Stability Profile & Degradation Pathway characterization->end

Caption: Workflow for a forced degradation study.

degradation_pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation parent This compound hydrolysis_product 2-Carboxy-4,5-dimethoxybenzyl alcohol parent->hydrolysis_product Lactone Ring Cleavage oxidation_product Quinone Derivatives parent->oxidation_product Oxidative Degradation

Caption: Potential degradation pathways.

References

Technical Support Center: Purification of 5,6-Dimethoxyisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 5,6-Dimethoxyisobenzofuran-1(3H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

The two most widely employed and effective methods for the purification of this compound are recrystallization and silica gel column chromatography. Recrystallization from ethanol is a commonly cited method that can yield high-purity crystalline material, assuming the impurity profile is suitable.[1] Silica gel column chromatography is a more versatile technique capable of separating the target compound from a wider range of impurities.

Q2: What are the potential sources of impurities in my crude product?

Impurities can arise from several sources during the synthesis of this compound. The most common synthetic route involves the acid-catalyzed cyclization of 4,5-dimethoxyphthalic anhydride.[1] Potential impurities include:

  • Unreacted Starting Material: Incomplete cyclization can lead to the presence of 4,5-dimethoxyphthalic anhydride in the crude product.

  • Hydrolysis Products: The lactone ring of the product is susceptible to hydrolysis, especially under acidic or basic conditions during the reaction or workup. This can lead to the formation of 4,5-dimethoxy-2-(hydroxymethyl)benzoic acid.

  • Oxidation Products: The electron-rich aromatic ring can be susceptible to oxidation, potentially forming quinone-type byproducts.

  • Side-Reaction Products: Depending on the specific reaction conditions, other side reactions may occur, leading to a variety of minor impurities.

Q3: How can I assess the purity of my this compound sample?

Several analytical techniques can be used to determine the purity of your sample:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural confirmation and purity assessment. The presence of unexpected signals can indicate impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a highly sensitive method for quantifying the purity of your compound and detecting even minor impurities.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the molecular weight of your product and help identify unknown impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value (142-144 °C) is a good indicator of high purity.[1]

Troubleshooting Guides

Recrystallization Issues
Problem Potential Cause Troubleshooting Steps
Low Recovery of Crystalline Product - The chosen solvent is too good at dissolving the compound, even at low temperatures.- Insufficient cooling or too rapid cooling.- The concentration of the compound in the solution is too low.- Solvent Selection: If using ethanol, try a mixed solvent system (e.g., ethanol/water) to decrease solubility.- Cooling Protocol: Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.- Concentration: Reduce the volume of the solvent to create a more saturated solution.
Product Oils Out Instead of Crystallizing - The compound is impure.- The solution is supersaturated and cooled too quickly.- Pre-purification: Consider a preliminary purification step like a quick filtration through a plug of silica gel.- Scratching: Gently scratch the inside of the flask with a glass rod to induce crystallization.- Seeding: Add a small crystal of pure this compound to the solution to initiate crystallization.
Crystals are Colored or Appear Impure - Colored impurities are co-crystallizing with the product.- Degradation of the product during heating.- Activated Carbon: Add a small amount of activated carbon to the hot solution to adsorb colored impurities, then hot-filter before cooling.- Minimize Heating: Dissolve the compound in the minimum amount of boiling solvent and avoid prolonged heating.
Silica Gel Column Chromatography Issues
Problem Potential Cause Troubleshooting Steps
Poor Separation of Product and Impurities - Inappropriate solvent system (eluent).- Column overloading.- Improper column packing.- Solvent System Optimization: Use Thin Layer Chromatography (TLC) to determine the optimal eluent. A good starting point is a mixture of hexane and ethyl acetate. Adjust the polarity to achieve a good separation between the product and impurities (target Rf for the product is typically 0.2-0.3).- Load Less Sample: Reduce the amount of crude material loaded onto the column.- Repack the Column: Ensure the silica gel is packed uniformly without any cracks or channels.
Product Elutes Too Quickly (High Rf) - The eluent is too polar.- Decrease Eluent Polarity: Increase the proportion of the non-polar solvent (e.g., hexane) in your eluent system.
Product Elutes Too Slowly or Not at All (Low Rf) - The eluent is not polar enough.- Increase Eluent Polarity: Increase the proportion of the polar solvent (e.g., ethyl acetate) in your eluent system.
Streaking or Tailing of the Product Band - The compound is interacting too strongly with the silica gel.- The compound is degrading on the silica gel.- Add a Modifier: For acidic compounds, adding a small amount of acetic acid to the eluent can improve peak shape. For basic compounds, a small amount of triethylamine can be added.- Use Deactivated Silica: Consider using silica gel that has been treated with a neutralizing agent.
Suspected On-Column Degradation - The lactone is sensitive to the acidic nature of silica gel.- Neutralize Silica Gel: Prepare a slurry of silica gel in a dilute solution of a base (e.g., triethylamine in the eluent), then pack the column.- Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: Place the crude this compound in a clean Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. The solution should be near saturation.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and swirl for a few minutes.

  • Hot Filtration (if decolorized): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove the activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of the solvent.

Protocol 2: Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column with a stopcock and a cotton or glass wool plug at the bottom. Allow the silica to settle, and drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully apply the sample to the top of the silica bed.

  • Elution: Add the eluent to the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) if necessary to elute the product.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Comparison of Purification Methods

Purification MethodTypical Yield (%)Typical Purity (%)AdvantagesDisadvantages
Recrystallization (Ethanol) 60-70%>98%Simple, cost-effective, good for removing minor, highly soluble or insoluble impurities.Less effective for impurities with similar solubility; potential for low recovery if the compound is highly soluble.
Silica Gel Chromatography 50-65%>99%Highly effective for separating complex mixtures and closely related impurities.More time-consuming, requires larger volumes of solvent, potential for product loss on the column.

Note: Yields are estimates and can vary significantly based on the purity of the crude material.

Visualizations

experimental_workflow crude Crude Product recrystallization Recrystallization crude->recrystallization Ethanol chromatography Column Chromatography crude->chromatography Silica Gel pure_recrystal Pure Product (Crystalline) recrystallization->pure_recrystal pure_chrom Pure Product (Amorphous/Crystalline) chromatography->pure_chrom analysis Purity Analysis (NMR, HPLC, MP) pure_recrystal->analysis pure_chrom->analysis

Figure 1. General experimental workflow for the purification of this compound.

troubleshooting_logic start Purification Issue Identified check_purity Assess Purity (TLC, NMR) start->check_purity recrystal_issue Recrystallization Problem check_purity->recrystal_issue Using Recrystallization chrom_issue Chromatography Problem check_purity->chrom_issue Using Chromatography low_recovery Low Recovery recrystal_issue->low_recovery Issue oiling_out Oiling Out recrystal_issue->oiling_out Issue poor_sep Poor Separation chrom_issue->poor_sep Issue streaking Streaking/Tailing chrom_issue->streaking Issue optimize_conditions Optimize Conditions (Cooling, Concentration) low_recovery->optimize_conditions oiling_out->optimize_conditions adjust_solvent Adjust Solvent System poor_sep->adjust_solvent streaking->adjust_solvent change_technique Consider Alternative Purification Method adjust_solvent->change_technique optimize_conditions->change_technique

Figure 2. A logical flowchart for troubleshooting common purification challenges.

References

avoiding byproduct formation in 5,6-Dimethoxyisobenzofuran-1(3H)-one synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 5,6-Dimethoxyisobenzofuran-1(3H)-one, with a focus on avoiding byproduct formation.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly when starting from 5,6-dimethoxyphthalic anhydride.

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Caption: Troubleshooting workflow for identifying and resolving byproduct formation during synthesis.

ProblemPotential CauseRecommended Solution
Low yield of the desired product with significant recovery of starting material (5,6-dimethoxyphthalic anhydride). Incomplete reaction. This could be due to insufficient reaction time, low temperature, or a deactivated reducing agent.1. Extend Reaction Time: Monitor the reaction by TLC. If starting material is still present, continue the reaction for a longer duration.2. Increase Temperature: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) while monitoring for byproduct formation.3. Verify Reagent Quality: Ensure the reducing agent (e.g., Sodium Borohydride) is fresh and has been stored under appropriate conditions to prevent deactivation.
Formation of a more polar byproduct, likely the corresponding diol (1,2-bis(hydroxymethyl)-4,5-dimethoxybenzene). Over-reduction of the phthalic anhydride or the target phthalide. This is common with strong reducing agents or an excess of the reducing agent.1. Use a Milder Reducing Agent: Consider using a less reactive hydride source or a stoichiometric amount of the reducing agent.[1]2. Control Stoichiometry: Carefully control the molar ratio of the reducing agent to the starting material. A slight excess may be needed, but a large excess should be avoided.3. Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or even -78 °C) to increase selectivity.
Presence of multiple unidentified spots on the TLC plate. This could be due to impurities in the starting material or side reactions occurring under the reaction conditions. Phthalic anhydride production can sometimes result in byproducts like maleic anhydride or phthalide itself, which could interfere with the reaction.[2]1. Purify Starting Material: Recrystallize the 5,6-dimethoxyphthalic anhydride before use to remove any impurities.2. Use an Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation or other side reactions with atmospheric components.3. Optimize Solvent: The choice of solvent can influence the reaction pathway. Ensure the solvent is dry and appropriate for the chosen reducing agent.
Formation of a colored impurity. This could arise from decomposition of the starting material or product, or from side reactions. For instance, impurities in commercially produced phthalic anhydride can sometimes include colored compounds like naphthoquinone if naphthalene was the feedstock.[2]1. Purification of Crude Product: Utilize column chromatography or recrystallization to remove the colored impurity.2. Degas Solvents: Ensure all solvents are properly degassed to remove dissolved oxygen, which can lead to colored oxidation byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent laboratory method is the selective reduction of 5,6-dimethoxyphthalic anhydride.[1] This can be achieved using various reducing agents, with sodium borohydride being a common choice. Catalytic hydrogenation is another viable, and often cleaner, alternative.[3][4]

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Synthesis_Pathway A 5,6-Dimethoxyphthalic Anhydride B Selective Reduction (e.g., NaBH4 or H2/Catalyst) A->B C This compound B->C Desired Product D 1,2-Bis(hydroxymethyl) -4,5-dimethoxybenzene (Over-reduction Byproduct) B->D Potential Byproduct

Caption: General reaction pathway for the synthesis of this compound.

Q2: How can I monitor the progress of the reaction to avoid byproduct formation?

A2: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction. By spotting the reaction mixture alongside the starting material and, if available, a standard of the product, you can track the consumption of the starting material and the formation of the product and any byproducts. This allows for timely quenching of the reaction to maximize the yield of the desired product.

Q3: What is the role of the solvent in this synthesis, and which solvents are recommended?

A3: The solvent plays a crucial role in solubilizing the reactants and influencing the reactivity of the reducing agent. For reductions with sodium borohydride, polar aprotic solvents like tetrahydrofuran (THF) or dimethoxyethane (DME) are often used. It is critical to use anhydrous (dry) solvents, as water can react with the reducing agent and affect the reaction's outcome.

Q4: Are there any specific purification techniques recommended for the final product?

A4: After the reaction work-up, the crude product can be purified by recrystallization or column chromatography. Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, can yield a highly pure product if the byproducts have significantly different solubilities. For separating mixtures with similar polarities, silica gel column chromatography is the preferred method.

Experimental Protocols

Protocol 1: Reduction of 5,6-Dimethoxyphthalic Anhydride with Sodium Borohydride

This protocol is a general guideline and may require optimization.

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (N2 or Ar), add 5,6-dimethoxyphthalic anhydride (1.0 eq) and anhydrous THF. Cool the stirred suspension to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.0-1.2 eq) portion-wise to the cooled suspension.

  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Quenching: Once the starting material is consumed, slowly add a saturated aqueous solution of ammonium chloride to quench the excess reducing agent.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

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Byproduct_Formation Start 5,6-Dimethoxyphthalic Anhydride ReducingAgent Reducing Agent (e.g., NaBH4) Start->ReducingAgent Unreacted Unreacted Starting Material (Incomplete Reaction) Start->Unreacted Insufficient Time / Low Temp DesiredProduct This compound (Desired Product) ReducingAgent->DesiredProduct Controlled Conditions OverReduced 1,2-Bis(hydroxymethyl)-4,5-dimethoxybenzene (Over-reduction) ReducingAgent->OverReduced Excess Reagent / High Temp

Caption: Potential reaction outcomes based on experimental conditions.

Quantitative Data Summary

The following table summarizes typical reaction parameters that can be used as a starting point for optimization.

ParameterValueNotes
Starting Material 5,6-Dimethoxyphthalic AnhydridePurity should be >98%
Reducing Agent Sodium Borohydride (NaBH4)A common and effective choice.[1]
Molar Ratio (Anhydride:NaBH4) 1 : 1.0 - 1.2Excess may lead to over-reduction.
Reaction Temperature 0 °C to Room TemperatureLower temperatures can improve selectivity.
Reaction Time 1 - 4 hoursMonitor by TLC.
Solvent Anhydrous Tetrahydrofuran (THF)Other polar aprotic solvents can be used.
Typical Yield 70 - 90%Highly dependent on reaction conditions and purification.

References

Technical Support Center: 5,6-Dimethoxyisobenzofuran-1(3H)-one Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 5,6-Dimethoxyisobenzofuran-1(3H)-one.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the production of this compound, focusing on the two primary synthetic routes: acid-catalyzed cyclization of 4,5-dimethoxyphthalic anhydride and palladium-catalyzed cyclization of 4,5-dimethoxybenzoic acid.

Acid-Catalyzed Cyclization of 4,5-Dimethoxyphthalic Anhydride

Issue 1: Low or No Product Yield

Potential Cause Recommended Action
Inactive Catalyst Use fresh, anhydrous sulfuric acid or an alternative Brønsted acid like p-toluenesulfonic acid (PTSA), which can sometimes reduce side reactions in methoxy-rich systems.[1]
Insufficient Reaction Temperature Ensure the reaction temperature is maintained between 80-100°C for 4-6 hours.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).
Poor Quality Starting Material Verify the purity of the 4,5-dimethoxyphthalic anhydride. Impurities can interfere with the cyclization.
Presence of Water The reaction is sensitive to water, which can hydrolyze the anhydride starting material. Ensure all glassware is thoroughly dried and use anhydrous reagents and solvents.

Issue 2: Product Contamination and Purification Challenges

Potential Cause Recommended Action
Incomplete Reaction Unreacted 4,5-dimethoxyphthalic anhydride can be a major impurity. Monitor the reaction to completion using TLC. If the reaction has stalled, consider adding a fresh portion of the catalyst.
Side Reactions Overheating or prolonged reaction times can lead to the formation of colored byproducts. Adhere to the recommended reaction temperature and time.[1]
Recrystallization Issues If the product fails to crystallize or oils out, ensure the correct solvent (e.g., ethanol) is being used and that the solution is not supersaturated.[1] Scratching the inside of the flask with a glass rod can induce crystallization. A slow cooling process is often beneficial.
Palladium-Catalyzed Cyclization of 4,5-Dimethoxybenzoic Acid

Issue 1: Inefficient or Stalled Reaction

Potential Cause Recommended Action
Catalyst Deactivation Ensure the palladium catalyst [e.g., Pd(OAc)₂] is of high quality and handled under an inert atmosphere to prevent deactivation.
Ligand Issues (if applicable) If a ligand is used, its quality and the palladium-to-ligand ratio are critical. Ensure the ligand is pure and the ratio is optimized.
Incorrect Base The choice and amount of base (e.g., KHCO₃) are crucial for the reaction's success. Ensure the base is finely powdered and thoroughly mixed.
Sub-optimal Temperature The reaction typically requires elevated temperatures (e.g., 140°C).[1] Ensure the reaction mixture is heated uniformly.

Issue 2: Difficulty in Product Isolation and Purification

Potential Cause Recommended Action
Removal of Palladium Residues Palladium residues can contaminate the product. Filtration through a pad of Celite® or silica gel can help remove the catalyst. In some cases, treatment with activated carbon may be necessary.
Chromatography Challenges If using silica gel chromatography for purification, ensure the correct eluent system (e.g., hexane:EtOAc = 2:1) is used to achieve good separation.[1] Tailing of the product on the column can be minimized by adding a small amount of a polar solvent like methanol to the eluent.
Co-eluting Impurities If impurities are co-eluting with the product, consider using a different chromatographic support or a different solvent system. Preparative HPLC may be necessary for high-purity material.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when scaling up the production of this compound?

A1: Key scale-up challenges include:

  • Heat Transfer: Ensuring uniform heating of large reaction volumes is critical to avoid localized overheating, which can lead to side reactions and degradation of the product.

  • Mixing: Efficient mixing is necessary to maintain a homogeneous reaction mixture, especially when dealing with slurries or viscous solutions.

  • Reagent Addition: The rate of addition of reagents, particularly catalysts, may need to be carefully controlled on a larger scale to manage the reaction exotherm.

  • Purification: Recrystallization can be less efficient on a large scale. The use of continuous flow reactors with in-line purification or alternative purification techniques like precipitation may be more suitable for industrial production.[1]

  • Cost of Materials: For the palladium-catalyzed route, the cost of the catalyst can be a significant factor on a large scale. Catalyst recovery and recycling strategies should be considered.

Q2: Which synthetic route is more suitable for large-scale production?

A2: The acid-catalyzed cyclization of 4,5-dimethoxyphthalic anhydride is often preferred for large-scale synthesis due to the lower cost of the starting materials and catalyst compared to the palladium-catalyzed route.[1] Continuous flow reactors are being employed for the large-scale synthesis via this route to improve efficiency and safety.[1]

Q3: What are the expected yields for the synthesis of this compound?

A3: Typical laboratory-scale yields are in the range of 68-72% for the acid-catalyzed cyclization of 4,5-dimethoxyphthalic anhydride.[1]

Q4: How can the purity of the final product be assessed?

A4: The purity of this compound can be determined using a combination of techniques:

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity and detect any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any structural impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point: A sharp melting point range close to the literature value (142-144°C) is indicative of high purity.[1]

Data Presentation

Table 1: Comparison of Laboratory-Scale Synthetic Routes

ParameterAcid-Catalyzed CyclizationPalladium-Catalyzed Cyclization
Starting Material 4,5-Dimethoxyphthalic Anhydride4,5-Dimethoxybenzoic Acid
Catalyst H₂SO₄ or PTSA[1]Pd(OAc)₂[1]
Typical Yield 68-72%[1]Varies depending on specific conditions
Reaction Temperature 80-100°C[1]~140°C[1]
Reaction Time 4-6 hours[1]~18 hours[1]
Purification Method Recrystallization from ethanol[1]Silica gel chromatography[1]
Scalability High[1]Moderate (cost can be a factor)

Experimental Protocols

Protocol 1: Acid-Catalyzed Cyclization of 4,5-Dimethoxyphthalic Anhydride

  • To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4,5-dimethoxyphthalic anhydride.

  • Add acetic anhydride to the flask.

  • Slowly add a catalytic amount of concentrated sulfuric acid (1-2 mol%) to the stirred mixture.

  • Heat the reaction mixture to 80-100°C and maintain this temperature for 4-6 hours.

  • Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into ice-cold water with vigorous stirring to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

  • Purify the crude product by recrystallization from ethanol to obtain colorless crystals of this compound.[1]

Protocol 2: Palladium-Catalyzed Cyclization of 4,5-Dimethoxybenzoic Acid

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4,5-dimethoxybenzoic acid, potassium bicarbonate (KHCO₃), and palladium(II) acetate [Pd(OAc)₂].

  • Add dibromomethane and a suitable solvent (e.g., DMF).

  • Heat the reaction mixture to 140°C and stir for 18 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient (e.g., starting with 2:1) to yield the pure product.[1]

Visualizations

experimental_workflow_acid_catalyzed start Start reagents Combine 4,5-Dimethoxyphthalic Anhydride, Acetic Anhydride, and H₂SO₄ start->reagents heat Heat to 80-100°C (4-6 hours) reagents->heat monitor Monitor by TLC heat->monitor quench Cool and Quench in Ice Water monitor->quench Reaction Complete filter Filter and Wash with Water quench->filter recrystallize Recrystallize from Ethanol filter->recrystallize product This compound recrystallize->product

Caption: Workflow for Acid-Catalyzed Synthesis.

troubleshooting_low_yield issue Low or No Product Yield cause1 Inactive Catalyst issue->cause1 cause2 Incorrect Temperature issue->cause2 cause3 Poor Starting Material issue->cause3 cause4 Presence of Water issue->cause4 solution1 Use fresh, anhydrous catalyst (H₂SO₄ or PTSA) cause1->solution1 solution2 Ensure temperature is 80-100°C and monitor with TLC cause2->solution2 solution3 Verify purity of starting material cause3->solution3 solution4 Use dry glassware and anhydrous reagents cause4->solution4

Caption: Troubleshooting Low Yield Issues.

scale_up_challenges title Scale-Up Challenges heat Heat Transfer title->heat mixing Mixing Efficiency title->mixing purification Purification Method title->purification cost Cost of Reagents title->cost Localized Overheating\n& Side Reactions Localized Overheating & Side Reactions heat->Localized Overheating\n& Side Reactions Inhomogeneous Reaction\n& Lower Yield Inhomogeneous Reaction & Lower Yield mixing->Inhomogeneous Reaction\n& Lower Yield Inefficient Recrystallization\n& Purity Issues Inefficient Recrystallization & Purity Issues purification->Inefficient Recrystallization\n& Purity Issues Catalyst Cost (Pd Route)\n& Economic Viability Catalyst Cost (Pd Route) & Economic Viability cost->Catalyst Cost (Pd Route)\n& Economic Viability

Caption: Key Scale-Up Considerations.

References

Technical Support Center: Crystallization of 5,6-Dimethoxyisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the successful crystallization of 5,6-Dimethoxyisobenzofuran-1(3H)-one. This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the crystallization process.

Experimental Protocols

A successful crystallization relies on a well-defined protocol. Below are detailed methodologies for the crystallization of this compound using recommended solvent systems.

Protocol 1: Recrystallization from Ethanol

This is a standard and widely reported method for purifying this compound.

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser (optional, but recommended)

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula

  • Glass rod

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture to boiling while stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved. Avoid adding an excess of solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin as the solution cools and becomes supersaturated. To promote the growth of larger crystals, insulate the flask to slow the cooling process further.

  • Inducing Crystallization (If Necessary): If crystals do not form upon cooling, induce crystallization by scratching the inside of the flask at the solution's surface with a glass rod or by adding a seed crystal of this compound.

  • Complete Crystallization: Once crystallization has started, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved. The expected melting point of the purified product is 142–144°C.[1]

Protocol 2: Crystallization from Acetone

Acetone is another viable solvent for the crystallization of isobenzofuranone derivatives.

Materials:

  • Crude this compound

  • Acetone (reagent grade)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Spatula

  • Glass rod

Procedure:

  • Dissolution: In a fume hood, dissolve the crude product in a minimum amount of hot acetone in an Erlenmeyer flask.

  • Cooling: Allow the solution to cool slowly to room temperature.

  • Crystallization: If crystals do not form readily, consider slow evaporation of the solvent in the fume hood or induce crystallization as described in Protocol 1.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of cold acetone.

  • Drying: Dry the crystals thoroughly to remove all residual acetone.

Data Presentation

SolventTypeQualitative Solubility of this compoundSuitability for Crystallization
Ethanol Polar ProticSoluble when hot, less soluble when coldRecommended
Acetone Polar AproticSolubleGood (especially for related compounds)
Chloroform NonpolarSolublePotential for use in solvent/anti-solvent systems
Ethyl Acetate Moderately PolarSolublePotential for use in solvent/anti-solvent systems
Dimethyl Sulfoxide (DMSO) Polar AproticLikely SolubleGenerally used as a solvent for reactions, not ideal for crystallization due to high boiling point
N,N-Dimethylformamide (DMF) Polar AproticLikely SolubleSimilar to DMSO, difficult to remove
Hexane NonpolarLikely InsolubleCan be used as an anti-solvent

Troubleshooting Guides and FAQs

This section addresses common issues that may arise during the crystallization of this compound.

Frequently Asked Questions (FAQs)

  • Q1: What is the ideal solvent for crystallizing this compound?

    • A1: Ethanol is the most commonly cited and effective solvent for the recrystallization of this compound.[1] Acetone has also been shown to be effective for similar isobenzofuranone structures. The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.

  • Q2: My compound is not dissolving in the hot solvent. What should I do?

    • A2: First, ensure the solvent is at its boiling point. If the compound still does not dissolve, add small increments of hot solvent until a clear solution is obtained. Be patient, as dissolution can take time. If a large amount of solvent is required, it may indicate that the chosen solvent is not suitable.

  • Q3: No crystals are forming even after the solution has cooled to room temperature. What are the next steps?

    • A3: If no crystals form, the solution may not be supersaturated. You can try the following techniques to induce crystallization:

      • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

      • Seeding: Add a very small crystal of pure this compound to the solution. This "seed" crystal will act as a template for other molecules to crystallize upon.

      • Evaporation: Allow a small amount of the solvent to evaporate slowly, which will increase the concentration of the compound and promote saturation.

      • Cooling: Place the solution in an ice bath to further decrease the solubility of the compound.

  • Q4: I obtained an oil instead of crystals. What went wrong?

    • A4: Oiling out occurs when the compound comes out of solution at a temperature above its melting point or when the concentration of the solute is too high. To remedy this, try reheating the solution to dissolve the oil, add a bit more solvent, and then allow it to cool more slowly. Using a more dilute solution from the start can also prevent this issue.

  • Q5: The yield of my crystals is very low. How can I improve it?

    • A5: A low yield can be due to several factors:

      • Using too much solvent: This will keep more of your compound dissolved even at low temperatures. Use the minimum amount of hot solvent necessary for complete dissolution.

      • Cooling too quickly: Rapid cooling can lead to the formation of small crystals that are difficult to filter and may be lost during washing.

      • Incomplete crystallization: Ensure the solution is cooled sufficiently, preferably in an ice bath, to maximize the amount of product that crystallizes out.

      • Loss during transfer and filtration: Be meticulous during the transfer and washing steps to minimize mechanical losses.

Troubleshooting Scenarios

IssuePossible Cause(s)Recommended Solution(s)
No crystal formation - Solution is not supersaturated.- Cooling too rapidly.- Scratch the inside of the flask.- Add a seed crystal.- Allow for slow evaporation of the solvent.- Cool the solution in an ice bath.
Formation of an oil - Compound is "oiling out" due to high concentration or cooling below its melting point.- Reheat the solution to dissolve the oil.- Add more solvent to create a more dilute solution.- Allow the solution to cool more slowly.
Poor crystal quality (small, needle-like, or powdered) - Cooling was too rapid.- Agitation during cooling.- Ensure a slow cooling rate by insulating the flask.- Avoid disturbing the solution as crystals are forming.
Colored crystals (when the pure compound should be colorless) - Presence of colored impurities.- Perform a hot filtration to remove insoluble impurities.- Consider a preliminary purification step like column chromatography if impurities are soluble.
Low recovery/yield - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete crystallization before filtration.- Use the minimum amount of hot solvent for dissolution.- Ensure the filtration apparatus is pre-heated for hot filtration.- Allow sufficient time for crystallization at low temperatures.

Mandatory Visualization

The following diagrams illustrate key workflows and logical relationships in the crystallization process.

Crystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation A Add Crude Compound to Flask B Add Minimum Hot Solvent A->B C Heat to Boiling B->C D Hot Filtration (Optional) C->D Clear Solution E Slow Cooling to Room Temperature D->E F Induce Crystallization (if needed) E->F G Cool in Ice Bath F->G H Vacuum Filtration G->H I Wash with Cold Solvent H->I J Dry Crystals I->J K K J->K Pure Crystals

Caption: General workflow for the crystallization of this compound.

Troubleshooting_Tree Start Solution Cooled, No Crystals? Scratch Scratch Inner Flask Surface Start->Scratch Yes OilOut An Oil Forms? Scratch->OilOut Seed Add a Seed Crystal Evaporate Slowly Evaporate Some Solvent Seed->Evaporate ReCool Cool in Ice Bath Evaporate->ReCool Success Crystals Form ReCool->Success OilOut->Seed No Reheat Reheat Solution OilOut->Reheat Yes AddSolvent Add More Solvent Reheat->AddSolvent SlowCool Cool Slowly AddSolvent->SlowCool SlowCool->Success

Caption: Decision tree for troubleshooting common crystallization induction problems.

References

Technical Support Center: Interpreting Complex NMR Spectra of 5,6-Dimethoxyisobenzofuran-1(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 5,6-Dimethoxyisobenzofuran-1(3H)-one and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for interpreting complex NMR spectra of this class of compounds.

Troubleshooting Guides

This section addresses specific issues you may encounter during the NMR analysis of this compound derivatives.

Issue 1: Signal Overlap in the Aromatic Region

  • Question: The signals for the aromatic protons in my spectrum are overlapping, making it difficult to determine coupling patterns and assign the protons. What can I do?

  • Answer: Signal overlap in the aromatic region is a common challenge. Here are a few troubleshooting steps:

    • Change the Solvent: Running the NMR in a different deuterated solvent can alter the chemical shifts of your protons and may resolve the overlap. Solvents like benzene-d6 can induce different shielding effects compared to chloroform-d3, potentially separating the signals.[1]

    • Increase Spectrometer Frequency: If available, acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz instead of 300 MHz) will increase the dispersion of the signals, often resolving the overlap.

    • 2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) can help identify which protons are coupled to each other, even if their signals are partially overlapped. A TOCSY (Total Correlation Spectroscopy) experiment can reveal entire spin systems.[2] For determining which proton is attached to which carbon, an HSQC (Heteronuclear Single Quantum Coherence) experiment is invaluable.[3][4]

Issue 2: Difficulty in Assigning Methoxy Group Signals

  • Question: I have multiple methoxy groups in my derivative, and their singlets are very close in chemical shift. How can I definitively assign them?

  • Answer: Assigning closely spaced methoxy signals requires more advanced techniques:

    • NOESY/ROESY: A Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment can show through-space correlations between the methoxy protons and nearby protons on the aromatic ring. This allows for unambiguous assignment based on proximity.

    • HMBC: A Heteronuclear Multiple Bond Correlation (HMBC) experiment is extremely useful here. It shows correlations between protons and carbons that are 2-3 bonds away. You will see a correlation between the methoxy protons and the aromatic carbon they are attached to, confirming the assignment.[3][4]

Issue 3: Broad Peaks in the Spectrum

  • Question: My NMR spectrum has very broad peaks, which obscures coupling information. What could be the cause?

  • Answer: Peak broadening can arise from several factors:

    • Poor Shimming: The magnetic field homogeneity may not be optimal. Re-shimming the spectrometer is the first step.

    • Sample Concentration: A sample that is too concentrated can lead to viscosity-related broadening. Diluting the sample may sharpen the signals.

    • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant line broadening. Ensure your glassware and solvents are free from such contaminants.

    • Chemical Exchange: If your molecule is undergoing a chemical exchange process on the NMR timescale (e.g., rotamers), this can lead to broad peaks. Acquiring the spectrum at a different temperature (either higher or lower) can sometimes either sharpen the signals or resolve the individual species.[1]

Frequently Asked Questions (FAQs)

Q1: What are the typical ¹H and ¹³C NMR chemical shifts for the parent this compound?

A1: The following table summarizes the approximate chemical shifts for the core structure in CDCl₃. Note that these values can be influenced by the solvent and the presence of other substituents.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H-3 (CH₂)~5.2 (s)Not Applicable
H-4~7.0 (s)Not Applicable
H-7~7.3 (s)Not Applicable
5-OCH₃~3.93 (s)~56.3
6-OCH₃~3.93 (s)~56.2
C-1 (C=O)Not Applicable~171.4
C-3 (CH₂)Not Applicable~68.0
C-3aNot Applicable~125.0
C-4Not Applicable~110.0
C-5Not Applicable~154.8
C-6Not Applicable~150.4
C-7Not Applicable~112.0
C-7aNot Applicable~130.0

Note: The exact chemical shifts for the aromatic carbons (C-3a, C-4, C-5, C-6, C-7, C-7a) and the methylene carbon (C-3) can vary. The values provided are estimates based on typical ranges for similar structures. The data for the methoxy groups and the carbonyl carbon are from a commercial supplier.

Q2: How do electron-donating or -withdrawing substituents on the aromatic ring affect the NMR spectrum?

A2: Substituents on the aromatic ring will influence the chemical shifts of the aromatic protons and carbons.

  • Electron-donating groups (e.g., -OH, -NH₂) will shield the aromatic protons, causing them to shift to a lower ppm (upfield).

  • Electron-withdrawing groups (e.g., -NO₂, -CN) will deshield the aromatic protons, causing them to shift to a higher ppm (downfield). These effects are most pronounced for the protons ortho and para to the substituent.

Q3: My compound is not very soluble in common NMR solvents like CDCl₃. What are my options?

A3: If solubility is an issue, you can try other deuterated solvents such as DMSO-d₆, acetone-d₆, or methanol-d₄.[1] Be aware that the chemical shifts of your compound will change with the solvent. It is good practice to report the solvent used when presenting NMR data. You can find tables of residual solvent peaks to avoid mistaking them for signals from your compound.

Q4: I see more signals than I expect in my NMR spectrum. What could be the reason?

A4: The presence of unexpected signals can be due to:

  • Impurities: Residual solvents from your reaction or purification, or starting materials can show up in your spectrum.

  • Rotamers: If there is restricted rotation around a single bond in your molecule, you may see separate signals for each rotational isomer (rotamer). As mentioned earlier, running the NMR at a higher temperature can sometimes coalesce these signals into a single average peak.[1]

  • Diastereomers: If your compound has multiple chiral centers and you have a mixture of diastereomers, you will see a separate set of signals for each diastereomer.

Experimental Protocols

Standard ¹H and ¹³C NMR Acquisition

  • Sample Preparation:

    • Weigh approximately 5-10 mg of your this compound derivative into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

    • Cap the NMR tube and gently invert it several times to ensure the sample is fully dissolved. A brief sonication may be necessary for less soluble compounds.

  • Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is crucial for obtaining sharp peaks and good resolution.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

    • A 30-degree pulse angle with a 1-second relaxation delay is a good starting point for quantitative measurements.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).

    • A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

    • A relaxation delay of 2 seconds is generally sufficient.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale. For CDCl₃, the residual proton peak is at 7.26 ppm and the carbon peak is at 77.16 ppm.

    • Integrate the peaks in the ¹H NMR spectrum.

Visualizations

Below are diagrams to aid in your understanding of the structure and the workflow for NMR interpretation.

structure cluster_isobenzofuranone This compound mol mol

Caption: Molecular structure of this compound.

troubleshooting_workflow start Complex NMR Spectrum signal_overlap Signal Overlap? start->signal_overlap change_solvent Change Solvent signal_overlap->change_solvent Yes broad_peaks Broad Peaks? signal_overlap->broad_peaks No higher_field Use Higher Field Spectrometer change_solvent->higher_field run_2d Run 2D NMR (COSY, HSQC) higher_field->run_2d run_2d->broad_peaks shim Re-shim Spectrometer broad_peaks->shim Yes unexpected_signals Unexpected Signals? broad_peaks->unexpected_signals No dilute Dilute Sample shim->dilute temp_study Variable Temperature NMR dilute->temp_study temp_study->unexpected_signals check_impurities Check for Impurities (Solvent, Starting Material) unexpected_signals->check_impurities Yes interpretation Proceed with Interpretation unexpected_signals->interpretation No consider_isomers Consider Rotamers/Diastereomers check_impurities->consider_isomers consider_isomers->interpretation

Caption: Workflow for troubleshooting complex NMR spectra.

References

Technical Support Center: Overcoming Resistance to 5,6-Dimethoxyisobenzofuran-1(3H)-one in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating resistance mechanisms to the novel anticancer compound 5,6-Dimethoxyisobenzofuran-1(3H)-one.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line is showing increasing resistance to this compound. What are the potential underlying mechanisms?

A1: While specific resistance mechanisms to this compound are still under investigation, cancer cells can develop resistance to anticancer agents through various general mechanisms.[1][2][3] These can be broadly categorized as:

  • Altered Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.[4]

  • Target Alteration: Mutations or modifications in the direct molecular target of this compound could prevent the drug from binding effectively.

  • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative survival pathways to compensate for the inhibitory effects of the drug. For example, if the compound inhibits a key protein in one pro-survival pathway, the cell might upregulate another.

  • Increased DNA Damage Repair: If the compound induces DNA damage, resistant cells may enhance their DNA repair mechanisms to counteract the drug's effects.[3]

  • Evasion of Apoptosis: Alterations in apoptotic signaling pathways, such as the upregulation of anti-apoptotic proteins (e.g., Bcl-2) or downregulation of pro-apoptotic proteins (e.g., Bax), can make cells less sensitive to drug-induced cell death.[3]

To investigate these possibilities, we recommend a systematic approach starting with the development and characterization of a resistant cell line.

Q2: How can I develop a this compound-resistant cancer cell line in my laboratory?

A2: Developing a drug-resistant cancer cell line is a crucial step to study resistance mechanisms.[5][6][7] The most common method is through gradual dose escalation.[6][8] This process can take anywhere from 3 to 18 months.[7][9] A general protocol is provided in the "Experimental Protocols" section below. The key is to expose the parental cell line to gradually increasing concentrations of the compound over a prolonged period.[5] It's advisable to start at a concentration below the IC50 (the concentration that inhibits 50% of cell growth) and slowly increase the dose as the cells adapt.[8]

Q3: I am performing a cell viability assay (e.g., MTT, MTS) to determine the IC50 of this compound, but my results are inconsistent. What could be the issue?

A3: Inconsistent results in cell viability assays can arise from several factors. Here are some common troubleshooting tips:

  • Cell Seeding Density: Ensure a consistent and optimal number of cells are seeded in each well. High or low cell density can affect growth rates and drug responses.

  • Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and have a consistent passage number. High passage numbers can lead to phenotypic and genotypic drift.

  • Compound Solubility and Stability: Ensure that this compound is fully dissolved and stable in your culture medium. Precipitates can lead to inaccurate dosing.

  • Incubation Time: The duration of drug exposure can significantly impact the results. Optimize the incubation time based on the cell line's doubling time and the compound's mechanism of action.

  • Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate the drug and affect cell growth. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS.

For more detailed troubleshooting, refer to the "Troubleshooting Guides" section.

Q4: What are some strategies to overcome resistance to this compound?

A4: Overcoming drug resistance often involves a multi-pronged approach:

  • Combination Therapy: Combining this compound with other anticancer drugs that have different mechanisms of action can create synergistic effects and prevent the emergence of resistance.[10][11] For instance, combining it with an inhibitor of a known resistance pathway (e.g., an ABC transporter inhibitor) could restore sensitivity.

  • Targeting Bypass Pathways: Once a resistance mechanism involving a specific signaling pathway is identified, inhibitors of key components of that pathway can be used in combination with the primary drug.

  • Novel Drug Analogs: Synthesizing and screening analogs of this compound may lead to the discovery of compounds that can overcome resistance, for example, by having a higher affinity for a mutated target.

  • Immunotherapy: In some contexts, combining targeted therapies with immunotherapies can help the immune system to recognize and eliminate drug-resistant cancer cells.

Troubleshooting Guides

Guide 1: Developing a Drug-Resistant Cell Line
Problem Possible Cause Suggested Solution
Massive cell death after increasing drug concentration. The incremental increase in drug concentration is too high.Reduce the fold-increase in drug concentration. A 1.5 to 2-fold increase is a good starting point. Allow cells more time to recover and repopulate between dose escalations.
Resistant phenotype is not stable. The drug concentration used for selection was not maintained for a sufficient number of passages. The resistant cell population is heterogeneous.Continue culturing the cells in the presence of the final drug concentration for at least 2-3 months. Consider single-cell cloning to establish a homogenous resistant population.
Slow growth of the resistant cell line. The acquisition of resistance may come at a fitness cost to the cells.Be patient with the resistant cell line and adjust seeding densities and passage intervals accordingly. Ensure optimal culture conditions.
No resistant clones emerge. The parental cell line may be highly sensitive to the drug, or the drug concentration is too high.Start with a lower initial drug concentration (e.g., IC20). Consider using a different parental cell line that may have a greater intrinsic capacity to develop resistance.
Guide 2: Inconsistent Cell Viability Assay Results
Problem Possible Cause Suggested Solution
High variability between replicate wells. Uneven cell seeding. Pipetting errors. Edge effects in the microplate.Mix the cell suspension thoroughly before and during seeding. Use a multichannel pipette for consistency. Fill the outer wells with sterile media and do not use them for experimental samples.
IC50 values vary significantly between experiments. Inconsistent cell passage number or confluency at the time of seeding. Variation in drug preparation.Maintain a consistent cell culture routine. Prepare a fresh stock solution of the drug for each experiment and use it immediately.
Low signal-to-noise ratio. Suboptimal cell number. Incorrect wavelength reading.Optimize the initial cell seeding density to ensure a robust signal. Confirm the correct absorbance/fluorescence wavelength for your specific assay.
Unexpected dose-response curve (e.g., non-sigmoidal). Compound precipitation at high concentrations. Compound has a cytostatic rather than cytotoxic effect.Visually inspect the wells for any precipitate. Consider performing a cell proliferation assay in addition to a viability assay.

Data Presentation

Table 1: Comparative IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines

Cell LineParental/ResistantThis compound IC50 (µM)Fold Resistance
Example: MCF-7Parental[Insert experimental value]1
Example: MCF-7/RResistant[Insert experimental value][Calculate based on IC50 values]
[Your Cell Line]Parental1
[Your Cell Line]/RResistant

Researchers should populate this table with their own experimental data.

Experimental Protocols

Protocol 1: Development of a this compound-Resistant Cancer Cell Line

Objective: To establish a cancer cell line with acquired resistance to this compound.

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in a suitable solvent like DMSO)

  • Cell culture flasks and plates

  • Standard cell culture equipment (incubator, biosafety cabinet, microscope)

Methodology:

  • Determine the initial IC50: Perform a cell viability assay (e.g., MTS or MTT) to determine the IC50 of this compound in the parental cell line.

  • Initial Exposure: Begin by continuously exposing the parental cells to a low concentration of the compound, typically starting at the IC10 or IC20 value.[5]

  • Culture and Monitor: Culture the cells in the drug-containing medium, changing the medium every 2-3 days. Monitor the cells for signs of cell death and recovery. Initially, a significant portion of the cells may die.

  • Passage and Recovery: When the surviving cells reach 70-80% confluency, passage them as you would normally, but maintain the same concentration of the drug in the new flask.

  • Dose Escalation: Once the cells have adapted to the current drug concentration and are growing at a stable rate, increase the drug concentration by a factor of 1.5 to 2.

  • Repeat Cycles: Repeat steps 3-5, gradually increasing the drug concentration over several months.

  • Characterization: Periodically (e.g., every 4-6 weeks), perform a cell viability assay to determine the new IC50 and calculate the fold resistance compared to the parental cell line.

  • Cryopreservation: At each major step of increased resistance, cryopreserve vials of the cells for future use.

Protocol 2: Western Blot Analysis of Apoptosis-Related Proteins

Objective: To assess the expression levels of key apoptotic proteins in sensitive vs. resistant cells.

Materials:

  • Parental and resistant cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Methodology:

  • Cell Treatment: Seed both parental and resistant cells. Treat with this compound at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours). Include untreated controls.

  • Protein Extraction: Harvest the cells and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Wash the membrane again and add the chemiluminescent substrate. Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., Actin). Compare the expression levels of the target proteins between sensitive and resistant cells, both with and without drug treatment.

Visualizations

G cluster_workflow Workflow for Developing and Characterizing Resistant Cells start Parental Cell Line ic50 Determine IC50 start->ic50 expose Expose to low dose of drug ic50->expose culture Culture and monitor expose->culture passage Passage surviving cells culture->passage escalate Gradually increase drug dose passage->escalate Cells adapted characterize Characterize resistant phenotype (IC50, protein expression, etc.) passage->characterize escalate->culture cryo Cryopreserve resistant cells characterize->cryo

Caption: Workflow for developing drug-resistant cell lines.

G cluster_pathway Potential Mechanisms of Resistance cluster_inside Inside Cell cluster_resistance Resistance Mechanisms drug This compound cell Cancer Cell drug->cell target Drug Target apoptosis Apoptosis target->apoptosis Inhibits survival signal target_mut Target Mutation target->target_mut apoptosis_evasion Apoptosis Evasion apoptosis->apoptosis_evasion efflux Drug Efflux Pump (e.g., P-gp) efflux_pump Increased Efflux Pumps efflux->efflux_pump bypass Bypass Survival Pathway bypass_act Bypass Pathway Activation bypass->bypass_act drug_int Drug drug_int->target drug_int->efflux Pumps drug out

Caption: Potential mechanisms of drug resistance in cancer cells.

References

long-term storage and stability of 5,6-Dimethoxyisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the long-term storage, stability, and handling of 5,6-Dimethoxyisobenzofuran-1(3H)-one for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored in a cool, dry place. Specific recommendations from suppliers vary, but the following conditions are generally advised:

Storage ConditionTemperatureAtmosphere
General Long-Term2-8°C[1]Inert atmosphere (e.g., Argon, Nitrogen)[2]
Room TemperatureAmbientInert atmosphere[2]

It is crucial to store the compound in a tightly sealed container to protect it from moisture and air.

Q2: How should I store stock solutions of this compound?

A2: The stability of this compound in solution is dependent on the solvent, concentration, and storage temperature. For optimal stability, stock solutions should be prepared fresh. If storage is necessary, it is recommended to:

  • Store aliquots in tightly sealed vials to minimize freeze-thaw cycles.

  • Protect solutions from light.

  • Follow these temperature guidelines for storage duration:

    • -20°C: Use within 1 month.[3]

    • -80°C: Use within 6 months.[3]

Q3: Is this compound sensitive to light?

Q4: What are the potential degradation pathways for this compound?

A4: Based on the chemical structure of isobenzofuranones (also known as phthalides), the primary degradation pathways are likely to involve:

  • Hydrolysis: The lactone ring is susceptible to hydrolysis, especially under basic (alkaline) conditions, which would open the ring to form a carboxylate and an alcohol. Acidic conditions can also promote hydrolysis, although typically at a slower rate.

  • Oxidation: The electron-rich aromatic ring, substituted with two methoxy groups, is prone to oxidation. This could potentially lead to the formation of quinone-type structures.[1]

  • Photodegradation: Exposure to UV light may induce photochemical reactions, leading to the formation of various degradation products.

Below is a diagram illustrating a potential degradation pathway.

G Potential Degradation Pathway of this compound A This compound B Ring-opened Carboxylic Acid (Hydrolysis Product) A->B  Base/Acid  (Hydrolysis) C Quinone Derivative (Oxidation Product) A->C Oxidizing Agent D Photodegradation Products A->D UV Light

Caption: Potential degradation pathways for this compound.

Troubleshooting Guide

Problem 1: I am seeing unexpected peaks in my HPLC analysis of a freshly prepared solution.

  • Possible Cause 1: Contamination. The solvent or glassware used may be contaminated.

    • Solution: Use fresh, HPLC-grade solvent and thoroughly clean all glassware. Run a blank injection of the solvent to check for contaminants.

  • Possible Cause 2: On-column degradation. The compound may be degrading on the HPLC column.

    • Solution: Ensure the mobile phase is compatible with the compound. Adjust the pH of the mobile phase if necessary. Try a different column stationary phase.

Problem 2: The purity of my compound has decreased over time, even when stored as a solid at the recommended temperature.

  • Possible Cause 1: Exposure to air and moisture. The container may not have been properly sealed.

    • Solution: Ensure the container is tightly sealed. For long-term storage, consider using a desiccator and flushing the container with an inert gas before sealing.

  • Possible Cause 2: Thermal degradation. Although generally stable at recommended temperatures, some degradation can occur over extended periods.

    • Solution: If high purity is critical, it is advisable to re-analyze the compound before use if it has been stored for a long time.

Problem 3: I observe a loss of potency or unexpected results in my biological assays.

  • Possible Cause: Degradation in assay media. The compound may be unstable in the aqueous, buffered conditions of your cell culture or assay media.

    • Solution: Prepare solutions of the compound in the assay media and incubate for the duration of the experiment. Analyze the solution by HPLC at different time points to assess stability. If degradation is observed, consider preparing fresh solutions immediately before each experiment or reducing the incubation time.

Below is a troubleshooting workflow to address common stability issues.

G Troubleshooting Workflow for Stability Issues Start Unexpected Experimental Results CheckPurity Check Purity of Starting Material (HPLC) Start->CheckPurity PurityOK Purity Acceptable? CheckPurity->PurityOK Repurify Repurify or Obtain New Batch PurityOK->Repurify No CheckStorage Review Storage Conditions (Solid & Solution) PurityOK->CheckStorage Yes Repurify->CheckPurity StorageOK Storage Conditions Correct? CheckStorage->StorageOK CorrectStorage Correct Storage Procedures StorageOK->CorrectStorage No InvestigateAssay Investigate In-Assay Stability StorageOK->InvestigateAssay Yes CorrectStorage->CheckStorage StableInAssay Stable in Assay Media? InvestigateAssay->StableInAssay ModifyAssay Modify Assay Protocol (e.g., fresh solutions, shorter incubation) StableInAssay->ModifyAssay No OtherFactors Investigate Other Experimental Factors StableInAssay->OtherFactors Yes ModifyAssay->InvestigateAssay

Caption: A logical workflow for troubleshooting stability-related experimental issues.

Experimental Protocols

Protocol 1: General Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method. Optimization will be required for specific applications.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a gradient of 10-90% B over 20 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 10% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of 1 mg/mL. Dilute with the mobile phase to a final concentration of 50-100 µg/mL.

Protocol 2: Forced Degradation Study

To assess the stability of this compound and to generate potential degradation products for analytical method development, a forced degradation study should be performed. The goal is to achieve 5-20% degradation of the active substance.

  • Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and heat at 60°C. Analyze samples at 2, 4, 8, and 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) at room temperature. Analyze samples at 30 minutes, 1, 2, and 4 hours. Neutralize the sample with an equivalent amount of acid before injection.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) at room temperature. Protect from light. Analyze samples at 2, 4, 8, and 24 hours.

  • Thermal Degradation: Store the solid compound at 60°C. Dissolve and analyze samples at 1, 3, and 7 days.

  • Photostability: Expose the solid compound and a solution (e.g., in methanol) to a calibrated light source (e.g., Xenon lamp) according to ICH Q1B guidelines. A control sample should be kept in the dark. Analyze at appropriate time intervals.

For all forced degradation samples, analyze using the stability-indicating HPLC method to separate the parent compound from any degradation products. Peak purity analysis using a photodiode array (PDA) detector is recommended.

References

Validation & Comparative

A Comparative Analysis of 5,6-Dimethoxyisobenzofuran-1(3H)-one and Other Tyrosinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 5,6-Dimethoxyisobenzofuran-1(3H)-one and other prominent tyrosinase inhibitors. The following sections detail their relative performance based on available experimental data, outline the methodologies used in these studies, and illustrate the key signaling pathways involved.

Introduction to Tyrosinase and its Inhibition

Tyrosinase is a key copper-containing enzyme that plays a crucial role in the biosynthesis of melanin, the primary pigment responsible for skin, hair, and eye color.[1] It catalyzes the initial and rate-limiting steps in the melanogenesis pathway: the hydroxylation of L-tyrosine to L-DOPA (L-3,4-dihydroxyphenylalanine) and the subsequent oxidation of L-DOPA to dopaquinone.[1] Overproduction of melanin can lead to hyperpigmentation disorders such as melasma, age spots, and freckles. Consequently, the inhibition of tyrosinase is a major focus in the development of skin-lightening agents and treatments for hyperpigmentation.

Quantitative Comparison of Tyrosinase Inhibitors

The inhibitory potential of various compounds against tyrosinase is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.

CompoundChemical ClassIC50 (µM)Source Organism of TyrosinaseReference
Phthalaldehydic acid Isobenzofuran-1(3H)-oneData not specifiedMushroom[2]
3-(2,6-dihydroxy-4-isopropylphenyl)isobenzofuran-1(3H)-one Isobenzofuran-1(3H)-oneData not specifiedMushroom[2]
2-(3-oxo-1,3-dihydroisobenzofuran-1-yl)-1,3-phenylene diacetate Isobenzofuran-1(3H)-oneData not specifiedMushroom[2]
Kojic Acid Pyranone121 (diphenolase)Mushroom[3]
Arbutin (β-arbutin) Hydroquinone glycoside1687 (monophenolase)Mushroom[3]
Hydroquinone Phenol>500 (human)Human[4]
Thiamidol Resorcinyl-thiazole1.1 (human)Human[4]

Note: IC50 values can vary significantly depending on the source of the tyrosinase (e.g., mushroom vs. human), the substrate used (e.g., L-tyrosine or L-DOPA), and the specific assay conditions.[4] Direct comparison of values from different studies should be made with caution. The study on isobenzofuran-1(3H)-ones identified compounds 1, 7, and 9 as the most potent inhibitors in their series, inhibiting tyrosinase activity in a concentration-dependent manner, though specific IC50 values were not cited in the abstract.[2]

Mechanisms of Tyrosinase Inhibition

Tyrosinase inhibitors can act through various mechanisms to block the production of melanin.

  • Competitive Inhibition: These inhibitors structurally resemble the natural substrate (L-tyrosine or L-DOPA) and compete for binding to the active site of the tyrosinase enzyme.[5] This prevents the substrate from binding and being converted to melanin precursors. Arbutin and some hydroquinone derivatives are known to act as competitive inhibitors.[5]

  • Non-competitive Inhibition: These inhibitors bind to a site on the enzyme that is distinct from the active site. This binding event alters the enzyme's conformation, reducing its catalytic efficiency without directly blocking substrate binding.[5]

  • Mixed Inhibition: Some inhibitors can bind to both the free enzyme and the enzyme-substrate complex, exhibiting characteristics of both competitive and non-competitive inhibition.[5]

  • Copper Chelating Activity: As tyrosinase is a copper-dependent enzyme, compounds that can chelate the copper ions in the active site can effectively inactivate the enzyme. Kojic acid is a well-known tyrosinase inhibitor that functions primarily through this mechanism.[6] The study on isobenzofuran-1(3H)-ones suggests a similar copper-chelating mechanism for this class of compounds.[2]

Experimental Protocols

The following are generalized protocols for the in vitro assessment of tyrosinase inhibitory activity, commonly using mushroom tyrosinase due to its commercial availability and high homology with human tyrosinase.

Mushroom Tyrosinase Inhibition Assay (using L-DOPA as substrate)

This spectrophotometric assay measures the inhibition of the oxidation of L-DOPA to dopachrome, a colored product.

Materials:

  • Mushroom Tyrosinase (e.g., from Agaricus bisporus)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • Test compounds (including this compound and other inhibitors)

  • Positive control (e.g., Kojic Acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a stock solution of L-DOPA in phosphate buffer.

    • Prepare serial dilutions of the test compounds and the positive control in a suitable solvent (e.g., DMSO), and then further dilute in phosphate buffer.

  • Assay Protocol:

    • In a 96-well plate, add a specific volume of the test compound solution (or positive control/blank).

    • Add the mushroom tyrosinase solution to each well and incubate for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).

    • Initiate the reaction by adding the L-DOPA solution to each well.

    • Immediately measure the absorbance of the resulting dopachrome at a specific wavelength (typically around 475-492 nm) at time zero and then at regular intervals for a defined period (e.g., 20-30 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

    • Determine the percentage of tyrosinase inhibition for each concentration using the formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general melanin synthesis pathway and a typical workflow for screening tyrosinase inhibitors.

Melanin_Synthesis_Pathway Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Dopaquinone Dopaquinone DOPA->Dopaquinone Melanin Melanin Dopaquinone->Melanin Series of reactions Tyrosinase Tyrosinase Tyrosinase->DOPA Tyrosinase->Dopaquinone Tyrosinase_Inhibitor_Screening_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Cell-Based Assays A Compound Library (including Isobenzofuranones) B Mushroom Tyrosinase Inhibition Assay A->B C Determine IC50 Values B->C D Identify Potent Hits C->D E Kinetic Analysis (e.g., Lineweaver-Burk plot) D->E G Copper Chelation Assay D->G H Melanoma Cell Culture (e.g., B16F10) D->H F Determine Inhibition Type (Competitive, Non-competitive, etc.) E->F I Measure Melanin Content H->I J Assess Cytotoxicity H->J

References

A Comparative Guide to Tyrosinase Inhibition: 5,6-Dimethoxyisobenzofuran-1(3H)-one versus Kojic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 5,6-Dimethoxyisobenzofuran-1(3H)-one and the well-established tyrosinase inhibitor, kojic acid. Due to limitations in accessing specific comparative experimental data, this document focuses on the available scientific literature, outlines the standard methodology for evaluating tyrosinase inhibition, and presents the generally accepted mechanisms of action.

Introduction to Tyrosinase and Its Inhibition

Tyrosinase is a key copper-containing enzyme in the biosynthetic pathway of melanin, the primary pigment responsible for coloration in skin, hair, and eyes. The overproduction of melanin can lead to hyperpigmentary disorders. Consequently, the inhibition of tyrosinase is a critical strategy in the development of therapeutic and cosmetic agents for skin lightening and treating hyperpigmentation.

Kojic acid , a natural metabolite produced by several species of fungi, is a widely recognized tyrosinase inhibitor.[1] Its mechanism of action is primarily attributed to its ability to chelate the copper ions within the active site of the tyrosinase enzyme, thereby preventing the catalytic conversion of L-tyrosine to L-DOPA and subsequently to dopaquinone, a precursor of melanin.[2]

This compound belongs to the isobenzofuranone class of compounds. Recent studies have explored various isobenzofuran-1(3H)-ones as potential tyrosinase inhibitors, with some demonstrating significant activity.[3] The inhibitory action of these compounds is also believed to involve interaction with the copper atoms in the enzyme's active site.[3]

Quantitative Comparison of Tyrosinase Inhibition

A direct, head-to-head quantitative comparison of the tyrosinase inhibitory activity of this compound and kojic acid requires experimental data from the same study, conducted under identical conditions. While a key study titled "Isobenzofuran-1(3H)-ones as new tyrosinase inhibitors: Biological activity and interaction studies by molecular docking and NMR" likely contains this valuable comparative data, the full text is not publicly accessible at this time.[3]

Therefore, a definitive comparison of their half-maximal inhibitory concentrations (IC50) cannot be presented. The IC50 value for kojic acid against mushroom tyrosinase is frequently reported in the literature and typically falls within the micromolar range, though values can vary depending on the specific assay conditions.[4]

Experimental Protocol: Mushroom Tyrosinase Inhibition Assay

The following is a detailed, generalized protocol for determining the tyrosinase inhibitory activity of a compound, based on commonly used methods.

Objective: To determine the concentration of a test compound required to inhibit 50% of mushroom tyrosinase activity (IC50).

Materials:

  • Mushroom Tyrosinase (e.g., from Agaricus bisporus)

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • Test compound (e.g., this compound)

  • Kojic acid (positive control)

  • Phosphate buffer (e.g., 0.1 M, pH 6.8)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at ~475 nm

  • Incubator set to 37°C

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer. The final concentration in the well is typically around 30 U/mL.

    • Prepare a stock solution of L-DOPA in phosphate buffer (e.g., 10 mM).

    • Prepare stock solutions of the test compound and kojic acid in DMSO. Create a series of dilutions at various concentrations.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well in triplicate:

      • 100 µL of phosphate buffer (pH 6.8)

      • 20 µL of the test compound solution at different concentrations (or DMSO for the control).

      • 40 µL of mushroom tyrosinase solution.

    • Include a blank for each concentration of the test compound, containing the buffer and test compound but no enzyme.

    • Include a control with enzyme and DMSO but no test compound.

    • Include a blank for the control with buffer and DMSO but no enzyme.

  • Pre-incubation:

    • Pre-incubate the plate at room temperature for 10 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 40 µL of L-DOPA solution to each well.

    • Incubate the plate at 37°C for 20 minutes.

    • Measure the absorbance of each well at 475 nm using a microplate reader. This wavelength corresponds to the formation of dopachrome.

  • Data Analysis:

    • Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Absorbance of test sample - Absorbance of test sample blank) / (Absorbance of control - Absorbance of control blank)] x 100

    • Plot the percentage of inhibition against the concentration of the test compound.

    • Determine the IC50 value from the graph, which is the concentration of the inhibitor that causes 50% inhibition of tyrosinase activity.

Visualizing the Experimental Workflow and Mechanism

To aid in the understanding of the experimental process and the molecular interaction, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Plate Setup cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis Tyrosinase Tyrosinase Solution Mix Mix Buffer, Inhibitor, and Tyrosinase Tyrosinase->Mix LDOPA L-DOPA Solution AddLDOPA Add L-DOPA LDOPA->AddLDOPA Inhibitor Test Compound/ Kojic Acid Dilutions Inhibitor->Mix Preincubation Pre-incubate (10 min, RT) Mix->Preincubation Preincubation->AddLDOPA Incubate Incubate (20 min, 37°C) AddLDOPA->Incubate Measure Measure Absorbance (475 nm) Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Calculate->IC50 tyrosinase_inhibition cluster_enzyme Tyrosinase Active Site cluster_substrate Substrate cluster_inhibitor Inhibitor cluster_product Product Tyrosinase Tyrosinase Copper Cu2+ Melanin Melanin Tyrosinase->Melanin Catalyzes production L_Tyrosine L-Tyrosine L_Tyrosine->Tyrosinase Binds to active site Inhibitor Kojic Acid or 5,6-Dimethoxy- isobenzofuran-1(3H)-one Inhibitor->Copper Chelates/Interacts with

References

A Comparative Guide to the Structure-Activity Relationship of 5,6-Dimethoxyisobenzofuran-1(3H)-one Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5,6-Dimethoxyisobenzofuran-1(3H)-one and its analogs, with a focus on their potential as anticancer agents. Isobenzofuranones, also known as phthalides, are a class of compounds found in various natural sources and have garnered significant interest for their diverse biological activities. This document summarizes key quantitative data on their cytotoxic effects, details relevant experimental protocols, and visualizes associated signaling pathways to aid in the rational design of novel therapeutic agents.

Comparative Analysis of Cytotoxic Activity

The anticancer potential of isobenzofuranone analogs is significantly influenced by the nature and position of substituents on the core scaffold. While comprehensive SAR data for a series of direct analogs of this compound from a single study is limited, analysis of related compounds, particularly those with substitutions at the C-3 position, provides valuable insights.

The following table summarizes the in vitro cytotoxic activity (IC₅₀) of a series of C-3 functionalized isobenzofuran-1(3H)-ones against human lymphoma (U937) and myeloid leukemia (K562) cell lines.[1] These compounds, while lacking the 5,6-dimethoxy substitution pattern, offer a clear demonstration of how modifications at the C-3 position impact anticancer efficacy.

Table 1: Cytotoxic Activity of C-3 Functionalized Isobenzofuran-1(3H)-one Analogs [1]

CompoundR Group at C-3U937 IC₅₀ (µM)K562 IC₅₀ (µM)
10 2-hydroxy-4-methoxyphenyl> 100> 100
11 2,4-dihydroxyphenyl> 100> 100
12 2-hydroxy-4-ethoxyphenyl> 100> 100
13 2-hydroxy-4-(benzyloxy)phenyl85.3> 100
14 2,4-dihydroxy-6-methylphenyl14.819.3
15 2,4-dihydroxy-6-propylphenyl11.215.4
16 2,4-dihydroxy-3-isopropyl-6-methylphenyl11.013.9
17 2,4-diacetoxy-3-isopropyl-6-methylphenyl21.025.1
18 2,4-dihydroxy-6-pentylphenyl13.516.7
19 2,4-dihydroxy-6-hexylphenyl10.912.8
20 2,4-dihydroxy-6-(2-phenylethyl)phenyl11.614.2
21 2,4-dihydroxy-5-isopropyl-2-methylphenyl12.315.9
22 2,4-diacetoxy-5-isopropyl-2-methylphenyl28.431.7
Etoposide *-1.01.5

Positive Control

From this dataset, several SAR trends can be identified:

  • Hydroxylation Pattern: The presence of a 2,4-dihydroxyphenyl substituent at the C-3 position appears crucial for cytotoxic activity.

  • Alkyl Substitution on the Phenyl Ring: The introduction of alkyl groups (methyl, propyl, isopropyl, pentyl, hexyl) at the 6-position of the 2,4-dihydroxyphenyl ring generally enhances cytotoxicity.

  • Acetylation of Hydroxyl Groups: Acetylation of the hydroxyl groups (compounds 17 and 22 ) leads to a decrease in cytotoxic activity compared to their non-acetylated counterparts (16 and 21 ).

For comparison, the parent compound, This compound , has been reported to inhibit the proliferation of breast cancer cells in vitro, with IC₅₀ values indicating effective cytotoxicity at low concentrations.[2] It has also been shown to induce apoptosis in leukemia cells.[2]

Experimental Protocols

Synthesis of C-3 Functionalized Isobenzofuran-1(3H)-ones[1]

A general method for the synthesis of C-3 functionalized isobenzofuran-1(3H)-ones involves the condensation of phthalaldehydic acid with a substituted phenol in the presence of an acid catalyst.

General Procedure:

  • A mixture of phthalaldehydic acid (1.0 mmol) and the respective phenol (1.0 mmol) is dissolved in glacial acetic acid (5 mL).

  • Concentrated hydrochloric acid (0.5 mL) is added, and the mixture is stirred at room temperature for 24 hours.

  • The reaction mixture is then poured into ice water (50 mL).

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol or ethyl acetate) to yield the desired C-3 substituted isobenzofuran-1(3H)-one.

The following diagram illustrates the general workflow for the synthesis and evaluation of these analogs.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Phthalaldehydic Acid + Substituted Phenol reaction Condensation Reaction (Glacial Acetic Acid, HCl) start->reaction workup Precipitation, Filtration, and Recrystallization reaction->workup product Purified C-3 Substituted Isobenzofuran-1(3H)-one workup->product assay_prep Compound Dissolution and Dilution product->assay_prep mtt_assay MTT Cytotoxicity Assay assay_prep->mtt_assay cell_culture Cancer Cell Line Culture (U937, K562) cell_culture->mtt_assay data_analysis IC50 Determination mtt_assay->data_analysis

General workflow for the synthesis and cytotoxic evaluation of C-3 substituted isobenzofuran-1(3H)-ones.
MTT Cytotoxicity Assay[1][2][3][4][5][6]

The cytotoxic activity of the synthesized compounds is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Cancer cells (e.g., U937, K562) are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) and incubated for another 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curves.

Signaling Pathway

Isobenzofuranone derivatives have been shown to induce apoptosis in cancer cells, primarily through the intrinsic (mitochondrial) pathway.[2][3] This pathway is initiated by cellular stress and leads to the activation of a cascade of caspases, which are proteases that execute programmed cell death.

The following diagram illustrates the key steps in the intrinsic apoptotic pathway that can be triggered by cytotoxic isobenzofuranone analogs.

G compound Isobenzofuranone Analog stress Cellular Stress (e.g., DNA damage, ROS) compound->stress bcl2_family Modulation of Bcl-2 Family Proteins (e.g., Bax, Bak activation; Bcl-2, Bcl-xL inhibition) stress->bcl2_family mito Mitochondrial Outer Membrane Permeabilization bcl2_family->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) cyto_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

The intrinsic apoptotic pathway induced by isobenzofuranone analogs in cancer cells.

In this pathway, the cytotoxic compound induces cellular stress, leading to the activation of pro-apoptotic proteins (Bax, Bak) and the inhibition of anti-apoptotic proteins (Bcl-2, Bcl-xL). This results in the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptotic cell death.

References

The Influence of Isomerism on the Biological Activities of Isobenzofuranones: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The isobenzofuranone scaffold, a core structure in many natural and synthetic compounds, has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. However, the subtle yet critical role of isomerism in dictating these effects is often a nuanced aspect of their structure-activity relationship (SAR). This guide provides a comparative analysis of the biological effects of isobenzofuranone isomers, supported by experimental data, to aid researchers in the rational design of more potent and selective therapeutic agents.

Comparative Analysis of Biological Activities

The biological activity of isobenzofuranone derivatives can be profoundly influenced by both constitutional isomerism (e.g., the position of substituents) and stereoisomerism (e.g., the spatial arrangement of atoms). Understanding these differences is paramount for optimizing drug candidates.

Constitutional Isomers: A Case Study in Antioxidant and Antiplatelet Activity

A study on a series of (Z)-3-benzylideneisobenzofuran-1(3H)-ones revealed that the position of a methoxy (-OCH3) substituent on the benzylidene ring dramatically alters the compound's antioxidant and antiplatelet efficacy. Specifically, a comparison between meta- and para-substituted isomers demonstrated a clear structure-activity relationship.

Compound IDSubstituent PositionAntioxidant Activity (DPPH Assay) IC50 (µg/mL)[1]Antiplatelet Activity IC50 (µg/mL)[1]
28e para-OCH334.41 ± 0.9414.00 ± 0.17
28f meta-OCH30.41 ± 0.124.20 ± 0.28
Ascorbic Acid Positive Control4.10 ± 0.08-
Aspirin Positive Control-19.57 ± 0.28

As shown in the table, the meta-methoxy isomer (28f ) exhibited significantly higher antioxidant activity, being approximately 10-fold more potent than the standard, ascorbic acid, and drastically more active than its para-methoxy counterpart (28e ).[1] A similar trend was observed in the antiplatelet assays, where the meta isomer was more than three times as potent as the para isomer and more than four times as potent as aspirin.[1] This highlights the critical role of substituent placement on the phenyl ring in influencing the molecule's interaction with its biological targets.

Stereoisomers: The Impact of Chirality on Antifungal Efficacy

The three-dimensional arrangement of atoms in chiral molecules can lead to significant differences in their biological activity. While direct comparative studies on simple isobenzofuranone enantiomers are limited in the literature, research on related chiral benzofuran derivatives underscores the importance of stereochemistry.

A study on novel chiral isoxazoline-benzofuran-sulfonamide derivatives demonstrated that chirality plays a crucial role in their antifungal activity against Sclerotinia sclerotiorum. Molecular docking studies revealed that chiral configurations had a better affinity for the target enzyme, succinate dehydrogenase (SDH), than the corresponding racemic mixtures.[2] The in vitro antifungal activities of several of these chiral compounds were found to be superior to the commercial fungicide fluopyram.[2]

Compound IDAntifungal Activity vs. S. sclerotiorum EC50 (mg/L)[2]
3c 0.42
3i 0.33
3s 0.37
3r 0.40
Fluopyram 0.47

These findings strongly suggest that the specific stereoconfiguration of a molecule is a key determinant of its biological function, likely due to the stereospecific nature of enzyme active sites and receptor binding pockets.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of isobenzofuranone derivatives, it is crucial to investigate the signaling pathways they modulate. For instance, some isobenzofuranone derivatives have shown promise as antidepressant agents by modulating serotonin (5-HT) and brain-derived neurotrophic factor (BDNF) signaling.[3]

Antidepressant Activity Signaling Pathway

The antidepressant effects of certain isobenzofuranone derivatives are linked to their ability to increase 5-HT levels and enhance the expression of synaptic-associated proteins like BDNF and its receptor, TrkB.[3] The BDNF-TrkB signaling pathway is critical for neuronal survival, growth, and synaptic plasticity.[4][5]

Antidepressant_Signaling_Pathway Isobenzofuranone Derivative Isobenzofuranone Derivative 5-HT Transporter 5-HT Transporter Isobenzofuranone Derivative->5-HT Transporter Inhibition Increased Synaptic 5-HT Increased Synaptic 5-HT Postsynaptic 5-HT Receptors Postsynaptic 5-HT Receptors Increased Synaptic 5-HT->Postsynaptic 5-HT Receptors Activation BDNF Expression BDNF Expression Postsynaptic 5-HT Receptors->BDNF Expression Upregulation TrkB Receptor TrkB Receptor BDNF Expression->TrkB Receptor Activation PI3K/Akt Pathway PI3K/Akt Pathway TrkB Receptor->PI3K/Akt Pathway MAPK/ERK Pathway MAPK/ERK Pathway TrkB Receptor->MAPK/ERK Pathway Neuronal Survival and Growth Neuronal Survival and Growth PI3K/Akt Pathway->Neuronal Survival and Growth Synaptic Plasticity Synaptic Plasticity MAPK/ERK Pathway->Synaptic Plasticity

Caption: Antidepressant signaling pathway of isobenzofuranone derivatives.

Experimental Workflow for Antiproliferative Activity Screening

A common workflow to assess the antiproliferative effects of isobenzofuranone isomers involves the use of cancer cell lines and a cell viability assay, such as the MTT assay.

Antiproliferative_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cancer Cell Culture Cancer Cell Culture Cell Seeding Cell Seeding Cancer Cell Culture->Cell Seeding Isobenzofuranone Isomers Isobenzofuranone Isomers Compound Treatment Compound Treatment Isobenzofuranone Isomers->Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation MTT Assay MTT Assay Incubation->MTT Assay Absorbance Reading Absorbance Reading MTT Assay->Absorbance Reading IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation

Caption: Workflow for antiproliferative activity screening.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of protocols for the key bioassays discussed.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay assesses the free radical scavenging capacity of the test compounds.

  • Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in a suitable solvent like methanol or ethanol (typically 0.1 mM).[6] A series of dilutions of the test compounds and a positive control (e.g., ascorbic acid) are also prepared.[6]

  • Reaction: The test compound dilutions are mixed with the DPPH working solution. A blank containing only the solvent and DPPH is also prepared.[6]

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[6]

  • Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.[6]

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.[6]

Antiplatelet Aggregation Assay

This assay measures the ability of a compound to inhibit platelet aggregation induced by an agonist.

  • Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected in tubes containing an anticoagulant (e.g., 3.2% sodium citrate). The blood is then centrifuged at a low speed to separate the PRP.[7]

  • Incubation: The PRP is incubated with various concentrations of the test compounds or a positive control (e.g., aspirin).

  • Induction of Aggregation: An agonist such as adenosine diphosphate (ADP) or platelet-activating factor (PAF) is added to the PRP to induce aggregation.[7]

  • Measurement: Platelet aggregation is monitored using a platelet aggregometer, which measures the change in light transmission through the PRP suspension as platelets aggregate.[7][8]

  • Calculation: The inhibition of platelet aggregation is calculated relative to a control, and the IC50 value is determined.[7]

Antifungal Susceptibility Testing (MIC Assay)

The minimum inhibitory concentration (MIC) assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Inoculum Preparation: A standardized suspension of the fungal strain is prepared in a suitable broth medium.

  • Drug Dilution: Serial dilutions of the test compounds are prepared in a 96-well microtiter plate.[9]

  • Inoculation: Each well is inoculated with the fungal suspension. A positive control (fungus without compound) and a negative control (broth only) are included.[9]

  • Incubation: The microtiter plate is incubated under appropriate conditions (temperature and time) to allow for fungal growth.[9]

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density at 600 nm (OD600).[9]

Antiproliferative MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the isobenzofuranone isomers for a specific duration (e.g., 48 hours).[8]

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for a few hours.[10][11] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.[11]

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.[11]

  • Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.

References

A Comparative Guide to the Synthetic Routes of 5,6-Dimethoxyisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

5,6-Dimethoxyisobenzofuran-1(3H)-one, a notable isobenzofuranone derivative, serves as a crucial building block in the synthesis of various biologically active molecules and complex organic structures. This guide provides a comparative analysis of the primary synthetic strategies employed for its preparation, offering researchers, scientists, and professionals in drug development a comprehensive overview of the available methodologies. The comparison focuses on key performance indicators such as reaction yield, conditions, and starting materials, supported by detailed experimental protocols and visual representations of the synthetic pathways.

Quantitative Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the different synthetic routes to this compound, allowing for a direct comparison of their efficiencies and conditions.

Route Starting Material Key Reagents/Catalyst Solvent Temperature Time Yield
Route 1 4,5-Dimethoxyphthalic anhydrideAcetic anhydride, Sulfuric acid (catalytic)Acetic anhydride (neat)80–100°C4–6 hours68–72%
Route 2 3-(3,4-dimethoxyphenyl)propanoic acidP₂O₅, Toluenesulfonic acid-120°C5 minutesNot specified
Route 3 4,5-Dimethoxybenzoic acidDibromomethane, Pd(OAc)₂, KHCO₃Not specified140°C18 hoursNot specified

Detailed Experimental Protocols

Route 1: Cyclization of 4,5-Dimethoxyphthalic Anhydride

This widely documented laboratory synthesis involves the acid-catalyzed intramolecular esterification of 4,5-dimethoxyphthalic anhydride to form the lactone ring.[1]

Procedure:

  • 4,5-dimethoxyphthalic anhydride is treated with acetic anhydride.

  • A catalytic amount (1–2 mol%) of sulfuric acid is added to the mixture.

  • The reaction mixture is heated to a temperature between 80–100°C for 4 to 6 hours.

  • Upon completion, the crude product is purified via recrystallization from ethanol.

This method yields colorless crystals of this compound with a reported melting point of 142–144°C.[1]

Route 2: Cyclization of 3-(3,4-dimethoxyphenyl)propanoic acid

This approach utilizes a strong dehydrating agent mixture to effect the cyclization of a propanoic acid derivative.[2]

Procedure:

  • In a round-bottom flask, phosphorus pentoxide (P₂O₅, 12 eq.) and toluenesulfonic acid (12 eq.) are combined and heated to 120°C with stirring for 30 minutes to form a clear, homogeneous solution.

  • 3-(3,4-dimethoxyphenyl)propanoic acid (1 eq.) is added to the solution in one portion.

  • The mixture is stirred at 120°C for 5 minutes, during which it turns a deep purple color.

  • Ice water is then added to the reaction mixture.

  • The resulting mixture is extracted three times with dichloromethane (CH₂Cl₂).

  • The combined organic layers are washed with a saturated solution of sodium bicarbonate (NaHCO₃), dried with magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure to yield the product.

Route 3: Palladium-Catalyzed Cyclization of 4,5-Dimethoxybenzoic Acid

This method employs a palladium catalyst to facilitate the cyclization.[1][3]

Procedure:

  • A reaction tube is charged with 4,5-dimethoxybenzoic acid, palladium(II) acetate (Pd(OAc)₂), and potassium bicarbonate (KHCO₃).

  • Dibromomethane is added as a reagent.

  • The reaction mixture is heated to 140°C for 18 hours.

  • After the reaction period, the mixture is filtered through a pad of celite.

  • The filtrate is concentrated under reduced pressure.

  • The residue is purified by silica gel chromatography using a hexane:EtOAc (2:1) eluent to afford the final product.

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic routes.

Synthetic_Route_1 start 4,5-Dimethoxyphthalic anhydride reagents Acetic anhydride, Sulfuric acid (cat.) 80-100°C, 4-6h start->reagents product 5,6-Dimethoxyisobenzofuran- 1(3H)-one reagents->product caption Route 1: Cyclization of anhydride.

Caption: Route 1: Cyclization of anhydride.

Synthetic_Route_2 start 3-(3,4-dimethoxyphenyl) propanoic acid reagents P₂O₅, Toluenesulfonic acid 120°C, 5 min start->reagents product 5,6-Dimethoxyisobenzofuran- 1(3H)-one reagents->product caption Route 2: Cyclization of propanoic acid.

Caption: Route 2: Cyclization of propanoic acid.

Synthetic_Route_3 start 4,5-Dimethoxybenzoic acid reagents Dibromomethane, Pd(OAc)₂, KHCO₃, 140°C, 18h start->reagents product 5,6-Dimethoxyisobenzofuran- 1(3H)-one reagents->product caption Route 3: Palladium-catalyzed cyclization.

Caption: Route 3: Palladium-catalyzed cyclization.

References

Comparative Analysis of 5,6-Dimethoxyisobenzofuran-1(3H)-one: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the analytical characteristics of 5,6-Dimethoxyisobenzofuran-1(3H)-one is crucial for its accurate identification, quantification, and quality control. This guide provides a comparative overview of key analytical techniques, detailed experimental protocols, and relevant biological pathways associated with this compound.

Executive Summary

This compound is a naturally occurring compound belonging to the isobenzofuranone family, which has garnered interest for its diverse biological activities.[1][2] Accurate and reliable analytical methods are paramount for its study and potential therapeutic development. This guide compares the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of this compound and its closely related isomer, 6,7-Dimethoxyisobenzofuran-1(3H)-one, providing a framework for selecting the most appropriate analytical strategy.

Comparative Analytical Data

The selection of an analytical technique is often dictated by the specific requirements of the study, such as the need for quantitative precision, structural elucidation, or high-throughput screening. Below is a comparative summary of the typical data obtained for this compound and a common structural isomer, 6,7-Dimethoxyisobenzofuran-1(3H)-one, using various analytical methods.

Table 1: Comparison of HPLC, GC-MS, and NMR Data for Dimethoxyisobenzofuran-1(3H)-one Isomers

Analytical TechniqueParameterThis compound6,7-Dimethoxyisobenzofuran-1(3H)-oneKey Considerations
HPLC Retention Time (min)Hypothetical Value: 8.5Hypothetical Value: 9.2Dependent on column, mobile phase, and flow rate. Isomers can often be separated with optimized methods.
GC-MS Retention Time (min)Hypothetical Value: 12.3Hypothetical Value: 12.8Dependent on column and temperature program.
Key Mass Fragments (m/z)194 (M+), 179, 165, 151194 (M+), 179, 165, 151Fragmentation patterns for isomers can be very similar, requiring careful analysis of relative ion abundances for differentiation.[3]
¹H NMR Chemical Shifts (δ, ppm)Aromatic H, Methoxy H, Methylene HAromatic H, Methoxy H, Methylene HProvides detailed structural information. Isomers will have distinct chemical shifts and coupling patterns.
¹³C NMR Chemical Shifts (δ, ppm)Carbonyl C, Aromatic C, Methoxy C, Methylene CCarbonyl C, Aromatic C, Methoxy C, Methylene CConfirms carbon framework and substitution patterns.

Note: The HPLC and GC-MS retention times are hypothetical and serve for illustrative purposes. Actual values will vary based on the specific experimental conditions.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for obtaining reliable analytical data. The following sections provide step-by-step methodologies for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

Objective: To separate and quantify this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (for sample preparation)

  • This compound standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v). Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound standard in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample containing this compound in methanol. Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: 254 nm

  • Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution and determine the concentration of this compound by comparing its peak area to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and confirm the structure of this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness)

Reagents:

  • Helium (carrier gas)

  • Acetone or Ethyl Acetate (for sample preparation)

  • This compound standard

Procedure:

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of acetone or ethyl acetate.

  • GC-MS Conditions:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL (split or splitless injection)

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes

      • Ramp to 280 °C at 10 °C/min

      • Hold at 280 °C for 5 minutes

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Scan Range: m/z 40-400

  • Analysis: Inject the prepared sample. The resulting total ion chromatogram (TIC) will show the retention time of the compound. The mass spectrum of the corresponding peak can be compared with a reference library (e.g., NIST) to confirm the identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed chemical structure of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • Tetramethylsilane (TMS) as an internal standard (optional)

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[4][5][6] Ensure the sample is fully dissolved.

  • NMR Acquisition:

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • For more detailed structural analysis, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

  • Data Analysis: Process the acquired spectra (Fourier transformation, phase correction, and baseline correction). The chemical shifts (δ), coupling constants (J), and integration values of the signals are used to determine the structure of the molecule.

Visualizing Key Processes

Synthesis and Purification Workflow

The synthesis of this compound typically involves the cyclization of a substituted benzoic acid derivative. The following diagram illustrates a general workflow for its synthesis and purification.

G cluster_synthesis Synthesis cluster_purification Purification Start Starting Material (e.g., 4,5-Dimethoxy-2-methylbenzoic acid) Reaction Oxidation & Cyclization Start->Reaction Reagents & Conditions Crude_Product Crude this compound Reaction->Crude_Product Dissolution Dissolve in Organic Solvent Crude_Product->Dissolution Chromatography Column Chromatography (Silica Gel) Dissolution->Chromatography Fraction_Collection Collect Fractions Chromatography->Fraction_Collection Solvent_Evaporation Evaporate Solvent Fraction_Collection->Solvent_Evaporation Pure_Product Pure this compound Solvent_Evaporation->Pure_Product

Caption: A general workflow for the synthesis and purification of this compound.

Apoptosis Signaling Pathway

Some isobenzofuranone derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[1] While the specific pathway for this compound is a subject of ongoing research, a general model of the intrinsic (mitochondrial) apoptosis pathway that could be initiated by such a compound is depicted below.

G Compound This compound Cellular_Stress Induces Cellular Stress Compound->Cellular_Stress Mitochondrion Mitochondrion Cellular_Stress->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Pro-Caspase-9 Caspase9->Apoptosome Active_Caspase9 Active Caspase-9 Apoptosome->Active_Caspase9 Active_Caspase3 Active Caspase-3 (Executioner Caspase) Active_Caspase9->Active_Caspase3 activates Caspase3 Pro-Caspase-3 Apoptosis Apoptosis Active_Caspase3->Apoptosis leads to

Caption: A simplified diagram of the intrinsic apoptosis signaling pathway potentially induced by this compound.

Conclusion

The analytical cross-validation of this compound requires a multi-faceted approach. HPLC is well-suited for quantitative analysis and purity assessment, while GC-MS provides robust identification based on fragmentation patterns. For unambiguous structural elucidation, NMR spectroscopy remains the gold standard. By employing these techniques in a complementary fashion and adhering to detailed experimental protocols, researchers can ensure the generation of high-quality, reliable data, which is fundamental for advancing our understanding of this and other related bioactive compounds.

References

Benchmarking the Antioxidant Potential of 5,6-Dimethoxyisobenzofuran-1(3H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant activity of 5,6-Dimethoxyisobenzofuran-1(3H)-one and its structural analogs against common antioxidant standards. Due to the limited availability of direct experimental data for this compound in the reviewed literature, this guide leverages data from closely related isobenzofuranone derivatives to provide a benchmark for its potential efficacy. The information presented herein is intended to guide further research and development of isobenzofuranone-based compounds as potential antioxidant agents.

Comparative Analysis of Antioxidant Activity

The antioxidant activity of chemical compounds is commonly evaluated using various in vitro assays that measure their ability to scavenge free radicals. The half-maximal effective concentration (EC50) or inhibitory concentration (IC50) is a key parameter used to express the potency of an antioxidant; a lower value indicates higher antioxidant activity. The Trolox Equivalent Antioxidant Capacity (TEAC) assay is another common method, where the antioxidant capacity of a compound is expressed in terms of Trolox equivalents.

While direct EC50 or IC50 values for this compound were not available in the searched scientific literature, a study on structurally similar isobenzofuranone derivatives provides valuable insights into the potential antioxidant capacity of this class of compounds.

Table 1: DPPH Radical Scavenging Activity of Isobenzofuranone Derivatives and Standard Antioxidants

CompoundDPPH Radical Scavenging Activity (EC50/IC50 in µM)Reference(s)
Isobenzofuranone Derivatives
4,5,6-trihydroxy-7-methylphthalide5[1]
4,5,6-trihydroxy-7-methyl-1,3-dihydroisobenzofuran7[1]
4,6-dihydroxy-5-methoxy-7-methylphthalide10[1]
4,6-dihydroxy-5-methoxy-7-methyl-1,3-dihydroisobenzofuran22[1]
Standard Antioxidants
Gallic Acid2 - 15.3[1][2][3]
Ascorbic Acid8.4 - 47.7[3][4][5][6][7]
Trolox3.77 - 6.6[3][8]

Note: The presented values are ranges compiled from multiple sources and may vary depending on specific experimental conditions.

The data in Table 1 suggests that isobenzofuranone derivatives with multiple hydroxyl groups exhibit potent antioxidant activity, in some cases comparable to or even exceeding that of the standard antioxidant ascorbic acid. The presence and position of hydroxyl and methoxy groups on the aromatic ring appear to play a crucial role in the radical scavenging ability of these compounds.[1]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess antioxidant activity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

Protocol:

  • A stock solution of DPPH in methanol is prepared.

  • Various concentrations of the test compound and standard antioxidants (e.g., Trolox, Ascorbic Acid) are prepared in a suitable solvent.

  • An aliquot of the test compound/standard is mixed with the DPPH solution in a microplate well or a cuvette.

  • The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The EC50 or IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

Protocol:

  • The ABTS•+ is generated by reacting ABTS stock solution with an oxidizing agent like potassium persulfate. The mixture is allowed to stand in the dark for 12-16 hours before use.

  • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of ~0.70 at 734 nm.

  • Various concentrations of the test compound and a standard (usually Trolox) are prepared.

  • An aliquot of the test compound/standard is added to the diluted ABTS•+ solution.

  • The absorbance is measured at 734 nm after a specific incubation time (e.g., 6 minutes).

  • The percentage of inhibition of the ABTS•+ radical is calculated.

  • The antioxidant activity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the test compound.

Cellular Antioxidant Assay (CAA)

This assay measures the ability of a compound to inhibit the formation of intracellular reactive oxygen species (ROS) in a cell-based model.

Protocol using DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate):

  • Adherent cells (e.g., human hepatocarcinoma HepG2 cells) are seeded in a 96-well plate and cultured until they reach confluence.

  • The cells are washed and then incubated with the cell-permeable probe DCFH-DA. Inside the cells, esterases cleave the diacetate group, trapping the non-fluorescent DCFH within the cells.

  • The cells are then treated with the test compound or a standard antioxidant (e.g., quercetin) at various concentrations.

  • After an incubation period, a pro-oxidant, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), is added to induce the generation of ROS.

  • ROS oxidize the intracellular DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • The fluorescence intensity is measured over time using a microplate reader (excitation ~485 nm, emission ~535 nm).

  • The antioxidant activity is determined by the ability of the test compound to reduce the AAPH-induced fluorescence compared to control cells.

Potential Mechanism of Action and Signaling Pathways

The antioxidant activity of many phenolic compounds, including potentially isobenzofuranone derivatives, is not limited to direct radical scavenging. They can also exert their effects by modulating intracellular signaling pathways involved in the cellular antioxidant defense system. One of the most critical pathways in this regard is the Nrf2 (Nuclear factor erythroid 2-related factor 2)-ARE (Antioxidant Response Element) signaling pathway .

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds, Keap1 undergoes a conformational change, leading to the release and stabilization of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter region of various antioxidant and detoxification genes. This binding initiates the transcription of a battery of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby enhancing the cell's capacity to neutralize ROS and detoxify harmful substances.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2_free Nrf2 Nrf2_Keap1->Nrf2_free Keap1_inactive Inactive Keap1 Nrf2_Keap1->Keap1_inactive Proteasome Proteasomal Degradation Nrf2_Keap1->Proteasome degradation ROS Oxidative Stress (e.g., ROS) ROS->Nrf2_Keap1 induces dissociation Antioxidant Isobenzofuranone (Potential Activator) Antioxidant->Nrf2_Keap1 induces dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cellular Assays cluster_analysis Data Analysis and Comparison DPPH DPPH Assay (EC50/IC50) CAA Cellular Antioxidant Assay (e.g., DCFH-DA) DPPH->CAA Promising candidates Comparison Comparison with Standard Antioxidants DPPH->Comparison ABTS ABTS Assay (TEAC) ABTS->CAA Promising candidates ABTS->Comparison Nrf2_activation Nrf2 Activation Assay (e.g., Western Blot, qPCR) CAA->Nrf2_activation Mechanistic studies CAA->Comparison Nrf2_activation->Comparison

References

comparative cytotoxicity of 5,6-Dimethoxyisobenzofuran-1(3H)-one on normal and cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Analysis of the Differential Effects on Cancer and Normal Cells

5,6-Dimethoxyisobenzofuran-1(3H)-one, a naturally occurring isobenzofuranone derivative, has garnered significant interest within the scientific community for its potential as an anticancer agent. This guide provides a comprehensive comparison of its cytotoxic effects on cancerous and normal cells, supported by available experimental data. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.

Executive Summary

Studies have demonstrated that this compound exhibits selective cytotoxicity towards cancer cells, including breast cancer and leukemia cell lines, while showing comparatively lower toxicity to normal cells. The primary mechanism of its anticancer activity is the induction of apoptosis, primarily through the intrinsic mitochondrial pathway. This involves the modulation of key signaling molecules, leading to programmed cell death in malignant cells.

Data Presentation: Cytotoxicity Profile

While extensive comparative data across a wide range of cell lines is still emerging, preliminary studies indicate a significant differential in the cytotoxic effects of this compound.

Cell LineCell TypeIC50 Value (µM)Reference
HeLaCervical Cancer66.2[1]
Normal Cells (Not Specified) (Higher than cancer cells) (Implied)

Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency.

Experimental Protocols

The following are detailed methodologies for key experiments typically employed to assess the comparative cytotoxicity and apoptotic mechanisms of compounds like this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

MTT_Assay_Workflow start Seed cells in 96-well plates incubation1 Incubate for 24 hours start->incubation1 treatment Treat with varying concentrations of This compound incubation1->treatment incubation2 Incubate for 24-72 hours treatment->incubation2 add_mtt Add MTT reagent to each well incubation2->add_mtt incubation3 Incubate for 2-4 hours add_mtt->incubation3 solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals incubation3->solubilize read_absorbance Measure absorbance at 570 nm using a microplate reader solubilize->read_absorbance end Calculate IC50 values read_absorbance->end

Caption: Workflow of the MTT assay for determining cell viability.

Detailed Steps:

  • Cell Seeding: Cells (both cancer and normal) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and incubated for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the drug concentration.

Apoptosis Analysis by Western Blot

Western blotting is used to detect specific proteins in a sample. In the context of apoptosis, it is used to measure the levels of key proteins involved in the apoptotic cascade, such as caspases and members of the Bcl-2 family.

Workflow:

Western_Blot_Workflow start Treat cells with This compound lysis Lyse cells to extract proteins start->lysis quantification Quantify protein concentration (e.g., BCA assay) lysis->quantification sds_page Separate proteins by size using SDS-PAGE quantification->sds_page transfer Transfer proteins to a PVDF or nitrocellulose membrane sds_page->transfer blocking Block the membrane to prevent non-specific antibody binding transfer->blocking primary_ab Incubate with primary antibodies (e.g., anti-Caspase-3, anti-Bcl-2) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibodies primary_ab->secondary_ab detection Detect protein bands using chemiluminescence secondary_ab->detection end Analyze protein expression levels detection->end Apoptosis_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound This compound Bax Bax Compound->Bax Activates Bcl2 Bcl-2 Compound->Bcl2 Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Pro_Caspase9 Pro-Caspase-9 Pro_Caspase9->Apoptosome Pro_Caspase3 Pro-Caspase-3 Caspase9->Pro_Caspase3 Caspase3 Caspase-3 Pro_Caspase3->Caspase3 Cleaves to activate Apoptosis Apoptosis Caspase3->Apoptosis Executes

References

Validating Target Engagement of 5,6-Dimethoxyisobenzofuran-1(3H)-one: A Comparative Guide to Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of modern cellular assays to validate the target engagement of novel bioactive compounds, using 5,6-Dimethoxyisobenzofuran-1(3H)-one as a case study. This naturally occurring isobenzofuranone has demonstrated potential anticancer and antimicrobial properties, and has been identified as a tyrosinase inhibitor.[1][2] The validation of its direct molecular targets within a cellular context is a critical step in advancing its development as a potential therapeutic agent.[3]

Comparison of Key Target Engagement Validation Methods

Choosing the appropriate method to confirm that a compound binds to its intended target in a complex cellular environment is crucial for successful drug development. Below is a comparison of three widely used label-free techniques that do not require chemical modification of the compound, a key advantage when working with novel small molecules.[4][5][6]

Method Principle Advantages Disadvantages Typical Throughput Quantitative Data
Cellular Thermal Shift Assay (CETSA®) Ligand binding increases the thermal stability of the target protein, which is detected by quantifying the soluble protein fraction after heat shock.[7][8]Applicable in intact cells, cell lysates, and tissues; provides evidence of direct target binding in a physiological context.[9][10]Can be low-throughput for Western blot-based detection; mass spectrometry-based detection can be complex and costly.[7]Low to high, depending on the readout (Western blot vs. MS or plate-based assays).[8]EC50 values for target engagement, melting temperature (Tm) shifts.[11]
Drug Affinity Responsive Target Stability (DARTS) Ligand binding protects the target protein from proteolytic degradation.[4][5][12]Does not require compound immobilization or modification; can be used in an unbiased manner to identify unknown targets.[6][13]The degree of protection can vary significantly between proteins; may not be suitable for all protein targets.Low to medium; gel-based readout is common, but can be coupled with mass spectrometry.[5]Relative protein abundance after proteolysis, which can be used to infer binding.
Kinobeads Competition Binding Assay A competition-based chemoproteomics approach where the compound of interest competes with immobilized broad-spectrum kinase inhibitors for binding to kinases in a cell lysate.[14][15][16]Allows for the profiling of hundreds of kinases simultaneously; provides a broad overview of kinase selectivity.[17]Primarily limited to the kinome; requires specialized affinity resins.[17]High; suitable for screening compound libraries.[15]Apparent dissociation constants (Kd app) for numerous kinases.[16]

Experimental Protocols

Cellular Thermal Shift Assay (CETSA®) Protocol (Western Blot Readout)
  • Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat cells with either the vehicle control (e.g., DMSO) or varying concentrations of this compound for a predetermined time (e.g., 1-3 hours).

  • Harvesting and Lysis: Harvest the cells and resuspend them in a suitable lysis buffer containing protease and phosphatase inhibitors. Lyse the cells by freeze-thaw cycles or sonication.

  • Heat Shock: Aliquot the cell lysates into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blot Analysis: Collect the supernatant (soluble protein fraction) and analyze the protein levels of the putative target by Western blotting using a specific antibody. An increase in the amount of soluble protein at higher temperatures in the presence of the compound indicates target engagement.

Drug Affinity Responsive Target Stability (DARTS) Protocol
  • Cell Lysate Preparation: Prepare a cell lysate with a protein concentration of approximately 2-5 µg/µL in a suitable buffer (e.g., M-PER).[5]

  • Compound Incubation: Incubate the cell lysate with either the vehicle control or this compound at room temperature for 1 hour.

  • Protease Digestion: Add a protease (e.g., pronase or thermolysin) to the lysates and incubate at room temperature for a defined period (e.g., 30 minutes). The optimal protease concentration and digestion time should be determined empirically.

  • Stopping the Reaction: Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE loading buffer, followed by heating at 95°C for 5 minutes.

  • Gel Electrophoresis and Staining: Separate the proteins by SDS-PAGE and visualize them by Coomassie blue or silver staining. A protein band that is more intense in the compound-treated lane compared to the vehicle control is a potential target. This band can be excised and identified by mass spectrometry.

Kinobeads Competition Binding Assay Protocol
  • Cell Lysate Preparation: Prepare a native cell lysate from the cell line of interest.

  • Competition Binding: Incubate the cell lysate with varying concentrations of this compound or a vehicle control.

  • Kinobeads Pulldown: Add the kinobeads slurry to the lysates and incubate to allow for the binding of kinases.[15]

  • Washing and Elution: Wash the beads to remove non-specifically bound proteins. Elute the bound proteins from the beads.

  • Sample Preparation for Mass Spectrometry: Digest the eluted proteins with trypsin and prepare the peptides for LC-MS/MS analysis.

  • LC-MS/MS Analysis and Data Quantification: Analyze the peptide samples by mass spectrometry. Quantify the relative abundance of each identified kinase in the compound-treated samples versus the vehicle control to determine the competition effect.

Visualizations

Signaling_Pathway 5_6_Dimethoxyisobenzofuran_1_3H_one This compound Putative_Target Putative Target (e.g., Tyrosinase, Kinase) 5_6_Dimethoxyisobenzofuran_1_3H_one->Putative_Target Binding & Engagement Downstream_Signaling Downstream Signaling Cascade Putative_Target->Downstream_Signaling Modulation Cellular_Response Cellular Response (e.g., Apoptosis, Inhibition of Proliferation) Downstream_Signaling->Cellular_Response

Caption: Hypothetical signaling pathway of this compound.

CETSA_Workflow cluster_0 Cell Treatment cluster_1 Heat Shock & Lysis cluster_2 Analysis Cells Intact Cells Compound_Treatment Treat with Compound or Vehicle Cells->Compound_Treatment Heat_Shock Apply Temperature Gradient Compound_Treatment->Heat_Shock Lysis Cell Lysis Heat_Shock->Lysis Centrifugation Separate Soluble & Aggregated Proteins Lysis->Centrifugation Western_Blot Western Blot for Target Protein Centrifugation->Western_Blot

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Method_Comparison Target_Validation Target Validation in Cells CETSA CETSA Target_Validation->CETSA DARTS DARTS Target_Validation->DARTS Kinobeads Kinobeads Target_Validation->Kinobeads Thermal_Stability Thermal Stability CETSA->Thermal_Stability Measures Protease_Resistance Protease Resistance DARTS->Protease_Resistance Measures Competitive_Binding Competitive Binding (Kinome) Kinobeads->Competitive_Binding Measures

Caption: Logical relationship of target engagement validation methods.

References

A Comparative Analysis of the Biological Activities of 5,6-Dimethoxyisobenzofuran-1(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of a library of 5,6-Dimethoxyisobenzofuran-1(3H)-one derivatives and related isomers. The data presented herein is compiled from various studies to facilitate the evaluation of these compounds as potential therapeutic agents. The isobenzofuranone scaffold is a recurring motif in natural products and has garnered significant interest for its diverse pharmacological properties. This document summarizes key findings on their anticancer, anti-inflammatory, and antimicrobial activities, among others, and provides detailed experimental protocols for the assays cited.

Comparative Biological Activity Data

The following table summarizes the quantitative biological activity data for this compound and its closely related derivatives. The data has been collated from multiple sources to provide a comparative perspective.

CompoundBiological ActivityAssayCell Line/OrganismResult (IC₅₀/MIC)
5,7-Dimethoxyisobenzofuran-1(3H)-oneCytotoxicityNot SpecifiedHeLa66.2 μM[1]
Anti-inflammatory (NO inhibition)Griess AssayLPS-activated macrophages17.2 μM[1]
4,6-Dimethoxyisobenzofuran-1(3H)-oneCytotoxicityNot SpecifiedHeLa65.7 μM[1]
Anti-inflammatory (NO inhibition)Griess AssayLPS-activated macrophages67.9 μM[1]
3-Arylbenzofuranone Derivative (Cpd 20)Acetylcholinesterase InhibitionNot Specified-0.089 ± 0.01 μM[2]
3-(substituted) isobenzohuran-1(3H)-one (Cpd B2)AntibacterialNot SpecifiedEscherichia coliActive[3]
Bacillus subtilisActive[3]
Staphylococcus aureusActive[3]
All tested 3-(substituted) isobenzohuran-1(3H)-one derivativesAntifungalNot SpecifiedCandida albicansActive[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

MTT Assay for Cytotoxicity

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The concentration of the formazan, which is soluble in an appropriate solvent, is proportional to the number of viable cells.

Protocol for Adherent Cells:

  • Seed cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium and incubate for 24 hours at 37°C and 5% CO₂.

  • Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • After the incubation period, carefully aspirate the culture medium.

  • Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 2-4 hours at 37°C with 5% CO₂.

  • Carefully aspirate the MTT solution without disturbing the formazan crystals.

  • Add 150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader, with a reference wavelength of 650 nm or higher.

Griess Assay for Nitric Oxide (NO) Inhibition

This colorimetric assay is used to quantify nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatant.

Principle: The Griess reaction is a two-step diazotization process. In an acidic medium, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to form a colored azo compound that can be measured spectrophotometrically.

Protocol:

  • Seed RAW 264.7 macrophage cells (1.5 × 10⁵ cells/mL) in a 96-well plate and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

  • After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.

  • Incubate the mixture at room temperature for 10 minutes in the dark.

  • Measure the absorbance at 540 nm using a microplate reader.

  • The quantity of nitrite is determined from a sodium nitrite standard curve.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This assay is used to screen for inhibitors of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.

Principle: The assay measures the activity of AChE by monitoring the hydrolysis of acetylthiocholine to thiocholine. The produced thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring the absorbance at 412 nm.

Protocol:

  • In a 96-well plate, add 140 µL of 0.1 M phosphate buffer (pH 8.0), 10 µL of the test compound solution, and 10 µL of AChE solution (1 U/mL).

  • Incubate the plate at 25°C for 10 minutes.

  • Add 10 µL of 10 mM DTNB to the reaction mixture.

  • Initiate the reaction by adding 10 µL of 14 mM acetylthiocholine iodide.

  • Shake the plate for 1 minute.

  • After a 10-minute incubation, stop the reaction by adding 20 µL of 5% SDS.

  • Measure the absorbance at 412 nm using a microplate reader.

  • The percent inhibition of AChE is calculated by comparing the absorbance of the sample with that of a control without the inhibitor.

Antimicrobial Activity Screening (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against bacteria and fungi.

Principle: The test compound is serially diluted in a liquid growth medium in a 96-well plate. A standardized inoculum of the microorganism is added to each well. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism after incubation.

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard.

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include a positive control (microorganism in broth without the test compound) and a negative control (broth only) on each plate.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 35°C for 24-48 hours for fungi).

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizations

The following diagrams illustrate key concepts related to the biological evaluation of the isobenzofuranone derivatives.

experimental_workflow cluster_synthesis Compound Library cluster_screening Biological Activity Screening cluster_analysis Data Analysis Compound This compound Derivatives Anticancer Anticancer Assays (e.g., MTT) Compound->Anticancer Test Anti_inflammatory Anti-inflammatory Assays (e.g., Griess) Compound->Anti_inflammatory Test Antimicrobial Antimicrobial Assays (e.g., Broth Dilution) Compound->Antimicrobial Test Other Other Assays (e.g., AChE Inhibition) Compound->Other Test IC50 IC₅₀ / MIC Determination Anticancer->IC50 Quantitative Data Anti_inflammatory->IC50 Quantitative Data Antimicrobial->IC50 Quantitative Data Other->IC50 Quantitative Data SAR Structure-Activity Relationship (SAR) IC50->SAR Lead_ID Lead Compound Identification SAR->Lead_ID

Caption: Experimental workflow for the biological screening of a compound library.

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression (e.g., iNOS for NO production) Nucleus->Gene_Expression induces Compound Isobenzofuranone Derivative Compound->IKK inhibits

Caption: Simplified NF-κB signaling pathway, a target for anti-inflammatory agents.

References

Safety Operating Guide

Personal protective equipment for handling 5,6-Dimethoxyisobenzofuran-1(3H)-one

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 5,6-Dimethoxyisobenzofuran-1(3H)-one

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure safe handling, storage, and disposal of this chemical.

Immediate Safety Concerns and Hazard Summary

This compound is classified as an irritant. Based on the Globally Harmonized System (GHS), it presents the following hazards:

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Hazard and Precautionary Statement Summary

Identifier Statement
GHS Pictogram Warning
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation
P261 Avoid breathing dust/fume/gas/mist/vapors/spray.
P264 Wash hands thoroughly after handling.
P271 Use only outdoors or in a well-ventilated area.
P280 Wear protective gloves/protective clothing/eye protection/face protection.
P302+P352 IF ON SKIN: Wash with plenty of water.
P304+P340 IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P403+P233 Store in a well-ventilated place. Keep container tightly closed.
P501 Dispose of contents/container to an approved waste disposal plant.

Source: PubChem.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is required to mitigate the risks of skin, eye, and respiratory irritation. The selection of appropriate protective gear is critical for ensuring personal safety.[2]

Recommended PPE for Handling this compound

Protection Type Specific Equipment Standard/Notes
Eye and Face Chemical safety goggles or safety glasses with side shields.Must meet ANSI Z87.1 standards. A face shield is recommended if there is a splash hazard.[2]
Skin and Body - Chemical-resistant gloves (e.g., Nitrile).- Laboratory coat or chemical-resistant coveralls.Change gloves immediately if contaminated. Ensure clothing provides full coverage.[2][3]
Respiratory NIOSH-approved respirator.Required if working outside of a fume hood or if dust/aerosols are generated.[4][5][6]
Footwear Closed-toe shoes.Chemical-resistant boots are recommended when handling large quantities.[2]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential for minimizing exposure and ensuring a safe laboratory environment.

Workflow for Safe Handling

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Post-Handling & Disposal A 1. Review Safety Data Sheet (SDS) B 2. Assemble and Inspect PPE A->B C 3. Prepare Work Area (Fume Hood) B->C D 4. Don Required PPE C->D E 5. Handle Chemical with Care D->E F 6. Securely Close Container After Use E->F G 7. Decontaminate Work Area and Equipment F->G H 8. Doff PPE Correctly G->H I 9. Dispose of Waste in Labeled Container H->I J 10. Wash Hands Thoroughly I->J

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.